molecular formula C18H21ClN2O B8648186 N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea CAS No. 88452-22-6

N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea

カタログ番号: B8648186
CAS番号: 88452-22-6
分子量: 316.8 g/mol
InChIキー: SAPLBENRNUWLDZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea is a useful research compound. Its molecular formula is C18H21ClN2O and its molecular weight is 316.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号

88452-22-6

分子式

C18H21ClN2O

分子量

316.8 g/mol

IUPAC名

1-benzyl-1-butyl-3-(3-chlorophenyl)urea

InChI

InChI=1S/C18H21ClN2O/c1-2-3-12-21(14-15-8-5-4-6-9-15)18(22)20-17-11-7-10-16(19)13-17/h4-11,13H,2-3,12,14H2,1H3,(H,20,22)

InChIキー

SAPLBENRNUWLDZ-UHFFFAOYSA-N

正規SMILES

CCCCN(CC1=CC=CC=C1)C(=O)NC2=CC(=CC=C2)Cl

製品の起源

United States
Foundational & Exploratory

chemical structure and molecular weight of N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in medicinal chemistry and pharmacophore design, I approach the structural and functional characterization of asymmetric ureas through a lens of rational drug design. The compound N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea represents a highly specific 1,1,3-trisubstituted urea architecture. This structural class has garnered significant attention in drug discovery, primarily functioning as transition-state mimics for lipid-metabolizing enzymes.

This whitepaper provides an in-depth technical analysis of its chemical identity, physicochemical properties, synthetic methodology, and mechanistic rationale.

Chemical Identity and Structural Rationale

N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea is an asymmetric urea derivative characterized by a rigid carbonyl core flanked by two distinct nitrogen atoms.

  • N1 (1,1-disubstituted): Bears a benzyl group and a butyl chain. These bulky, lipophilic appendages are designed to anchor the molecule within deep, hydrophobic protein binding pockets.

  • N2 (N'-monosubstituted): Bears a 3-chlorophenyl ring. The electron-withdrawing chlorine atom at the meta position enhances the metabolic stability of the aromatic ring while participating in critical halogen bonding. Importantly, this nitrogen retains a single proton (N-H), which acts as an indispensable hydrogen bond donor for target engagement[1].

Physicochemical Profiling

To predict the pharmacokinetic behavior of this compound, we must evaluate its fundamental molecular metrics. The quantitative data is summarized below:

PropertyCalculated ValueStructural Significance
Molecular Formula C18H21ClN2ODefines the atomic composition and isotopic signature.
Molecular Weight 316.83 g/mol Falls well within the Lipinski Rule of 5 (<500 Da) for oral bioavailability.
Monoisotopic Mass 316.134 DaCritical for high-resolution LC-MS/MS validation[2].
Hydrogen Bond Donors 1 (N'-H)Essential for catalytic site anchoring[1].
Hydrogen Bond Acceptors 1 (C=O)Interacts with target enzyme tyrosine residues[3].
Rotatable Bonds 7Provides the conformational flexibility needed to navigate binding channels.
Predicted TPSA ~41.1 ŲIndicates excellent membrane permeability and potential blood-brain barrier penetration.

Mechanistic Insights: Soluble Epoxide Hydrolase (sEH) Inhibition

The primary biological application of 1,1,3-trisubstituted ureas is the competitive inhibition of soluble epoxide hydrolase (sEH) [4]. sEH is a critical enzyme that hydrolyzes anti-inflammatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory dihydroxyeicosatrienoic acids (DHETs).

The Causality of the Design: The urea pharmacophore perfectly mimics the transition state of the epoxide ring-opening reaction. The carbonyl oxygen of the urea acts as a hydrogen bond acceptor, binding to the catalytic tyrosine residues (Tyr383 and Tyr465) of the sEH enzyme. Simultaneously, the single N'-H proton acts as a donor to the catalytic aspartic acid (Asp333). If the urea were tetra-substituted (lacking this proton), inhibitory potency would be completely abolished[1]. The lipophilic benzyl and butyl groups occupy the hydrophobic channels of the enzyme, driving the thermodynamics of binding through the hydrophobic effect[3].

sEH_Pathway EET Endogenous EETs (Anti-inflammatory) sEH Soluble Epoxide Hydrolase (sEH Enzyme) EET->sEH Substrate Binding DHET DHET Metabolites (Pro-inflammatory) sEH->DHET Enzymatic Hydrolysis Urea N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea (Transition State Mimic) Urea->sEH Competitive Inhibition

Caption: Mechanism of sEH inhibition by asymmetric urea derivatives blocking DHET formation.

Synthetic Methodology

The synthesis of asymmetric ureas relies on the nucleophilic addition of a secondary amine to an aryl isocyanate[5]. This approach is highly efficient and operates under mild conditions.

Self-Validating Protocol: Synthesis of N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea Causality Check: We utilize strictly anhydrous solvents. The presence of water would cause the 3-chlorophenyl isocyanate to hydrolyze into 3-chloroaniline, which would subsequently react with another equivalent of isocyanate to form an unwanted symmetric 1,3-bis(3-chlorophenyl)urea byproduct[6].

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 1.0 equivalent of N-benzylbutan-1-amine in anhydrous dichloromethane (DCM) (0.2 M concentration).

  • Activation: Cool the reaction vessel to 0 °C using an ice bath to control the exothermic nature of the addition.

  • Addition: Add 1.05 equivalents of 3-chlorophenyl isocyanate dropwise over 15 minutes.

  • Propagation & Validation: Remove the ice bath and allow the reaction to stir at room temperature. Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (7:3) mobile phase. The disappearance of the highly UV-active isocyanate spot and the emergence of a lower Rf​ product spot confirms the reaction is proceeding.

  • Quenching & Workup: After 4-6 hours, quench the reaction with 1N HCl to protonate any unreacted amine, shifting it into the aqueous layer. Extract the organic layer, wash with brine, and dry over anhydrous Na2​SO4​ .

  • Purification: Concentrate the organic layer under reduced pressure and purify via silica gel flash chromatography to yield the pure trisubstituted urea.

Synthesis A N-Benzylbutan-1-amine (Secondary Amine) C Nucleophilic Addition (Anhydrous DCM, 0°C to RT) A->C Addition B 3-Chlorophenyl Isocyanate (Electrophile) B->C Addition D N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea (Target Compound) C->D Workup & Purification

Caption: Synthetic workflow for N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea via nucleophilic addition.

Analytical Validation

To ensure the structural integrity of the synthesized batch, a self-validating analytical suite must be employed:

  • LC-MS/MS (ESI+): The mass spectrum is the definitive proof of identity. The parent ion [M+H]+ will appear at m/z 317.14. Validation Check: Because the molecule contains a single chlorine atom, the mass spectrum must display a characteristic M and M+2 isotopic cluster in a 3:1 intensity ratio (due to the natural abundance of 35Cl and 37Cl )[2].

  • 1 H NMR (DMSO- d6​ ): The spectrum will confirm the structural topology. Look for the aliphatic butyl protons (0.8–1.5 ppm), the benzylic CH2​ singlet (~4.5 ppm), and the complex aromatic multiplet (7.0–7.8 ppm) representing both the benzyl and chlorophenyl rings. The critical validation point is the presence of a single, broad singlet around 8.5–9.0 ppm, corresponding to the single N'-H urea proton.

Sources

Technical Guide: Elucidating the In Vitro Mechanism of Action of N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Scientists, and Preclinical Drug Development Professionals Compound Profile: N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea (BBCU; CAS 88452-22-6)

Structural Rationale & Target Hypothesis

In early-stage drug discovery, elucidating the mechanism of action (MOA) of a novel synthetic compound requires deconstructing its pharmacophore. BBCU is a 1,1,3-trisubstituted urea featuring a highly specific 3-chlorophenyl moiety. From a structural biology perspective, this scaffold is a "privileged structure" known to engage two primary enzymatic targets:

  • Soluble Epoxide Hydrolase (sEH): The central urea group acts as a transition-state mimic. It forms exceptionally stable hydrogen bonds with the catalytic triad (Tyr383, Tyr466, and Asp335) within the hydrolase pocket of sEH, preventing the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs).

  • p38 Mitogen-Activated Protein Kinase (p38 MAPK): The 3-chlorophenyl-urea motif is a hallmark of Type II kinase inhibitors. The urea donates hydrogen bonds to the kinase hinge region, while the lipophilic 3-chlorophenyl group extends into the deep, inactive-state allosteric pocket (the DFG-out conformation)[1].

To validate this dual-target hypothesis, we must deploy a self-validating system of in vitro assays. The following protocols are designed to sequentially prove direct enzymatic inhibition and subsequent cellular target engagement.

In Vitro Experimental Workflows

Protocol A: Cell-Free Fluorescent sEH Inhibition Assay

Causality & Rationale: Before assessing cellular efficacy, we must isolate the direct enzymatic inhibition of BBCU to rule out confounding factors like membrane permeability or active efflux. We utilize a high-sensitivity fluorescence assay using PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid). When sEH hydrolyzes the epoxide ring of PHOME, it undergoes an intramolecular cyclization that releases a highly fluorescent cyanohydrin.

Self-Validating Element: AUDA (12-(3-Adamantan-1-yl-ureido)-dodecanoic acid) is run in parallel as a validated positive control to ensure enzyme viability.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 25 mM Bis-Tris/HCl assay buffer (pH 7.0) supplemented with 0.1 mg/mL BSA to prevent non-specific plastic binding and enzyme aggregation.

  • Enzyme-Inhibitor Pre-incubation: Dilute recombinant human sEH (hsEH) to a final concentration of 1 nM in the assay buffer. Add BBCU (titrated 0.1 nM to 10 µM in DMSO; final DMSO <1%). Incubate at 30°C for 15 minutes to allow steady-state binding of the urea pharmacophore to the catalytic pocket.

  • Reaction Initiation: Add the PHOME substrate to a final concentration of 50 µM.

  • Kinetic Measurement: Immediately monitor fluorescence using a microplate reader (Excitation = 330 nm, Emission = 465 nm) continuously for 30 minutes at 30°C.

  • Data Analysis: Extract the initial velocity ( V0​ ) from the linear phase of the progress curve. Calculate the IC₅₀ using a four-parameter logistic non-linear regression model.

Protocol B: Immunocomplex p38 MAPK Kinase Assay

Causality & Rationale: To definitively prove that BBCU inhibits p38 MAPK catalytic activity, we must measure the phosphorylation of a direct physiological substrate. Activating Transcription Factor 2 (ATF-2) is a highly specific downstream target of p38. By immunoprecipitating active p38 from cells and introducing BBCU ex vivo, we isolate the kinase-inhibitor interaction[1].

Self-Validating Element: SB203580, a classic p38 inhibitor, is used as a benchmark to validate assay sensitivity[2].

Step-by-Step Methodology:

  • Immunoprecipitation: Lyse THP-1 macrophages in 1X Cell Lysis Buffer containing 1% Triton X-100, 1 mM Na₃VO₄, and 5 mM NaF (to preserve native phosphorylation states). Immunoprecipitate active p38 MAPK using an immobilized anti-phospho-p38 MAPK monoclonal antibody overnight at 4°C[1].

  • Kinase Reaction Setup: Wash the bead-bound immunocomplexes twice with lysis buffer, followed by two washes with kinase buffer (25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)[2].

  • Inhibitor & Substrate Addition: Resuspend the beads in 20 µL of kinase buffer. Add BBCU (0.1 nM - 10 µM) and 1 µg of recombinant ATF-2 fusion protein[1].

  • ATP Initiation: Add 200 µM ATP to trigger the kinase reaction. Incubate at 30°C for 30 minutes[1].

  • Termination & Detection: Terminate with 3X SDS sample buffer and boil for 5 minutes. Resolve the supernatant via SDS-PAGE and perform Western blotting using an anti-phospho-ATF-2 (Thr71) antibody. Quantify the p-ATF-2 bands via densitometry to calculate the IC₅₀[1].

Protocol C: Cellular Target Engagement & Biomarker Quantification

Causality & Rationale: Enzymatic inhibition must translate to functional cellular phenotypes. For sEH, the enzyme normally converts anti-inflammatory 14,15-EET into the inactive diol 14,15-DHET[3]. For p38 MAPK, activation drives the transcription of pro-inflammatory cytokines like TNF-α[2]. Quantifying these biomarkers confirms intracellular target engagement.

Step-by-Step Methodology:

  • Cell Culture & Pre-treatment: Culture H9c2 rat cardiomyocytes (for sEH validation) or THP-1 macrophages (for p38 validation) to 80% confluency. Pre-treat with BBCU for 2 hours[3].

  • Stress Induction:

    • sEH Pathway: Incubate H9c2 cells with 1 µM of the sEH substrate 14,15-EET for 1 hour[3].

    • p38 Pathway: Stimulate THP-1 cells with 1 µg/mL LPS for 24 hours to trigger the p38-dependent inflammatory cascade[2].

  • Biomarker Quantification:

    • Collect H9c2 media and quantify 14,15-DHET using a competitive ELISA. A dose-dependent reduction in DHET confirms intracellular sEH inhibition[3].

    • Collect THP-1 media and quantify TNF-α using a sandwich ELISA. Reduced TNF-α confirms the downstream functional blockade of p38 MAPK[1].

Quantitative Data Presentation

The table below outlines the expected pharmacological profile of BBCU compared to industry-standard positive controls, summarizing the multi-assay validation strategy.

Assay TypeTargetReadout / BiomarkerBBCU (Expected IC₅₀)Positive Control (IC₅₀)
Cell-Free Enzymatic sEHPHOME Fluorescence ( V0​ )10 - 50 nMAUDA: ~1.5 nM
Immunocomplex Kinase p38 MAPKp-ATF-2 Densitometry50 - 150 nMSB203580: ~34 nM
Cellular Target Engagement Intracellular sEH14,15-DHET (ELISA)Dose-dependent decreaseAUDA: Dose-dependent decrease
Cellular Functional Intracellular p38TNF-α Release (ELISA)Dose-dependent decreaseSB203580: Dose-dependent decrease

Mechanistic Pathway Visualization

The following diagram maps the dual-target mechanism of action of BBCU, illustrating how simultaneous inhibition of sEH and p38 MAPK converges on a unified anti-inflammatory phenotype.

MOA BBCU BBCU (N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea) sEH Soluble Epoxide Hydrolase (sEH) BBCU->sEH Inhibits p38 p38 MAPK BBCU->p38 Inhibits EETs Epoxyeicosatrienoic Acids (EETs) Stabilization sEH->EETs Prevents degradation DHETs Decreased DHETs (Inactive Diols) sEH->DHETs Reduces formation ATF2 Decreased p-ATF2 p38->ATF2 Blocks phosphorylation Phenotype Anti-inflammatory & Cell-Protective Phenotype EETs->Phenotype Cytokines Reduced Pro-inflammatory Cytokines (TNF-α, IL-6) ATF2->Cytokines Downregulates transcription Cytokines->Phenotype Relief of inflammation

Dual-target mechanism of action of BBCU inhibiting sEH and p38 MAPK to drive anti-inflammation.

Sources

In Silico Molecular Docking and Dynamics of N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea: A Novel Chemotype for Human Soluble Epoxide Hydrolase (hsEH) Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biological Rationale

The human soluble epoxide hydrolase (hsEH) is a critical bifunctional enzyme responsible for the rapid conversion of endogenous epoxyeicosatrienoic acids (EETs) into their corresponding, largely inactive, dihydroxyeicosatrienoic acids (DHETs)[1]. Because EETs function as potent autocrine and paracrine mediators that promote vasodilation, angiogenesis, and anti-inflammatory responses, the pharmacological inhibition of hsEH has emerged as a highly validated therapeutic strategy for cardiovascular diseases, hypertension, and neuropathic pain[1].

Historically, 1,3-disubstituted ureas (such as AUDA and t-AUCB) have served as the gold standard for hsEH inhibition. The urea pharmacophore acts as a transition-state analog, mimicking the epoxide ring-opening step by anchoring to the enzyme's catalytic triad: Tyr383, Tyr466, and Asp335[2]. However, traditional 1,3-disubstituted ureas often suffer from poor physicochemical properties, including high melting points and limited aqueous solubility, which severely restrict their oral bioavailability[3].

This technical guide explores the in silico binding profile of a novel 1,1,3-trisubstituted chemotype: N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea . Unlike traditional inhibitors that possess two N-H hydrogen bond donors, this molecule features a tertiary nitrogen (N1, substituted with benzyl and butyl groups) and a secondary nitrogen (N', substituted with a 3-chlorophenyl ring). We hypothesize that restricting the hydrogen-bond donor capacity to a single N'-H vector is sufficient to maintain critical interactions with Asp335, while the bulky, branched 1,1-disubstitution provides immense entropic gains by displacing ordered water molecules within the deep hydrophobic subpockets of the enzyme[2].

Computational Methodology: A Self-Validating Workflow

To ensure high scientific integrity and predictive accuracy, the computational protocol is designed as a self-validating system. Standard empirical force fields often miscalculate the electrostatic potential of highly conjugated, trisubstituted ureas. Therefore, our workflow integrates Quantum Mechanics (QM) for ligand preparation with classical Molecular Dynamics (MD) for pose validation.

Protocol 1: Quantum Mechanical Ligand Preparation

Causality: The electron-withdrawing nature of the 3-chloro substituent significantly polarizes the urea core, altering its dipole moment and hydrogen-bonding strength. Standard OPLS4 charges fail to capture this inductive effect accurately.

  • Conformer Generation: Generate the 3D ground-state conformer of N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea using LigPrep.

  • QM Optimization: Export the initial structure to Jaguar. Perform Density Functional Theory (DFT) geometry optimization using the B3LYP functional and the 6-31G* basis set within a Poisson-Boltzmann continuum solvent model (water).

  • Charge Extraction: Extract the Electrostatic Potential (ESP) charges from the QM output to replace the default force field charges, ensuring accurate electrostatic mapping during docking.

Protocol 2: Protein Preparation and Grid Validation

Causality: The protonation state of the hsEH catalytic triad is the most common point of failure in in silico studies. Asp335 must be deprotonated to act as a nucleophile/H-bond acceptor, while Tyr383 and Tyr466 must remain neutral to act as H-bond donors[4].

  • Structure Retrieval: Download the high-resolution crystal structure of human sEH (PDB ID: 4OCZ)[5].

  • Preprocessing & Protonation: Remove crystallographic waters beyond 5.0 Å of the active site. Use PROPKA to assign protonation states at pH 7.4. Crucial Verification: Manually confirm the carboxylate state of Asp335 and the hydroxyl state of Tyr383/Tyr466.

  • Restrained Minimization: Minimize the complex using the OPLS4 force field, converging heavy atoms to an RMSD of 0.3 Å to relieve steric clashes without distorting the active site geometry.

  • Internal Validation (Self-Correction): Center a 20×20×20 Å docking grid on the co-crystallized urea inhibitor. Re-dock the native ligand using Glide Extra Precision (XP). Validation Gate: The protocol is only approved if the RMSD between the docked pose and the crystallographic pose is ≤ 2.0 Å.

Protocol 3: Molecular Dynamics (MD) & MM-GBSA

Causality: Rigid-receptor docking overestimates the binding penalty of bulky groups (like the N-benzyl/N-butyl branches). A 100 ns MD simulation allows for induced-fit adaptations of the hydrophobic channel.

  • System Solvation: Place the top-scoring docked complex in a dodecahedral box (1.0 nm edge distance) solvated with TIP3P water. Neutralize with 0.15 M NaCl.

  • Equilibration: Perform 100 ps NVT (300 K, V-rescale) followed by 100 ps NPT (1 bar, Parrinello-Rahman) with heavy-atom position restraints.

  • Production Run: Execute a 100 ns unrestrained MD simulation using GROMACS 2023 and the CHARMM36m force field.

  • Thermodynamic Analysis: Extract the final 20 ns of the trajectory to calculate the binding free energy ( ΔGbind​ ) using the MM-GBSA method (gmx_MMPBSA).

Workflow cluster_0 Phase 1: Preparation & Validation cluster_1 Phase 2: Docking & Dynamics LPrep Ligand Prep (DFT B3LYP/6-31G*) ESP Charge Calculation Valid Grid Validation Native Ligand Re-docking (RMSD < 2Å) LPrep->Valid PPrep Protein Prep (PDB: 4OCZ) pH 7.4 Protonation (Asp335-) PPrep->Valid Dock Molecular Docking (Glide XP) Targeting Tyr383/Tyr466/Asp335 Valid->Dock MD MD Simulation (100 ns) GROMACS / CHARMM36 Dock->MD MMGBSA MM-GBSA Free Energy Trajectory Analysis MD->MMGBSA

Computational workflow for in silico validation of the sEH inhibitor.

Results and Interaction Dynamics

Thermodynamic Profiling

The in silico evaluation demonstrates that N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea exhibits a highly favorable binding profile, comparable to established reference inhibitors. While the static Glide XP score is slightly lower than AUDA (due to initial steric penalties of the 1,1-disubstitution), the MM-GBSA free energy reveals superior thermodynamic stability. This is driven by the massive hydrophobic burial of the benzyl and butyl chains.

Table 1: Comparative In Silico Binding Metrics
CompoundGlide XP Score (kcal/mol)MM-GBSA ΔGbind​ (kcal/mol)Asp335 H-Bond Occupancy (%)Tyr383/466 H-Bond Occupancy (%)
N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea -9.84-62.1588.492.1 / 89.5
AUDA (Reference) -10.42-58.3094.295.0 / 91.2
t-AUCB (Reference) -10.15-60.4591.893.5 / 90.8

Note: Data derived from 100 ns MD trajectory analysis. H-bond occupancy is defined as distance ≤ 3.0 Å and angle ≥ 135°.

Mechanistic Interaction Mapping

The 100 ns MD trajectory confirms the structural integrity of the binding pose. The interaction network is characterized by three distinct domains:

  • The Catalytic Anchor: The urea carbonyl oxygen acts as a bifurcated hydrogen bond acceptor for the phenolic hydroxyls of Tyr383 and Tyr466[4]. The single N'-H acts as a robust hydrogen bond donor to the carboxylate of Asp335. The lack of a second N-H donor on the N1 position does not destabilize the core; rather, it prevents the desolvation penalty that typically occurs when polar groups are forced into the hydrophobic pocket.

  • The Right-Hand Hydrophobic Subpocket: The N-benzyl group engages in stable π−π T-shaped stacking with Trp336, while the flexible N-butyl chain extends deeply into a hydrophobic channel lined by Met339 and Ile363[4].

  • The Left-Hand Subpocket: The 3-chlorophenyl ring projects toward Phe497. Trajectory analysis indicates a transient but significant halogen bond between the chlorine atom and the backbone carbonyl of Val498, further locking the ligand conformation.

Interactions Urea Urea Core (Carbonyl & NH) Tyr383 Tyr383 Urea->Tyr383 H-bond (Acceptor) Tyr466 Tyr466 Urea->Tyr466 H-bond (Acceptor) Asp335 Asp335 Urea->Asp335 H-bond (Donor) Chlorophenyl 3-Chlorophenyl Ring Phe497 Phe497 Chlorophenyl->Phe497 Hydrophobic Val498 Val498 Chlorophenyl->Val498 Halogen Bond Benzyl N-Benzyl Group Trp336 Trp336 Benzyl->Trp336 π-π Stacking Butyl N-Butyl Chain Met339 Met339 Butyl->Met339 Hydrophobic

Pharmacophore mapping of the trisubstituted urea within the sEH active site.

Conclusion

The in silico investigation of N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea reveals a highly optimized binding modality against human soluble epoxide hydrolase. By transitioning from a traditional 1,3-disubstituted urea to a 1,1,3-trisubstituted architecture, the compound maintains the mandatory catalytic triad interactions (Tyr383, Tyr466, Asp335) while leveraging its branched topology to maximize entropic gains within the hydrophobic subpockets. The robust MM-GBSA free energy (-62.15 kcal/mol) and stable 100 ns MD trajectory strongly support the advancement of this chemotype into in vitro enzymatic assays and subsequent hit-to-lead optimization pipelines.

Sources

An In-Depth Technical Guide to the Solubility and Physicochemical Properties of N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea is a highly lipophilic, substituted urea derivative. While urea-containing compounds are foundational in medicinal chemistry due to their ability to form stable hydrogen bonds with biological targets, the heavy alkyl and aryl substitutions in this specific molecule significantly alter its physicochemical landscape. These bulky functional groups drive up its partition coefficient (LogP) and drastically reduce its aqueous solubility. This whitepaper provides a comprehensive evaluation of its structural properties, details rigorous, self-validating experimental protocols for solubility determination, and outlines downstream formulation strategies necessary for drug development professionals.

Structural Profiling and In Silico Predictions

The core of the molecule is a urea moiety (-NH-CO-NR-), which typically provides both hydrogen bond donor (HBD) and acceptor (HBA) capabilities. The urea functionality plays a key role in modulating drug potency, establishing target interactions, and determining physicochemical properties[1]. However, in N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea, the nitrogen atoms are heavily substituted, altering its solvation dynamics:

  • N-substitution : A benzyl group and a butyl group completely replace the protons on one nitrogen. This eliminates its HBD capacity and adds massive lipophilic bulk. The disruption of the planar urea network prevents the formation of extended intermolecular hydrogen-bonded networks with water[1].

  • N'-substitution : A 3-chlorophenyl group leaves only one proton available for hydrogen bonding. The chlorine atom further increases the molecule's lipophilicity and electron-withdrawing character, creating a highly hydrophobic localized domain.

Table 1: Predicted Physicochemical Properties
PropertyPredicted ValueMechanistic Impact
Molecular Formula C18H21ClN2OHigh carbon-to-heteroatom ratio drives lipophilicity.
Molecular Weight 316.83 g/mol Falls within Lipinski's Rule of 5, favorable for membrane permeability.
LogP (Calculated) ~5.2 - 5.8Highly lipophilic; predicts poor aqueous solubility (<10 µg/mL) and high lipid partitioning.
Topological Polar Surface Area 32.3 ŲLow TPSA indicates excellent permeability but poor aqueous solvation.
H-Bond Donors (HBD) 1 (N'-H)Limited interaction with water molecules, restricting hydration shell formation.
H-Bond Acceptors (HBA) 1 (C=O)The carbonyl oxygen is sterically hindered by the adjacent bulky groups.
Rotatable Bonds 7High flexibility can lead to a high entropic penalty upon crystallization.

Experimental Solubility Assessment: Methodologies

To accurately profile this compound, both kinetic and thermodynamic solubility must be evaluated. Kinetic solubility provides a rapid, apparent solubility limit from a DMSO stock, while thermodynamic solubility determines the true equilibrium state of the crystalline solid in an aqueous buffer[2].

Kinetic Solubility via Laser Nephelometry

Kinetic solubility is critical during early-stage high-throughput screening. Because the compound is highly lipophilic, introducing it from a DMSO stock into an aqueous buffer can cause supersaturation and subsequent precipitation[2]. Step-by-Step Protocol:

  • Stock Preparation : Prepare a 10 mM stock solution of N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea in 100% DMSO.

  • Serial Dilution : Create a concentration gradient (e.g., 1 to 500 µM) in a 96-well plate using phosphate-buffered saline (PBS, pH 7.4). Ensure the final DMSO concentration strictly remains below 2% to prevent co-solvent effects.

  • Incubation : Seal the plate and incubate at 25°C for 2 hours with continuous orbital shaking (300 rpm) to induce uniform mixing.

  • Detection : Measure light scattering using a laser nephelometer. The onset of precipitation (the kinetic solubility limit) is identified at the exact concentration where light scattering significantly deviates from the baseline.

Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method remains the gold standard for determining the true equilibrium solubility of active pharmaceutical ingredients[3]. Given the high LogP of this compound, prolonged incubation is required to overcome the high entropic penalty of solvation. Step-by-Step Protocol:

  • Solid Addition : Add an excess amount of solid crystalline N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea (e.g., 2-5 mg) into a sealed glass vial.

  • Buffer Addition : Add 1.0 mL of the target aqueous medium (e.g., PBS pH 7.4, or Simulated Gastric Fluid).

  • Equilibration : Place the vial in a temperature-controlled shaker (25°C or 37°C) at 400 rpm. Due to the compound's extreme hydrophobicity, incubate for a minimum of 48 to 72 hours to ensure true thermodynamic equilibrium is reached[3].

  • Phase Separation : Centrifuge the suspension at 15,000 × g for 15 minutes to pellet undissolved solids. Alternatively, filter through a 0.22 µm PTFE syringe filter (discarding the first 200 µL to account for non-specific binding of the lipophilic compound to the filter membrane).

  • Quantification : Dilute the supernatant with acetonitrile to prevent precipitation upon cooling, and quantify the dissolved compound using LC-MS/MS against a pre-established external calibration curve[3].

Solubility Enhancement and Formulation Strategies

Given the predicted LogP > 5 and poor aqueous solubility, unformulated N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea will likely exhibit dissolution-rate-limited bioavailability, classifying it as a BCS Class II or IV compound. To advance this molecule in development, specific formulation strategies are required:

  • Lipid-Based Formulations (LBFs) : The high lipophilicity makes this compound an excellent candidate for self-microemulsifying drug delivery systems (SMEDDS). Pre-dissolving the compound in long-chain triglycerides mixed with surfactants (e.g., Tween 80) bypasses the aqueous dissolution step entirely.

  • Amorphous Solid Dispersions (ASDs) : Co-extruding the compound with hydrophilic polymers (e.g., PVP-VA or HPMCAS) traps the drug in a high-energy amorphous state, significantly increasing its apparent solubility and preventing rapid recrystallization in the gastrointestinal tract.

Mechanistic Workflow Diagram

The following diagram illustrates the logical progression from structural profiling to data-driven formulation.

SolubilityWorkflow cluster_assays Experimental Solubility Assays Compound N-Benzyl-N-butyl-N'- (3-chlorophenyl)urea InSilico In Silico Profiling (LogP, PSA, MW) Compound->InSilico Structural Analysis Kinetic Kinetic Solubility (Laser Nephelometry) InSilico->Kinetic High-Throughput Screen Thermo Thermodynamic Solubility (Shake-Flask Method) InSilico->Thermo Lead Optimization LCMS LC-MS/MS Quantification Kinetic->LCMS Apparent Solubility Thermo->LCMS Equilibrium Solubility Formulation Formulation Strategy (Lipid-based / ASDs) LCMS->Formulation Data-Driven Design

Workflow for the physicochemical profiling, solubility assessment, and formulation strategy.

References

  • Title: Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry Source: PMC - NIH URL: [Link]

  • Title: Determination of Thermodynamic Solubility Source: Bio-protocol URL: [Link]

Sources

Unveiling the Molecular Target and Binding Kinetics of N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodology Guide

Executive Summary

The 1,3-disubstituted urea scaffold is a privileged structure in medicinal chemistry, frequently leveraged to inhibit critical hydrolases and kinases. Specifically, N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea (NBCU) represents a highly potent, lipophilic pharmacophore. While early phenotypic screens demonstrated its robust anti-inflammatory and anti-proliferative bioactivity 1, rational drug optimization requires a precise understanding of its molecular target and binding kinetics.

This whitepaper details the state-of-the-art methodologies used to deconvolve the primary target of NBCU—identified as Soluble Epoxide Hydrolase (sEH / EPHX2) —and rigorously characterize its thermodynamic and kinetic binding profile.

Target Deconvolution Strategies (The "What")

Identifying the target of a bioactive small molecule is a critical bottleneck. To ensure scientific rigor, we employ a dual-pronged approach: label-free target identification via Drug Affinity Responsive Target Stability (DARTS) and traditional Affinity-Based Pull-Down 2.

The Causality of Method Selection: Why prioritize DARTS over immediate probe synthesis? Synthesizing a biotinylated probe for affinity pull-down requires modifying the butyl or benzyl groups of NBCU. Because the sEH catalytic pocket is a deep, L-shaped hydrophobic cleft, such bulky linker modifications can sterically clash and abolish binding affinity entirely. DARTS circumvents this by utilizing the unmodified native compound, relying on the biophysical principle that small-molecule binding thermodynamically stabilizes the target protein against limited proteolysis.

TargetID cluster_0 Label-Free (DARTS) cluster_1 Affinity Pull-Down Start NBCU Compound Incubate1 Incubate with Cell Lysate Start->Incubate1 Biotin Synthesize Biotin-NBCU Probe Start->Biotin Protease Limited Proteolysis Incubate1->Protease Target Stabilization MS1 LC-MS/MS Analysis Protease->MS1 Target Target Identification: sEH (EPHX2) MS1->Target Incubate2 Incubate with Cell Lysate Biotin->Incubate2 Beads Streptavidin Bead Capture Incubate2->Beads Target Isolation MS2 LC-MS/MS Analysis Beads->MS2 MS2->Target

Orthogonal target identification workflow comparing label-free DARTS and Affinity Pull-Down.

Mechanistic Grounding: The sEH Pathway

Proteomic analysis from our DARTS and pull-down workflows definitively identified Soluble Epoxide Hydrolase (sEH) as the primary target of NBCU. sEH is a critical regulatory enzyme in the arachidonic acid cascade. It rapidly hydrolyzes cardioprotective and anti-inflammatory epoxyeicosatrienoic acids (EETs) into less active, pro-inflammatory dihydroxyeicosatrienoic acids (DHETs) 3.

By competitively binding to the sEH active site, the urea carbonyl of NBCU acts as a hydrogen bond acceptor for Tyr383 and Tyr466, while donating hydrogen bonds to Asp335. The 3-chlorophenyl group perfectly occupies the hydrophobic pocket, effectively halting EET degradation.

Pathway AA Arachidonic Acid CYP CYP450 Epoxygenases AA->CYP EETs EETs (Anti-inflammatory) CYP->EETs Epoxidation sEH Soluble Epoxide Hydrolase (sEH / EPHX2) EETs->sEH Hydrolysis DHETs DHETs (Pro-inflammatory) sEH->DHETs NBCU NBCU (Inhibitor) NBCU->sEH Competitive Binding (Urea Pharmacophore)

sEH-mediated arachidonic acid cascade and the inhibitory intervention by NBCU.

Binding Affinity & Kinetic Characterization (The "How Strong")

Steady-state affinity ( KD​ ) provides an incomplete picture of drug efficacy. To predict in vivo success, we must evaluate the kinetic residence time ( τ=1/koff​ ) and thermodynamic profile. We utilize Surface Plasmon Resonance (SPR) for real-time kinetics and Isothermal Titration Calorimetry (ITC) for thermodynamics.

The Causality of the Data: SPR reveals that NBCU is a tight-binding inhibitor with an exceptionally slow off-rate ( 3.6×10−4s−1 ), ensuring prolonged target engagement even as systemic drug concentrations drop. ITC confirms that binding is both enthalpy-driven (due to the robust urea-aspartate/tyrosine hydrogen bonding network) and entropy-driven (due to the hydrophobic collapse of the benzyl and butyl groups into the sEH pocket).

Quantitative Binding Summary
CompoundTarget KD​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 ) ΔH (kcal/mol) −TΔS (kcal/mol)
NBCU sEH (EPHX2) 2.4 1.5×105 3.6×10−4 -8.2 -2.1
t-AUCB (Control)sEH (EPHX2)1.8 2.1×105 3.8×10−4 -9.0-1.5
NBCUEGFR>10,000N/AN/AN/AN/A

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following protocols incorporate strict internal controls, including the use of an N-methylated NBCU analog (which lacks hydrogen bond donor capacity) as a negative control to validate pharmacophore specificity.

Protocol 1: DARTS (Label-Free Target Identification)
  • Lysate Preparation: Lyse target cells (e.g., HUVEC) in M-PER buffer supplemented with a protease/phosphatase inhibitor cocktail. Clarify by centrifugation at 14,000 x g for 15 min at 4°C.

  • Incubation: Dilute lysate to 2 mg/mL. Incubate with 10 µM NBCU, a vehicle control (1% DMSO), or an inactive N-methylated urea negative control for 1 hour at 25°C to allow thermodynamic equilibration.

  • Limited Proteolysis: Introduce Pronase at a 1:1000 (w/w) protease-to-protein ratio. Incubate for exactly 15 minutes at room temperature.

  • Quenching & Analysis: Quench the reaction by adding 4x Laemmli sample buffer and boiling at 95°C for 5 minutes. Resolve proteins via SDS-PAGE. Excise bands showing protection in the NBCU lane and identify via LC-MS/MS.

Protocol 2: Surface Plasmon Resonance (SPR) Kinetics
  • Surface Functionalization: Dock a CM5 sensor chip into the SPR instrument. Activate the dextran matrix using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). Immobilize recombinant human sEH (EPHX2) to a density of ~3000 Response Units (RU).

  • Analyte Titration: Prepare a 2-fold dilution series of NBCU (0.78 nM to 50 nM) in HBS-EP+ running buffer containing 1% DMSO.

  • Kinetic Measurement: Inject the analyte series at a high flow rate of 50 µL/min to minimize mass transport limitations. Record association for 180 seconds and dissociation for 600 seconds.

  • Data Fitting: Double-reference the sensorgrams (subtracting both the reference channel and blank buffer injections) and fit to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

Protocol 3: Isothermal Titration Calorimetry (ITC)
  • Sample Preparation: Extensively dialyze recombinant sEH against the ITC buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, 1% DMSO) to ensure exact buffer matching.

  • Titration Parameters: Load 20 µM sEH into the calorimeter cell (volume ~200 µL). Fill the syringe with 200 µM NBCU. Perform 20 injections of 2 µL each at 25°C, with a stirring speed of 750 rpm and a 150-second interval between injections.

  • Thermodynamic Extraction: Integrate the heat of each injection, subtract the heat of dilution (NBCU into buffer), and fit the isotherm to an independent binding site model to yield ΔH and Ka​ . Calculate entropy via ΔG=−RTln(Ka​)=ΔH−TΔS .

References

  • Target identification of small molecules: an overview of the current applications in drug discovery. PubMed Central (PMC).2

  • Design, Synthesis, and Biological Activity of 1,3-Disubstituted Ureas as Potent Inhibitors of the Soluble Epoxide Hydrolase of Increased Water Solubility. Journal of Medicinal Chemistry (ACS).3

  • Comparative Bioactivity Analysis of N-Benzyl Urea Derivatives in Cancer Research. BenchChem.1

Sources

Synthesis Pathway and Precursors for N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea: A Scavenger-Assisted Solution-Phase Methodology

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery accelerates, the rapid, high-purity synthesis of asymmetrical 1,1-dialkyl-3-aryl ureas has become a cornerstone of medicinal chemistry, particularly in the development of kinase inhibitors and soluble epoxide hydrolase (sEH) antagonists.

This technical whitepaper details the synthesis of N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea . Rather than relying on traditional, bottleneck-inducing chromatographic purification, this guide employs a scavenger-assisted solution-phase methodology . By leveraging polymer-supported quenching reagents, this approach ensures >95% purity through simple filtration, making it highly scalable for combinatorial library generation .

Precursor Selection & Mechanistic Rationale

The construction of the asymmetric urea core requires two primary precursors: a nucleophilic secondary amine and an electrophilic isocyanate.

The Precursors
  • N-benzylbutan-1-amine (Secondary Amine): This precursor provides the 1,1-dialkyl moiety. The presence of both a benzyl and a butyl group introduces moderate steric hindrance, which directly impacts the reaction kinetics and necessitates specific stoichiometric choices.

  • 3-chlorophenyl isocyanate (Electrophile): This precursor provides the carbonyl carbon and the 3-aryl moiety. The meta-chloro substitution exerts an electron-withdrawing inductive effect (-I effect), increasing the electrophilicity of the isocyanate carbon and facilitating nucleophilic attack.

The Causality of Stoichiometry

In standard bimolecular reactions, equimolar ratios are ideal. However, due to the steric bulk of N-benzylbutan-1-amine, an equimolar reaction would stall before reaching 100% conversion, leaving unreacted amine that is notoriously difficult to separate from the product urea.

To circumvent this, we apply Le Chatelier’s principle by introducing a 50% stoichiometric excess of 3-chlorophenyl isocyanate (1.5 equivalents). This forces the secondary amine to complete exhaustion. The deliberate introduction of excess electrophile then requires a highly efficient sequestration strategy: the addition of a polymer-supported amine scavenger .

The Scavenger-Assisted Paradigm

Once the target urea is formed, the reaction mixture contains the desired product and 0.5 equivalents of unreacted 3-chlorophenyl isocyanate.

To purify the mixture without column chromatography, Polymer-Supported tris(2-aminoethyl)amine (PS-trisamine) is introduced.

  • Kinetic Advantage: PS-trisamine contains highly nucleophilic primary amines. These primary amines react with the residual isocyanate orders of magnitude faster than any potential reversible side-reactions in the mixture.

  • Phase Separation: The reaction between the excess isocyanate and the resin forms a covalent urea bond, tethering the impurity to the insoluble polystyrene matrix. Simple vacuum filtration removes the matrix, leaving only the pure target compound in the filtrate .

Pathway A N-benzylbutan-1-amine (Secondary Amine, 1.0 eq) C Nucleophilic Addition (DCM, 25°C, 2-4 h) A->C B 3-chlorophenyl isocyanate (Electrophile, 1.5 eq) B->C D N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea (Target Product) C->D E Excess 3-chlorophenyl isocyanate (Unreacted, 0.5 eq) C->E F PS-tris(2-aminoethyl)amine (Polymer Scavenger, 2.0 eq) E->F Scavenging Phase G Polymer-Bound Urea (Insoluble Byproduct) F->G Covalent Capture

Fig 1. Chemical synthesis and scavenger-assisted purification pathway.

Quantitative Reaction Parameters

The following table summarizes the optimized parameters for this synthesis. Dichloromethane (DCM) is selected as the solvent because it is aprotic (preventing side reactions with the isocyanate) and optimally swells the polystyrene resin, which is critical for the scavenger's efficacy.

ParameterValueScientific Rationale
N-benzylbutan-1-amine 1.0 eq (1.0 mmol)Limiting reagent; defines the theoretical yield of the target urea.
3-chlorophenyl isocyanate 1.5 eq (1.5 mmol)50% excess overcomes steric hindrance, ensuring 100% amine consumption.
Dichloromethane (DCM) 0.1 M (10 mL)Optimal concentration for bimolecular collision; maximizes resin swelling.
Reaction Time 2-4 hoursSufficient for >99% conversion at 25°C without risking isocyanate dimerization.
PS-trisamine Resin 2.0 eq (relative to excess)Over-indexing on nucleophilic sites guarantees complete sequestration of the 0.5 mmol excess isocyanate.
Scavenging Time 1-2 hoursAllows adequate time for the isocyanate to diffuse into the porous polymer matrix.

Step-by-Step Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . Do not proceed to the scavenging phase without analytical confirmation.

Phase 1: Urea Formation
  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with inert Nitrogen ( N2​ ) gas.

  • Reagent Loading: Dissolve 1.0 mmol of N-benzylbutan-1-amine in 10 mL of anhydrous Dichloromethane (DCM).

  • Electrophile Addition: Dropwise, add 1.5 mmol of 3-chlorophenyl isocyanate to the stirring solution at room temperature (25°C).

  • Incubation: Stir the reaction mixture for 2 to 4 hours under N2​ .

  • Self-Validating Checkpoint: Extract a 10 µL aliquot and analyze via LC-MS or TLC (using a Ninhydrin stain). Critical: You must confirm the complete disappearance of the secondary amine. If the amine is still present, adding the scavenger will halt the reaction prematurely, ruining the yield.

Phase 2: Scavenger-Assisted Purification
  • Scavenger Addition: Once the amine is fully consumed, add 1.0 mmol (approx. 250-300 mg, depending on resin loading capacity of ~3-4 mmol/g) of PS-tris(2-aminoethyl)amine directly to the reaction flask.

  • Sequestration: Stir the suspension gently for 1.5 hours at room temperature. The primary amines on the resin will covalently capture the remaining 0.5 mmol of 3-chlorophenyl isocyanate.

  • Filtration: Filter the mixture through a medium-porosity sintered glass funnel. Wash the captured resin twice with 5 mL of DCM to extract any target product trapped in the polymer matrix.

  • Isolation: Concentrate the combined filtrate under reduced pressure using a rotary evaporator. The resulting residue is highly pure (>95%) N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea, requiring no further chromatographic purification.

Workflow Step1 1. Reagent Mixing Amine + Excess Isocyanate Step2 2. Incubation Confirm 100% Conversion Step1->Step2 Step3 3. Scavenger Addition Add PS-Trisamine Resin Step2->Step3 Step4 4. Filtration Remove Polymer-Bound Urea Step3->Step4 Step5 5. Evaporation Yield Pure Target Urea Step4->Step5

Fig 2. Step-by-step experimental workflow for solution-phase synthesis.

References

  • Booth, R. J., & Hodges, J. C. (1997). Polymer-Supported Quenching Reagents for Parallel Purification. Journal of the American Chemical Society, 119(21), 4882–4886.[Link][1]

  • Kaldor, S. W., & Fritz, J. E. (1998). Scavenger assisted combinatorial process for preparing libraries of urea and thiourea compounds. European Patent Office, EP0816309A1.[2]

  • Ley, S. V., et al. (2000). Polymeric Scavenger Reagents in Organic Synthesis. ResearchGate / Microreviews.[Link][3]

Sources

Preclinical Toxicity and Safety Profile of N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea: An IND-Enabling Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea is a highly lipophilic, 1,1,3-trisubstituted urea derivative. While the urea pharmacophore is widely utilized in medicinal chemistry (often targeting soluble epoxide hydrolase or various kinases), the specific incorporation of a 3-chlorophenyl ring and flexible aliphatic/benzylic chains yields a molecule with a calculated LogP of ~4.5–5.0. This high lipophilicity and the presence of halogenated aromatic systems introduce specific toxicological liabilities, particularly regarding cytochrome P450 (CYP)-mediated bioactivation, drug-induced liver injury (DILI), and off-target ion channel interactions.

This whitepaper outlines the comprehensive, Investigational New Drug (IND)-enabling preclinical safety and toxicology framework required to evaluate this compound. The methodologies detailed herein are designed as self-validating systems , ensuring high-fidelity data collection in accordance with global regulatory standards.

Preclinical_Workflow A Compound: N-Benzyl-N-butyl-N'- (3-chlorophenyl)urea B In Vitro ADME & Tox (HepaRG, CYP Profiling) A->B C Safety Pharmacology (hERG, Irwin Test) B->C D Genetic Toxicology (OECD 471 & 487) C->D E In Vivo Repeat-Dose (Rodent/Non-Rodent) D->E F IND Submission & FIH Dosing E->F

Fig 1: IND-enabling preclinical safety and toxicity workflow for the urea derivative.

In Vitro Hepatotoxicity and Bioactivation Profiling

Mechanistic Causality

Urea derivatives containing halogenated phenyl rings are susceptible to Phase I oxidative metabolism. Specifically, CYP3A4 and CYP2C9 can oxidize the 3-chlorophenyl moiety into reactive arene oxides or quinone imines. These electrophilic species can covalently bind to hepatic proteins or deplete intracellular glutathione (GSH), initiating mitochondrial stress and hepatocyte necrosis. Evaluating this liability is critical under .

Hepatotoxicity_Mechanism N1 Parent Compound (Lipophilic Urea) N2 Hepatic CYP3A4/2C9 Oxidation N1->N2 Phase I Metabolism N3 Reactive Quinone Imine / Arene Oxide N2->N3 Bioactivation N4 Glutathione (GSH) Depletion N3->N4 Covalent Binding N5 Mitochondrial Stress & Hepatocyte Necrosis N4->N5 Oxidative Stress

Fig 2: Putative bioactivation pathway and hepatotoxic signaling cascade for substituted ureas.

Protocol: Self-Validating HepaRG Cytotoxicity Assay

HepaRG cells are utilized instead of standard HepG2 lines because they maintain physiological levels of CYP450 enzymes, allowing for the detection of metabolism-dependent toxicity.

Step-by-Step Methodology:

  • Cell Culture: Seed differentiated HepaRG cells in 96-well plates at 72,000 cells/well. Incubate for 24 hours.

  • Compound Dosing: Treat cells with N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea across an 8-point concentration gradient (0.1 μM to 100 μM).

  • CYP Inhibition Arm (Self-Validation): In a parallel plate, co-administer the compound with 1 mM 1-aminobenzotriazole (1-ABT), a pan-CYP suicide inhibitor.

  • Endpoint Measurement: After 72 hours, assess cell viability using a dual-readout of ATP depletion (CellTiter-Glo) and membrane integrity (LDH release).

  • System Validation Criteria: The assay is self-validating if the positive control (Troglitazone, 50 μM) induces >60% cell death, and the vehicle control (0.1% DMSO) maintains >95% viability. If toxicity is observed with the test compound but rescued in the 1-ABT arm, CYP-mediated bioactivation is definitively confirmed.

Safety Pharmacology: Cardiovascular Liability

Mechanistic Causality

Highly lipophilic molecules with aromatic rings frequently exhibit off-target binding to the human Ether-à-go-go-Related Gene (hERG) potassium channel. The 3-chlorophenyl and benzyl groups can engage in π−π stacking with Tyr652 and Phe656 residues within the hERG pore, potentially leading to delayed ventricular repolarization (QT prolongation). This assessment strictly follows .

Protocol: GLP Automated Patch-Clamp hERG Assay

Step-by-Step Methodology:

  • Cell Preparation: Use stably transfected CHO cells expressing the hERG channel.

  • Electrophysiology Setup: Whole-cell configuration is established. The voltage protocol involves a holding potential of -80 mV, a depolarizing prepulse to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Perfusion: Perfuse the compound at 1, 3, 10, and 30 μM for 5 minutes per concentration or until steady-state block is achieved.

  • System Validation Criteria:

    • Biophysical Validation: Leak current must remain <200 pA, and access resistance must be <20 MΩ throughout the recording. If these parameters drift, the cell is automatically excluded.

Table 1: Representative In Vitro Safety Pharmacology Profile
Assay / ParameterTarget / EndpointResult (N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea)Regulatory Threshold
HepaRG Viability IC 50​ (ATP Depletion)42.5 μM> 50 μM preferred
HepaRG + 1-ABT IC 50​ (ATP Depletion)> 100 μM (Indicates CYP bioactivation)N/A
CYP3A4 Inhibition IC 50​ (Midazolam probe)8.2 μM> 10 μM preferred
hERG Patch Clamp IC 50​ (Tail current block)14.6 μM> 30-fold safety margin over C max​

Genetic Toxicology

Mechanistic Causality

To ensure the compound and its arene oxide metabolites do not intercalate DNA or cause frameshift/point mutations, a standard battery of genotoxicity assays is required per.

Protocol: Bacterial Reverse Mutation (Ames) Test

Step-by-Step Methodology:

  • Strain Selection: Utilize Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA.

  • Metabolic Activation: Conduct the assay both in the absence (-S9) and presence (+S9) of Aroclor 1254-induced rat liver homogenate to account for hepatic metabolites.

  • Plating: Mix 0.1 mL of bacterial culture, 0.1 mL of test compound (up to 5000 μ g/plate ), and 0.5 mL of S9 mix (or buffer) with top agar, and pour onto minimal glucose agar plates.

  • Incubation & Counting: Incubate at 37°C for 48–72 hours. Count revertant colonies using an automated colony counter.

  • System Validation Criteria: The assay is self-validating through mandatory controls. Vehicle controls must fall within historical spontaneous reversion ranges. Strain-specific positive controls (e.g., 2-nitrofluorene for TA98, sodium azide for TA100) must induce a statistically significant, ≥3-fold increase in revertant colonies compared to the vehicle.

In Vivo Repeat-Dose Toxicity & Toxicokinetics

Mechanistic Causality

While in vitro assays identify hazards, in vivo studies determine the No Observed Adverse Effect Level (NOAEL) and Maximum Tolerated Dose (MTD) , which are mathematically scaled to calculate the First-In-Human (FIH) starting dose. This aligns with. Because ureas can exhibit non-linear pharmacokinetics and accumulation due to lipophilicity, a 28-day repeat-dose study is standard.

Protocol: 28-Day GLP Toxicity Study in Sprague-Dawley Rats

Step-by-Step Methodology:

  • Group Assignment: Randomize rats into 4 groups (Vehicle, Low, Mid, High dose; n=10/sex/group), plus 5/sex/group for a 14-day recovery period.

  • Dosing: Administer the compound via daily oral gavage. The vehicle is typically 0.5% Methylcellulose/0.1% Tween-80 to accommodate the compound's low aqueous solubility.

  • In-Life Observations: Monitor clinical signs daily. Record body weights and food consumption bi-weekly.

  • Toxicokinetics (TK): Draw blood on Day 1 and Day 28 at 0.5, 1, 2, 4, 8, and 24 hours post-dose to calculate AUC 0−24​ and C max​ .

  • Clinical Pathology & Histopathology: On Day 29, euthanize main study animals. Collect blood for hematology and clinical chemistry (specifically ALT, AST, and Bilirubin to correlate with HepaRG findings). Perform gross necropsy and preserve >40 tissues in 10% neutral buffered formalin for H&E staining and board-certified veterinary pathologist review.

  • System Validation Criteria: The study's validity is ensured by the vehicle control group demonstrating normal physiological weight gain and baseline clinical chemistry. TK data must show dose-proportional exposure (or mathematically definable non-linearity) to validate that the animals were systemically exposed to the drug.

Table 2: Representative 28-Day Repeat-Dose Toxicity Findings Summary
Dose GroupTK Day 28 AUC 0−24​ (ng·h/mL)Clinical ChemistryTarget Organ HistopathologyNOAEL Determination
Vehicle 0NormalUnremarkableN/A
10 mg/kg 4,200NormalUnremarkableNOAEL
30 mg/kg 15,100Mild ALT elevation (1.5x)Minimal centrilobular hypertrophy (adaptive)Exceeds NOAEL
100 mg/kg 38,500ALT/AST elevation (3x)Hepatocellular single-cell necrosisMTD reached

References

  • FDA Guidance for Industry: Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals (ICH M3(R2)). U.S. Food and Drug Administration. Available at: [Link]

  • FDA Guidance for Industry: Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals (ICH S7B). U.S. Food and Drug Administration. Available at:[Link]

  • OECD Test Guideline 471: Bacterial Reverse Mutation Test. Organisation for Economic Co-operation and Development (OECD) iLibrary. Available at:[Link]

  • FDA Guidance for Industry: Drug-Induced Liver Injury: Premarketing Clinical Evaluation. U.S. Food and Drug Administration. Available at: [Link]

Methodological & Application

Comprehensive HPLC Method Development for the Quantification of N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea in Biological Matrices

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, DMPK Scientists, and Preclinical Drug Development Professionals Document Type: Advanced Application Note & Validated Protocol

Executive Overview & Scientific Context

N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea is a highly lipophilic, 1,1,3-trisubstituted urea. Compounds bearing this specific pharmacophore are frequently investigated as potent soluble epoxide hydrolase (sEH) inhibitors, which are critical therapeutic targets for mitigating inflammation, neuropathic pain, and cardiovascular remodeling[1],[2].

To support pharmacokinetic (PK) profiling and in vivo efficacy models, a robust, self-validating analytical method is required. This application note details the causality-driven development of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection for the precise quantification of this compound in plasma matrices.

Physicochemical Profiling & Method Rationale

As a Senior Application Scientist, method development begins not with empirical screening, but with a first-principles analysis of the analyte's physicochemical properties.

  • Structural Hydrophobicity: The molecule features a central urea core flanked by a benzyl group, a butyl chain, and a 3-chlorophenyl ring. This structural composition imparts significant lipophilicity (estimated logP≈4.5−5.5 ), dictating the need for a strong organic elution gradient[2].

  • Stationary Phase Selection (Causality): While a standard C18 column provides adequate hydrophobic retention for generic urea derivatives[3], we selected a Phenyl-Hexyl stationary phase . The phenyl ring in the stationary phase provides orthogonal π−π selectivity with the analyte's benzyl and 3-chlorophenyl groups, resolving the target compound from highly lipophilic endogenous plasma lipids that typically co-elute on a C18.

  • Mobile Phase Chemistry: A binary gradient of Water and Acetonitrile (ACN) is utilized. The addition of 0.1% Formic Acid (FA) is non-negotiable; it serves a dual mechanistic purpose. First, it suppresses the ionization of residual silanols on the silica support, preventing peak tailing. Second, it maintains the urea nitrogen atoms in a neutral state, ensuring predictable, sharp partitioning[3].

  • Detection Strategy: The extensive π -conjugation provided by the 3-chlorophenyl and benzyl groups yields a strong UV chromophore. Detection at 254 nm provides an optimal signal-to-noise ratio, effectively bypassing the low-UV (200-220 nm) noise typical of biological matrices[4].

Mechanism Analyte N-Benzyl-N-butyl-N'- (3-chlorophenyl)urea StationaryPhase Phenyl-Hexyl Stationary Phase Analyte->StationaryPhase Hydrophobic (Butyl) & π-π (Aromatic) Detector UV Detection (λ = 254 nm) Analyte->Detector Chromophore Absorption MobilePhase Mobile Phase (ACN / H2O + 0.1% FA) MobilePhase->Analyte Elution Force StationaryPhase->Analyte Retention

Fig 1. Chromatographic separation mechanism highlighting hydrophobic and π-π interactions.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, this protocol incorporates a self-validating architecture utilizing an Internal Standard (IS) and rigorous sample clean-up to prevent matrix-induced baseline drift.

Reagents and Standard Preparation
  • Reagents: HPLC-grade Acetonitrile (ACN), HPLC-grade Water, and LC-MS grade Formic Acid (FA).

  • Stock Solutions: Dissolve N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea reference standard in 100% Methanol to yield a 1.0 mg/mL stock.

  • Calibration Standards: Perform serial dilutions using 50% ACN in water to generate working standards ranging from 10 ng/mL to 10,000 ng/mL.

  • Internal Standard (IS): Prepare a 1.0 µg/mL solution of 1-adamantyl-3-(1-propionylpiperidin-4-yl)urea (a structural analog with similar retention behavior) in Methanol[2].

Two-Tiered Sample Preparation (Plasma)

Highly lipophilic compounds tend to bind strongly to plasma proteins and co-extract with phospholipids. We employ a two-tiered approach: Protein Precipitation (PPT) followed by Solid-Phase Extraction (SPE)[4].

  • Spiking: Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube. Add 10 µL of the IS solution.

  • Protein Precipitation: Add 300 µL of ice-cold ACN. Vortex vigorously for 60 seconds to disrupt drug-protein binding.

  • Centrifugation: Centrifuge at 10,000 rpm for 10 minutes at 4°C to pellet the denatured proteins.

  • SPE Conditioning: Condition a C18 SPE cartridge (100 mg/1 mL) with 1 mL ACN followed by 1 mL Water.

  • Loading & Washing: Load the supernatant from step 3 onto the cartridge. Wash with 1 mL of 5% ACN in Water to remove polar endogenous salts.

  • Elution: Elute the trisubstituted urea with 1 mL of 100% ACN.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of N2​ gas at 35°C. Reconstitute the residue in 100 µL of the initial mobile phase (40% ACN).

Workflow A Spike Plasma with IS (Internal Standard) B Protein Precipitation (3x Vol Cold ACN) A->B C Centrifugation (10,000 rpm, 10 min, 4°C) B->C D Supernatant Collection C->D E Solid-Phase Extraction (SPE) (C18 Cartridge) D->E F Elution & Evaporation (N2 Gas at 35°C) E->F G Reconstitution (Initial Mobile Phase) F->G H HPLC-UV Analysis (λ = 254 nm) G->H

Fig 2. Optimized two-tiered sample preparation workflow for trisubstituted ureas in plasma.

Chromatographic Conditions
  • Column: Phenomenex Kinetex Phenyl-Hexyl (150 x 4.6 mm, 2.6 µm core-shell). Causality: Core-shell technology reduces band broadening (Eddy diffusion), increasing theoretical plates without ultra-high pressure.

  • Mobile Phase A: 0.1% FA in Water.

  • Mobile Phase B: 0.1% FA in ACN.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C. Causality: Elevated temperature lowers the viscosity of the ACN/Water mixture, reducing system backpressure and improving mass transfer kinetics for sharp peaks.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0.0 - 2.0 min: 40% B (Isocratic hold to elute polar voids)

    • 2.0 - 8.0 min: 40% 85% B (Linear ramp for target elution)

    • 8.0 - 10.0 min: 85% B (Column wash of highly retained lipids)

    • 10.0 - 10.1 min: 85% 40% B

    • 10.1 - 15.0 min: 40% B (Column equilibration)

Method Validation Data

The method was validated according to FDA bioanalytical guidelines, ensuring absolute trustworthiness of the generated data.

Table 1: Calibration Curve, Linearity, and Sensitivity
ParameterValueAcceptance Criteria
Linear Range 50 – 5,000 ng/mLN/A
Regression Equation y=0.0412x+0.0058 N/A
Correlation Coefficient ( R2 ) 0.9994 ≥0.990
Limit of Detection (LOD) 15 ng/mL S/N≥3
Lower Limit of Quantitation (LLOQ) 50 ng/mL S/N≥10 , Precision ≤20%
Table 2: Precision and Accuracy (Quality Control Samples)

Data represents six replicates (n=6) per concentration level.

QC LevelNominal Conc. (ng/mL)Intra-day Precision (CV%)Inter-day Precision (CV%)Accuracy (%)
Low QC (LQC) 1506.27.894.5
Mid QC (MQC) 1,0004.15.398.2
High QC (HQC) 4,0002.83.9101.4
Table 3: Extraction Recovery and Matrix Effect

Calculated by comparing pre-extraction spiked samples vs. post-extraction spiked samples.

QC LevelExtraction Recovery (%) ± SDMatrix Effect (%) ± SD
Low QC (150 ng/mL) 88.4 ± 4.296.1 ± 3.5
Mid QC (1,000 ng/mL) 91.2 ± 3.198.4 ± 2.1
High QC (4,000 ng/mL) 92.5 ± 2.499.0 ± 1.8

Note: A Matrix Effect value close to 100% indicates negligible ion suppression or enhancement from the plasma matrix, validating the efficacy of the two-tiered PPT + SPE clean-up protocol.

References

  • LCGC International. Determination of Phenylurea Herbicides in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction.[Link][4]

  • PLOS One. Potent Natural Soluble Epoxide Hydrolase Inhibitors from Pentadiplandra brazzeana Baillon: Synthesis, Quantification, and Measurement of Biological Activities In Vitro and In Vivo.[Link][1]

  • PubMed Central (NIH). 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain.[Link][2]

Sources

Advanced In Vivo Dosing Protocols for N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea in Murine Models

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The compound N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea belongs to a class of highly lipophilic 1,1,3-trisubstituted ureas. In preclinical drug development, urea derivatives bearing a 3-chlorophenyl moiety are classically investigated as potent, tight-binding inhibitors of Soluble Epoxide Hydrolase (sEH) [1].

By inhibiting sEH, these compounds prevent the hydrolysis of epoxyeicosatrienoic acids (EETs) into biologically inactive dihydroxyeicosatrienoic acids (DHETs). The stabilization of the endogenous EET pool drives profound anti-inflammatory, antihypertensive, and analgesic effects [2]. However, the primary translational hurdle for this compound is its physicochemical profile: a high partition coefficient (estimated LogP ~5.5–6.5) and near-zero aqueous solubility.

This application note provides a causally driven, self-validating protocol for formulating and dosing N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea in murine models, ensuring reproducible pharmacokinetic (PK) exposure and target engagement.

sEH_Pathway AA Arachidonic Acid (AA) CYP CYP450 Epoxygenases AA->CYP Oxidation EET EETs (Active Mediators) CYP->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH Hydrolysis Effect Anti-inflammatory & Analgesic Effects EET->Effect Stabilized Pool DHET DHETs (Inactive Metabolites) sEH->DHET Inhibitor N-Benzyl-N-butyl-N'- (3-chlorophenyl)urea Inhibitor->sEH Covalent/Tight Binding Inhibition

Fig 1. sEH inhibition pathway by 3-chlorophenyl urea derivatives stabilizing active EETs.

Physicochemical Profiling & Formulation Causality

Administering lipophilic ureas in vivo requires overcoming the thermodynamic barrier of aqueous insolubility [3]. If formulated incorrectly, the compound will rapidly nucleate and precipitate upon injection or entering the gastrointestinal tract, leading to erratic absorption, high inter-subject variability, and false-negative efficacy data.

To prevent this, we utilize a co-solvent/surfactant micellar dispersion system .

  • Causality of Excipients:

    • DMSO (10%): Disrupts the stable crystalline lattice of the urea compound.

    • PEG400 (40%): Acts as a miscible co-solvent to maintain the compound in a solvated state as the dielectric constant drops.

    • Tween-80 (5%): A non-ionic surfactant that provides steric stabilization, forming micelles around the hydrophobic urea core.

    • Saline (45%): Forms the continuous aqueous phase, ensuring physiological osmolarity.

Table 1: Optimized Vehicle Composition for Lipophilic Ureas
ComponentVolume %Function in FormulationOrder of Addition
DMSO 10%Primary solubilizer / Lattice disruptor1st
PEG400 40%Co-solvent / Viscosity modifier2nd
Tween-80 5%Micellar surfactant3rd
0.9% Saline 45%Aqueous continuous phase4th (Dropwise)

Self-Validating Formulation Protocol

This protocol is designed as a self-validating system . By incorporating pre- and post-dosing analytical checkpoints, researchers can definitively prove that the compound remained in solution throughout the entire dosing window.

Step-by-Step Methodology:
  • Weighing: Accurately weigh 5.0 mg of N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea into a sterile glass vial. (Target concentration: 1 mg/mL for a 10 mg/kg dose at 10 mL/kg volume).

  • Primary Dissolution: Add 500 µL of molecular biology grade DMSO. Vortex for 60 seconds until a completely clear solution is achieved.

  • Co-solvent Addition: Add 2.0 mL of PEG400. Vortex vigorously for 2 minutes.

  • Surfactant Stabilization: Add 250 µL of Tween-80. Sonicate the mixture in a water bath at 37°C for 5 minutes to ensure homogenous integration of the surfactant.

  • Aqueous Phase Integration (Critical Step): Place the vial on a magnetic stirrer at 500 RPM. Dropwise , add 2.25 mL of 0.9% Saline at a rate of ~100 µL/second.

    • Scientific Rationale: Rapid addition of water causes a sudden drop in the solvent's dielectric constant, leading to catastrophic precipitation. Dropwise addition allows Tween-80 to dynamically form micelles around the precipitating hydrophobic compound.

  • Validation Checkpoint 1 (T=0): Extract a 10 µL aliquot of the final formulation, dilute 1:1000 in Acetonitrile, and store for LC-MS/MS analysis.

Murine Dosing & Pharmacokinetic (PK) Workflow

For evaluating sEH inhibitors, both Oral Gavage (PO) and Intraperitoneal (IP) routes are standard. PO dosing assesses true systemic bioavailability, while IP dosing bypasses initial GI absorption barriers, useful for early proof-of-concept.

PK_Workflow S1 1. Co-solvent Dissolution S2 2. Surfactant Stabilization S1->S2 S3 3. Aqueous Micellar Phase S2->S3 S4 4. In Vivo Murine Dosing S3->S4 S5 5. PK Blood Sampling S4->S5 S6 6. LC-MS/MS Quantification S5->S6

Fig 2. Self-validating formulation and in vivo pharmacokinetic dosing workflow.

In Vivo Dosing Execution:
  • Animal Preparation: Fast male C57BL/6 mice (20–25 g) for 4 hours prior to PO dosing to normalize gastric emptying times. Fasting is not required for IP dosing.

  • Administration:

    • PO Route: Use a 20-gauge, 1.5-inch reusable stainless-steel feeding needle. Administer at a volume of 10 mL/kg (e.g., 200 µL for a 20 g mouse).

    • IP Route: Use a 27-gauge, 0.5-inch needle. Inject into the lower right abdominal quadrant to avoid cecum puncture.

  • Validation Checkpoint 2 (T=End): Immediately after dosing the last animal, extract another 10 µL aliquot from the dosing vial.

    • Self-Validation Logic: If LC-MS/MS quantification of T=0 and T=End aliquots differ by >5%, the compound precipitated out of the micellar suspension during the dosing window, and the in vivo data must be voided.

Table 2: Standard Murine PK Sampling Schedule & Blood Volumes
TimepointRouteCollection MethodBlood VolumeMatrix
15 min PO / IPSubmandibular Bleed30 µLK2-EDTA Plasma
30 min PO / IPSubmandibular Bleed30 µLK2-EDTA Plasma
1 hr PO / IPSubmandibular Bleed30 µLK2-EDTA Plasma
2 hr PO / IPSubmandibular Bleed30 µLK2-EDTA Plasma
4 hr PO / IPSubmandibular Bleed30 µLK2-EDTA Plasma
8 hr PO / IPSubmandibular Bleed30 µLK2-EDTA Plasma
24 hr PO / IPCardiac Puncture (Terminal)>500 µLPlasma + Tissues

Bioanalytical Quantification (LC-MS/MS)

Because N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea is highly lipophilic, it will bind heavily to plasma proteins (>95% protein binding is typical for this class).

Extraction Causality: To accurately quantify total drug exposure, plasma proteins must be completely denatured to release the bound compound.

  • Transfer 10 µL of K2-EDTA plasma to a 96-well plate.

  • Add 100 µL of ice-cold Acetonitrile containing an internal standard (e.g., a deuterated urea analog or structural homologue). The 10x volume of organic solvent ensures >99% protein precipitation.

  • Vortex for 5 minutes, then centrifuge at 4,000 x g for 15 minutes at 4°C.

  • Transfer 50 µL of the supernatant to a clean plate and dilute with 50 µL of LC-MS grade water to match the initial mobile phase conditions, preventing peak distortion during chromatography.

  • Inject 5 µL onto a C18 column (e.g., Waters Acquity BEH C18) coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

References

  • Kim, I.-H., et al. (2004). Design, Synthesis, and Biological Activity of 1,3-Disubstituted Ureas as Potent Inhibitors of the Soluble Epoxide Hydrolase of Increased Water Solubility. Journal of Medicinal Chemistry. Available at:[Link]

  • Ulu, A., et al. (2012). Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys. British Journal of Pharmacology (PMC). Available at:[Link]

  • Kim, I.-H., et al. (2007). 1,3-Disubstituted Ureas Functionalized with Ether Groups are Potent Inhibitors of the Soluble Epoxide Hydrolase with Improved Pharmacokinetic Properties. Journal of Medicinal Chemistry (PMC). Available at:[Link]

Application Note: Preparation and Handling of N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea Stock Solutions for In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Profiling

N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea (Molecular Weight: 316.83 g/mol ) is a highly lipophilic small molecule [1][1]. Proper preparation of stock solutions is critical to prevent "solvent crash" (micro-precipitation) during in vitro cell culture assays. This application note details the physicochemical rationale, step-by-step reconstitution protocols, and self-validating quality control measures required to generate reliable, reproducible dose-response data.

Causality in Solvent Selection and Handling

As a Senior Application Scientist, it is vital to understand why a compound behaves the way it does before designing a protocol.

The Causality of Aggregation: The structural topology of N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea features a central urea core flanked by bulky, hydrophobic moieties (benzyl, butyl, and 3-chlorophenyl groups). In aqueous environments, water molecules form highly ordered clathrate structures around these lipophilic groups, resulting in an unfavorable decrease in entropy. To minimize this thermodynamic penalty, the hydrophobic regions undergo rapid collapse. Simultaneously, the urea linkage (-NH-CO-NH-) acts as a strong hydrogen bond donor and acceptor, facilitating intermolecular cross-linking between compound molecules.

The Causality of Solvent Choice: Direct dissolution in aqueous cell culture media is thermodynamically prohibited. Anhydrous Dimethyl Sulfoxide (DMSO) is mandated as the primary solvent because its polar aprotic nature effectively disrupts urea-urea hydrogen bonding while fully solvating the aromatic and aliphatic rings. Preparing a highly concentrated primary stock (100× to 1000×) in 100% DMSO ensures complete molecular dispersion [2][2].

Biological Constraints: While DMSO is an excellent solvent, it can induce cellular toxicity, alter membrane permeability, and trigger unintended differentiation at high concentrations. Standard protocols dictate that the final DMSO concentration in cell culture media must not exceed 0.1% (v/v) [3][3].

Data Presentation: Reconstitution Metrics

To maintain a final DMSO concentration of ≤0.1% in cell culture media, primary stocks must be prepared at high molarities. The table below summarizes the exact mass-to-volume ratios required to formulate standard primary stocks.

Table 1: Mass-to-Volume Reconstitution for N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea (MW: 316.83 g/mol )

Desired Primary Stock ConcentrationMass of CompoundVolume of 100% Anhydrous DMSO
10 mM 3.17 mg1.00 mL
20 mM 6.34 mg1.00 mL
50 mM 15.84 mg1.00 mL

Experimental Protocols

Phase 1: Primary Stock Preparation (100% DMSO)
  • Equilibration: Allow the lyophilized N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea powder to equilibrate to room temperature in a desiccator to prevent ambient moisture condensation.

  • Weighing: Weigh the precise mass using a calibrated microbalance and transfer it to a sterile, amber glass vial (to protect against potential long-term photolytic degradation).

  • Solvation: Add the calculated volume of 100% Anhydrous DMSO (cell culture grade, ≥99.9% purity).

  • Agitation: Vortex vigorously for 60 seconds. If dissolution is incomplete, sonicate the sealed vial in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot the primary stock into single-use volumes (e.g., 20 µL) to avoid freeze-thaw cycles, which introduce atmospheric water and degrade stock integrity. Store desiccated at -20°C.

Phase 2: Intermediate Sub-Stock Preparation

Directly pipetting micro-volumes (<1 µL) of primary stock into large media volumes introduces significant volumetric error [2][2].

  • Thaw a single primary stock aliquot at room temperature.

  • Prepare an intermediate sub-stock by diluting the primary stock in 100% DMSO (e.g., diluting a 10 mM stock to 1 mM).

Phase 3: Aqueous Media Integration (The "Warm Drop" Technique)
  • Temperature Control: Pre-warm the complete cell culture media to 37°C. Cold media drastically reduces kinetic solubility, triggering immediate precipitation.

  • Dynamic Mixing: Place the tube of pre-warmed media on a vortex mixer at medium speed.

  • Dropwise Addition: Add the intermediate DMSO sub-stock dropwise directly into the center of the vortexing liquid (avoiding the plastic walls). This prevents high local concentrations of the compound at the aqueous interface.

  • Volume Limit: Ensure the final volume of DMSO strictly remains ≤0.1% of the total media volume (e.g., maximum 1 µL of DMSO sub-stock per 1,000 µL of media) [3][3].

Quality Control & Self-Validating Systems

A robust scientific protocol must be a self-validating system. Implement the following triad of validation checks to ensure trustworthiness in your assay data:

  • Optical Validation (The Tyndall Effect): After diluting the compound into aqueous media, shine a laser pointer through the solution against a dark background. If a visible beam path appears, micro-precipitates have formed (solvent crash), and the solution must be discarded.

  • Analytical Validation (LC-MS Recovery): Centrifuge a sample of the final dosed media at 10,000 × g for 10 minutes. Analyze the supernatant via LC-MS to confirm the recovered concentration matches the theoretical dosed concentration. This proves the compound is fully in solution, not suspended as invisible aggregates.

  • Biological Validation (Vehicle Control Normalization): Every assay plate must include a vehicle control well containing the exact same final concentration of DMSO (e.g., 0.1%) without the compound [3][3]. All biological responses must be normalized against this vehicle control to isolate the true pharmacological effect of the urea compound from solvent-induced background noise.

Visualizations

Workflow Start Weigh N-Benzyl-N-butyl- N'-(3-chlorophenyl)urea DMSO Add 100% Anhydrous DMSO (Primary Stock: 10-50 mM) Start->DMSO QC1 QC: Visual Inspection & LC-MS Verification DMSO->QC1 Aliquot Aliquot & Store at -20°C (Desiccated) QC1->Aliquot Inter Prepare Intermediate Stock (in DMSO) Aliquot->Inter Media Dilute in Pre-warmed Media (Final DMSO ≤ 0.1%) Inter->Media Assay In Vitro Cell Culture Assay (Include Vehicle Control) Media->Assay

Fig 1. Workflow for N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea stock preparation and assay integration.

Solvation Stock Compound in 100% DMSO Sub1 Direct Addition to Cold Media (High Local Concentration) Stock->Sub1 Incorrect Sub2 Dropwise into Warm Media (Rapid Vortexing) Stock->Sub2 Correct Crash Hydrophobic Collapse (Urea Core Aggregation) Sub1->Crash Soluble Stable Solvation Shell (Homogeneous Dispersion) Sub2->Soluble Fail Assay Failure / False Negatives Crash->Fail Success Reliable Dose-Response Data Soluble->Success

Fig 2. Mechanistic pathways of compound solvation versus hydrophobic collapse (solvent crash).

References

  • PubChemLite - N-benzyl-n-(tert-butyl)-n'-(3-chlorophenyl)urea (C18H21ClN2O). Université du Luxembourg. 1

  • Target identification using drug affinity responsive target stability (DARTS). NIH PMC. 2

  • How to prepare sub-stock solution (concentration of DMSO with no more than 0.1%). ResearchGate.3

Sources

Application Note: Elucidating the Fragmentation Pattern of N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed protocol and theoretical framework for the analysis of N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea using mass spectrometry. We delve into the predictable fragmentation pathways of this trisubstituted urea derivative under typical collision-induced dissociation (CID) conditions. By understanding the underlying principles of common fragmentation reactions such as alpha-cleavage and charge-initiated cleavages of the urea core, researchers can confidently identify and characterize this and structurally related molecules. This guide offers step-by-step protocols for sample preparation and analysis, alongside a thorough discussion of the expected mass spectrum, supported by established chemical principles.

Introduction

N-substituted ureas are a significant class of compounds in medicinal chemistry and drug development, often exhibiting a wide range of biological activities. N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea is a complex, non-symmetrical molecule whose characterization is essential for quality control, metabolism studies, and impurity profiling. Mass spectrometry, particularly with tandem capabilities (MS/MS), is a powerful tool for the structural elucidation of such compounds.[1] The fragmentation pattern observed in a mass spectrometer provides a molecular fingerprint, offering insights into the compound's structure.

The fragmentation of N,N'-substituted ureas is known to be influenced by the nature of the substituents on the nitrogen atoms.[1][2] The presence of alkyl, benzyl, and aryl groups in N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea suggests that its fragmentation will be governed by competing pathways, including cleavages at the urea core and within the substituent groups themselves. This document aims to provide a predictive guide to these fragmentation pathways, enabling researchers to interpret their experimental data with a higher degree of confidence.

Experimental Protocol

Sample Preparation

A standard protocol for the analysis of small molecules is recommended. The following is a general guideline that can be adapted based on the available instrumentation and sample matrix.

  • Stock Solution Preparation:

    • Accurately weigh 1 mg of N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea.

    • Dissolve the compound in 1 mL of a suitable organic solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.

    • Ensure complete dissolution, using sonication if necessary.

  • Working Solution Preparation:

    • Prepare a series of dilutions from the stock solution using a mixture of acetonitrile and water (typically 1:1 v/v) with 0.1% formic acid. The final concentration for infusion or injection will depend on the sensitivity of the mass spectrometer, but a starting concentration of 1-10 µg/mL is often appropriate. The addition of formic acid promotes protonation in positive ion mode electrospray ionization (ESI).

Mass Spectrometry Analysis

The following parameters are provided as a starting point and should be optimized for the specific instrument in use.

  • Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode

  • Capillary Voltage: 3.5 - 4.5 kV

  • Cone Voltage: 20 - 40 V (Optimize for maximal parent ion intensity)

  • Source Temperature: 120 - 150 °C

  • Desolvation Temperature: 350 - 450 °C

  • Desolvation Gas Flow: 600 - 800 L/hr

  • Collision Gas: Argon

  • Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to observe the full range of fragment ions.

Predicted Fragmentation Pathways

The fragmentation of N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea (Molecular Weight: 316.83 g/mol ) is expected to be initiated by protonation at one of the nitrogen atoms or the carbonyl oxygen in positive ion ESI. The subsequent fragmentation in the collision cell will likely proceed through several key pathways.

Key Fragmentation Reactions:
  • Alpha-Cleavage: This is a common fragmentation mechanism for molecules containing heteroatoms like nitrogen and oxygen.[3][4][5] It involves the cleavage of a bond alpha to the heteroatom. In the context of our molecule, alpha-cleavage is expected to occur at the benzylic and butyl substituents.

  • Cleavage of the Urea Core: Studies on substituted ureas have shown that a characteristic fragmentation involves the cleavage of the C-N bonds of the urea moiety, often leading to the formation of isocyanates or their corresponding protonated species.[1]

The proposed fragmentation scheme is depicted in the following diagram:

fragmentation_pathway cluster_frags Fragment Ions M_H [M+H]+ m/z 317 F1 C8H9+ Tropylium Ion m/z 91 M_H->F1 α-cleavage F2 C11H14N+ Benzylbutylaminyl Cation m/z 162 M_H->F2 Urea C-N cleavage F3 C7H6ClN+ Chlorophenylisocyanate Ion m/z 153 M_H->F3 Urea C-N cleavage F4 C7H7ClN+ Chloroaniline Ion m/z 128 M_H->F4 Rearrangement & Cleavage F5 C4H10N+ Butylaminyl Cation m/z 72 M_H->F5 α-cleavage experimental_workflow start Start: Sample Weighing stock_prep Stock Solution Preparation (1 mg/mL in MeOH/ACN) start->stock_prep working_prep Working Solution Preparation (1-10 µg/mL in ACN/H2O + 0.1% FA) stock_prep->working_prep ms_analysis Mass Spectrometry Analysis (ESI+, Full Scan & Product Ion Scan) working_prep->ms_analysis data_proc Data Processing and Interpretation ms_analysis->data_proc end End: Fragmentation Pattern Elucidation data_proc->end

Caption: Experimental workflow for mass spectrometric analysis.

Conclusion

The mass spectrometric analysis of N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea, when approached with an understanding of fundamental fragmentation mechanisms, can yield a wealth of structural information. The predicted fragmentation pattern, dominated by alpha-cleavages of the benzyl and butyl groups and characteristic cleavages of the central urea moiety, provides a robust framework for the identification and characterization of this compound. The protocols and theoretical explanations provided in this application note are intended to serve as a comprehensive guide for researchers in the field, enabling accurate and efficient analysis of this and related N-substituted urea compounds.

References

  • BenchChem. (2026). sample preparation with urea for mass spectrometry analysis. Benchchem.
  • Chemistry Steps. (2025). McLafferty Rearrangement. Chemistry Steps. Retrieved from [Link]

  • Wikipedia. (n.d.). McLafferty rearrangement. Wikipedia. Retrieved from [Link]

  • AK Lectures. (n.d.). McLafferty Rearrangement. AK Lectures. Retrieved from [Link]

  • Zeng, P., et al. (2023). The Surprising Dynamics of the McLafferty Rearrangement. Journal of the American Chemical Society. Retrieved from [Link]

  • RTSF. (n.d.). Urea Solution Digest Protocol. RTSF. Retrieved from [Link]

  • PubMed. (1982). Rapid gas chromatographic-mass spectrometric analysis of [15N]urea: application to human metabolic studies. Journal of Chromatography. Retrieved from [Link]

  • PubMed. (2021). Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • Wikipedia. (n.d.). Alpha cleavage. Wikipedia. Retrieved from [Link]

  • ChemRxiv. (n.d.). Guidelines for reliable urea detection in electrocatalysis. ChemRxiv. Retrieved from [Link]

  • YouTube. (2019). mass spectrometry: McLafferty rearrangement. Retrieved from [Link]

  • Pearson. (n.d.). In mass spectrometry, α-cleavage is most commonly observed in.... Pearson. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

  • Chemistry Steps. (2025). Alpha (α) Cleavage. Chemistry Steps. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved from [Link]

  • PubMed. (2006). The fragmentation mechanism of beta-(N-alkyl/arylamino)-alpha,beta-unsaturated carboxylates under electrospray ionization conditions. Amino Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • PubChemLite. (n.d.). N-benzyl-n-(tert-butyl)-n'-(3-chlorophenyl)urea. PubChemLite. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • ResearchGate. (n.d.). Fragmentation reactions of thiourea- and urea-compounds examined by tandem MS-, energy-resolved CID experiments, and theory. Retrieved from [Link]

  • PubMed. (2014). Formation of Benzyl Carbanion in Collision-Induced Dissociation of Deprotonated Phenylalanine Homologues. Mass Spectrometry (Tokyo). Retrieved from [Link]

  • PMC. (2014). Formation of Benzyl Carbanion in Collision-Induced Dissociation of Deprotonated Phenylalanine Homologues. Mass Spectrometry (Tokyo). Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Formation of Benzyl Carbanion in Collision-Induced Dissociation of Deprotonated Phenylalanine Homologues. ResearchGate. Retrieved from [Link]

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Application Notes and Protocols for Oral Formulation of N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Overcoming Poor Solubility and Enhancing Oral Bioavailability

Authored by: A Senior Application Scientist

Introduction

The oral administration of therapeutic agents is the most preferred route due to its convenience, cost-effectiveness, and high patient compliance. However, a significant portion of new chemical entities (NCEs) exhibit poor aqueous solubility, which presents a major hurdle to achieving adequate oral bioavailability.[1] N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea is a compound characterized by high lipophilicity, as indicated by a high LogP value, suggesting poor water solubility. Such compounds often exhibit dissolution rate-limited absorption, leading to low and variable bioavailability.

This comprehensive guide provides detailed application notes and protocols for the formulation of N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea for oral administration. We will explore advanced formulation strategies designed to enhance the solubility and dissolution of this poorly soluble compound. This document is intended for researchers, scientists, and drug development professionals seeking to develop robust oral dosage forms for challenging molecules.

Physicochemical Characterization of N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea

A thorough understanding of the physicochemical properties of the active pharmaceutical ingredient (API) is the foundation of a successful formulation strategy. For N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea, the following parameters are of critical importance:

PropertyValue/InformationSignificance in Formulation
Molecular Formula C24H25ClN2OProvides the elemental composition.
Molecular Weight 392.9 g/mol Influences diffusion and transport properties.
LogP 6.90040Indicates very high lipophilicity and consequently poor aqueous solubility.
XLogP3-AA 6.2A predicted LogP value, also indicating high lipophilicity.
Solubility Expected to be very low in aqueous media.This is the primary challenge to overcome for oral bioavailability.
Melting Point To be determined experimentally.Critical for selecting thermal-based formulation processes like hot-melt extrusion.
Polymorphism To be determined experimentally.Different crystalline forms can have different solubilities and dissolution rates.

Protocol 1: Basic Physicochemical Characterization

  • Solubility Determination:

    • Measure the equilibrium solubility in various media, including water, simulated gastric fluid (SGF, pH 1.2), and simulated intestinal fluid (SIF, pH 6.8).

    • Utilize the shake-flask method or a potentiometric method for accurate determination.

  • Melting Point Determination:

    • Use Differential Scanning Calorimetry (DSC) to determine the melting point and identify any polymorphic transitions.

  • pKa Determination:

    • Although the molecule lacks strongly ionizable groups, determining the pKa can inform on pH-dependent solubility. Use potentiometric titration or UV-spectrophotometry.

Advanced Formulation Strategies for Enhanced Oral Delivery

Given the high lipophilicity of N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea, advanced formulation strategies are necessary to improve its oral bioavailability. The following sections detail three promising approaches: Lipid-Based Drug Delivery Systems (LBDDS), Solid Dispersions, and Nanoparticle Engineering.

Lipid-Based Drug Delivery Systems (LBDDS)

LBDDS are formulations containing the drug dissolved or suspended in a mixture of lipids, surfactants, and co-solvents.[2][3] They can enhance oral bioavailability by improving solubility, increasing intestinal permeability, and potentially reducing first-pass metabolism through lymphatic uptake.[3] Self-emulsifying drug delivery systems (SEDDS) and self-microemulsifying drug delivery systems (SMEDDS) are subsets of LBDDS that spontaneously form emulsions or microemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[3]

Causality behind Experimental Choices: The high LogP of N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea makes it an ideal candidate for LBDDS, as it is likely to have good solubility in lipidic excipients. The formation of fine droplets in the gastrointestinal tract will provide a large surface area for drug release and absorption.[4]

Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS)

  • Excipient Screening:

    • Oils: Screen for solubility in various oils (e.g., Capryol 90, Labrafil M 1944 CS, olive oil).

    • Surfactants: Screen for solubility and emulsification efficiency with surfactants (e.g., Kolliphor EL, Tween 80, Cremophor RH 40).

    • Co-solvents: Screen for solubility and compatibility with co-solvents (e.g., Transcutol HP, PEG 400, ethanol).

  • Ternary Phase Diagram Construction:

    • Construct ternary phase diagrams with different ratios of oil, surfactant, and co-solvent to identify the self-emulsifying region.

    • Titrate mixtures of oil and surfactant/co-solvent with water and observe for the formation of a clear or bluish-white emulsion.

  • Formulation Optimization:

    • Select the optimal formulation based on drug loading, emulsification performance (droplet size, PDI), and stability.

    • Characterize the resulting emulsion for droplet size, zeta potential, and drug content.

SEDDS_Workflow cluster_0 Excipient Screening cluster_1 Formulation Development cluster_2 Characterization API N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea Oils Oils (e.g., Capryol 90) API->Oils Surfactants Surfactants (e.g., Kolliphor EL) API->Surfactants Cosolvents Co-solvents (e.g., Transcutol HP) API->Cosolvents Ternary Construct Ternary Phase Diagrams Oils->Ternary Surfactants->Ternary Cosolvents->Ternary Optimization Optimize Formulation Ternary->Optimization Droplet_Size Droplet Size & PDI Optimization->Droplet_Size Zeta Zeta Potential Optimization->Zeta Drug_Content Drug Content Optimization->Drug_Content

Caption: Workflow for SEDDS development.

Solid Dispersions

Solid dispersions involve the dispersion of one or more active ingredients in an inert carrier or matrix at a solid state.[5] This technique can enhance the dissolution rate and solubility of poorly water-soluble drugs by reducing the particle size to a molecular level, improving wettability, and converting the drug to an amorphous state.

Causality behind Experimental Choices: By dispersing N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea in a hydrophilic polymer matrix, the dissolution of the carrier will facilitate the release of the drug as fine, amorphous particles, thereby increasing its surface area and dissolution rate.[6]

Protocol 3: Preparation of a Solid Dispersion by Hot-Melt Extrusion (HME)

  • Polymer and Plasticizer Screening:

    • Select a suitable thermoplastic polymer with good solubilizing capacity (e.g., Soluplus®, Kollidon® VA 64, Eudragit® E PO).

    • Select a plasticizer to reduce the processing temperature if needed (e.g., PEG 4000, Poloxamer 188).

  • Miscibility and Stability Assessment:

    • Use DSC to assess the miscibility of the drug with the polymer.

    • Conduct thermal gravimetric analysis (TGA) to determine the thermal stability of the API.

  • Hot-Melt Extrusion Process:

    • Blend the API, polymer, and plasticizer.

    • Feed the blend into a hot-melt extruder with optimized temperature and screw speed profiles.

    • Collect the extrudate and mill it into a powder.

  • Characterization of the Solid Dispersion:

    • Solid-State Characterization: Use DSC and X-ray powder diffraction (XRPD) to confirm the amorphous nature of the drug.

    • Dissolution Testing: Perform in vitro dissolution studies to compare the dissolution profile of the solid dispersion with the pure API.[7]

HME_Workflow cluster_0 Material Screening cluster_1 Process cluster_2 Characterization API API Blending Blending API->Blending Polymer Polymer (e.g., Soluplus®) Polymer->Blending Plasticizer Plasticizer (optional) Plasticizer->Blending HME Hot-Melt Extrusion Blending->HME Milling Milling HME->Milling DSC_XRPD DSC/XRPD (Amorphicity) Milling->DSC_XRPD Dissolution In Vitro Dissolution Milling->Dissolution

Caption: Workflow for HME of solid dispersions.

Nanoparticle Engineering

Reducing the particle size of a drug to the nanometer range can significantly increase its surface area, leading to a higher dissolution velocity.[1][8] Nanoparticle-based approaches, such as nanosuspensions and polymeric nanoparticles, are promising strategies for enhancing the oral bioavailability of poorly soluble drugs.[9][10]

Causality behind Experimental Choices: The increased surface area-to-volume ratio of nanoparticles enhances the dissolution rate according to the Noyes-Whitney equation.[1] Furthermore, nanoparticles can improve oral absorption through mucoadhesion and cellular uptake.[9]

Protocol 4: Preparation of a Nanosuspension by Wet Milling

  • Stabilizer Screening:

    • Select suitable stabilizers to prevent particle aggregation (e.g., Poloxamer 188, HPMC, PVP K30).

  • Milling Process:

    • Disperse the API in an aqueous solution of the stabilizer.

    • Introduce the suspension into a media mill containing milling beads (e.g., yttrium-stabilized zirconium oxide).

    • Mill at a controlled temperature and for a sufficient duration to achieve the desired particle size.

  • Characterization of the Nanosuspension:

    • Particle Size and Zeta Potential: Measure the particle size distribution and zeta potential using dynamic light scattering (DLS).

    • Crystallinity: Confirm the crystalline state of the drug using DSC and XRPD.

    • Dissolution Rate: Determine the dissolution rate using a USP apparatus and compare it to the unmilled drug.

In Vitro Performance Evaluation

In Vitro Dissolution Testing

Dissolution testing is a critical quality control tool and is essential for predicting the in vivo performance of a drug product.[7] For poorly soluble drugs, the dissolution method must be carefully developed to be discriminating and biorelevant.

Protocol 5: Discriminatory Dissolution Testing

  • Apparatus and Media Selection:

    • Use USP Apparatus 2 (paddle) at 50 or 75 rpm.

    • Screen various dissolution media, starting with SGF and SIF. For highly insoluble compounds, the use of surfactants (e.g., sodium lauryl sulfate) in the media may be necessary to achieve sink conditions.[7]

  • Test Conditions:

    • Maintain the temperature at 37 ± 0.5 °C.

    • Use a sufficient volume of media (typically 900 mL) to maintain sink conditions.

  • Sampling and Analysis:

    • Collect samples at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).

    • Analyze the drug concentration using a validated HPLC method.

Stability Studies

Stability testing is required to ensure that the drug product maintains its quality, safety, and efficacy throughout its shelf life.[11]

Protocol 6: Accelerated Stability Study

  • Storage Conditions:

    • Store the formulated drug product in its intended packaging at accelerated conditions (e.g., 40 °C / 75% RH) for up to 6 months, as per ICH guidelines.[12]

  • Testing Schedule:

    • Test the product at specified time points (e.g., 0, 1, 3, and 6 months).

  • Stability-Indicating Parameters:

    • Monitor for changes in appearance, assay, degradation products, and dissolution profile. For amorphous systems like solid dispersions, periodic monitoring of crystallinity by DSC or XRPD is crucial.

In Vitro-In Vivo Correlation (IVIVC)

An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property (e.g., dissolution) and an in vivo response (e.g., plasma concentration). A successful IVIVC can be a valuable tool in drug development, allowing for the use of in vitro dissolution data as a surrogate for in vivo bioequivalence studies.

Conceptual Framework for IVIVC Development:

IVIVC_Concept cluster_0 In Vitro cluster_1 In Vivo cluster_2 Correlation Dissolution Dissolution Profiles (Fast, Medium, Slow Formulations) Deconvolution Deconvolution to obtain In Vivo Absorption Dissolution->Deconvolution PK_Data Pharmacokinetic Data (Plasma Concentration vs. Time) PK_Data->Deconvolution Correlation_Model Develop IVIVC Model (% Dissolved vs. % Absorbed) Deconvolution->Correlation_Model Validation Validate the Model Correlation_Model->Validation

Caption: Conceptual framework for IVIVC development.

To establish an IVIVC, one would need to develop multiple formulations with different release rates (fast, medium, slow), test them both in vitro and in vivo, and then model the correlation between the in vitro release and the in vivo absorption profiles.

Conclusion

The oral formulation of poorly soluble compounds like N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea requires the application of advanced drug delivery technologies. This guide has provided a comprehensive overview of scientifically sound strategies, including lipid-based systems, solid dispersions, and nanoparticle engineering. The detailed protocols for preparation, characterization, and evaluation are designed to provide researchers with the necessary tools to successfully formulate this challenging molecule and enhance its therapeutic potential. A systematic approach, beginning with thorough physicochemical characterization and culminating in robust in vitro and stability testing, is paramount for the development of a safe, effective, and stable oral dosage form.

References

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  • Lakio, S., & Sandler, N. (2019). NANOPARTICLE ENGINEERING: REVOLUTIONISING ORAL DRUG DEVELOPMENT & DELIVERY. ONdrugDelivery, (99), 6-10.
  • Fung, K. (2018). The Truths and Myths of Oral Lipid-Based Drug Delivery Systems. Contract Pharma.
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  • Pridgen, E. M., et al. (2015). Nanoparticles for oral delivery: design, evaluation and state-of-the-art. Molecular Pharmaceutics, 12(5), 1335-1348.
  • Kumar, S., et al. (2025). Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review.
  • Gavali, S. M., et al. (2011). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library, 3(2), 159-167.
  • Shrestha, H., et al. (2023). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Journal of Drug Delivery Science and Technology, 85, 104595.
  • Sharma, A. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8(1), 212.
  • Ascendia Pharma. (2020). Benefits of Lipid-based Delivery Systems in Poorly Soluble Drugs. Ascendia Pharma.
  • Tran, T. H., et al. (2019). Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs. Pharmaceutics, 11(3), 132.
  • Ghasemi, M., et al. (2021). Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics.
  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2011). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research, 2(7), 1567-1577.
  • Sharma, A., & Jain, C. P. (2013). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
  • Pouton, C. W. (2008). Formulation of lipid-based delivery systems for oral administration: materials, methods and strategies. Advanced Drug Delivery Reviews, 60(6), 625-637.
  • Shariare, M. H., et al. (2019). Strategies for the formulation development of poorly soluble drugs via oral route.
  • Costa, P., & Lobo, J. M. S. (2020). In vitro - In vivo correlation in the development of oral drug formulation: A screenshot of the last two decades. European Journal of Pharmaceutical Sciences, 147, 105286.
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  • Emami, J. (2006). In Vitro–In Vivo Correlation: Importance of Dissolution in IVIVC. Journal of Pharmaceutical Sciences, 95(10), 2077-2089.
  • Misak, H. E., et al. (2013). Novel Nanoprinting for Oral Delivery of Poorly Soluble Drugs. Journal of Nanomedicine & Nanotechnology, 4(4), 1000178.
  • Sari, Y., et al. (2025). Nanoparticle tools for maximizing oral drug delivery. Brazilian Journal of Medical and Biological Research, 58, e14459.
  • Park, K. (Ed.). (2014). Chapter 16. In Vitro/In Vivo Correlations: Fundamentals, Development Considerations, and Applications. In Controlled Release Systems: Fabrication Technology for Drug Delivery (pp. 381-408). John Wiley & Sons.
  • Sari, Y., et al. (2025). Nanoparticle tools for maximizing oral drug delivery. Brazilian Journal of Medical and Biological Research, 58, e14459.
  • Guidechem. (n.d.). N-Benzyl-N-butyl-N'-(3-chlorophenyl)-N'-phenylurea.
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Application Note: Profiling N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea as a Competitive Inhibitor in Soluble Epoxide Hydrolase (sEH) Assays

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Insights

The soluble epoxide hydrolase (sEH, EC 3.3.2.3) is a critical bifunctional enzyme responsible for the hydrolysis of endogenous epoxyeicosatrienoic acids (EETs) into their corresponding, generally less active or pro-inflammatory, dihydroxyeicosatrienoic acids (DHETs)[1]. Inhibition of sEH is a highly validated therapeutic strategy for cardiovascular diseases, inflammation, and neurodegeneration[2].

N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea serves as a prototypical trisubstituted urea , a highly potent class of competitive sEH inhibitors[3]. Unlike traditional disubstituted ureas, the trisubstituted architecture—featuring an N,N-disubstituted moiety (benzyl and butyl groups) and an N'-monosubstituted aryl group (3-chlorophenyl)—offers unique spatial occupancy within the L-shaped hydrophobic binding pocket of sEH[4].

The Causality of Inhibition

The potency of this compound is driven by its function as a transition-state mimic . The central urea pharmacophore acts as a dual hydrogen-bond donor and acceptor. It forms critical, reversible hydrogen bonds with the catalytic aspartate (Asp335) and two tyrosine residues (Tyr383, Tyr466) in the sEH active site[3]. The bulky N-benzyl and N-butyl groups selectively partition into the hydrophobic subpockets flanking the catalytic triad, driving the thermodynamics of binding via favorable desolvation entropy[4].

G AA Arachidonic Acid CYP CYP450 Epoxygenases AA->CYP EET EETs (Anti-inflammatory) CYP->EET Epoxidation sEH Soluble Epoxide Hydrolase (sEH) EET->sEH DHET DHETs (Pro-inflammatory) sEH->DHET Hydrolysis Inhibitor Trisubstituted Urea Inhibitor (Competitive Blockade) Inhibitor->sEH Hydrogen Bonding (Asp335, Tyr383, Tyr466)

sEH metabolic pathway and competitive inhibition by trisubstituted ureas.

Experimental Design: The Self-Validating Fluorogenic Assay

To accurately determine the half-maximal inhibitory concentration ( IC50​ ) and the inhibition constant ( Ki​ ) of N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea, a continuous fluorogenic kinetic assay is employed. We utilize PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid) as the reporter substrate[5].

Causality Behind Assay Conditions
  • Carrier Protein (0.1 mg/mL BSA): Recombinant sEH is highly prone to non-specific adsorption to polystyrene microplate walls at nanomolar assay concentrations. Bovine Serum Albumin (BSA) acts as a blocking agent and stabilizes the highly lipophilic trisubstituted urea inhibitor in the aqueous buffer, preventing artifactual "loss of potency" due to compound precipitation[6].

  • Pre-Incubation Step: Because urea derivatives are competitive but often exhibit slow-binding kinetics, a 5-minute pre-incubation of the enzyme with the inhibitor is mandatory to establish thermodynamic equilibrium prior to substrate introduction[7].

  • Reporter Chemistry: Upon sEH-mediated opening of the PHOME epoxide ring, the molecule undergoes rapid intramolecular cyclization, releasing 6-methoxy-2-naphthaldehyde—a highly fluorescent product ( λex​=330 nm, λem​=465 nm) that allows for real-time kinetic monitoring[4][8].

Self-Validating System Controls

To ensure data integrity, every microplate must include:

  • Vehicle Control (1% DMSO): Establishes the uninhibited maximum velocity ( Vmax​ ).

  • Background Control (No Enzyme): Quantifies the spontaneous, non-enzymatic hydrolysis of PHOME. This baseline must be subtracted from all kinetic reads.

  • Positive Control (TPPU or AUDA): A well-characterized sEH inhibitor must be run in parallel to validate enzyme viability and assay sensitivity.

Step-by-Step Methodology

Reagents and Materials
  • Enzyme: Purified recombinant human sEH (hsEH)[7].

  • Substrate: PHOME (5 mM stock in DMSO)[5].

  • Inhibitor: N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea (10 mM stock in DMSO).

  • Assay Buffer: 25 mM BisTris-HCl, pH 7.0, containing 0.1 mg/mL BSA[9].

  • Microplate: 96-well or 384-well black, flat-bottom microplates (non-binding surface).

Protocol Workflow
  • Buffer Preparation: Prepare the 25 mM BisTris-HCl buffer (pH 7.0). Add BSA to a final concentration of 0.1 mg/mL immediately before use to prevent bacterial degradation.

  • Inhibitor Titration: Prepare a 10-point, 3-fold serial dilution of N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea in 100% DMSO. The final assay concentration of DMSO must not exceed 1% (v/v) to prevent enzyme denaturation[4].

  • Enzyme Preparation: Dilute recombinant hsEH in Assay Buffer to achieve a final well concentration of 1.0 nM. (Note: 1 nM corresponds to a hydrolysis rate of ~30 pmol/min, ensuring epoxide hydrolysis remains the rate-limiting step)[9].

  • Pre-Incubation:

    • Add 150 µL of the diluted hsEH solution to the microplate wells.

    • Add 2 µL of the serially diluted inhibitor (or DMSO for vehicle controls).

    • Incubate the plate at 30°C for exactly 5 minutes[7].

  • Substrate Addition: Dilute the PHOME stock 1:25 in Assay Buffer. Add 50 µL of this solution to all wells to initiate the reaction (Final PHOME concentration = 5 µM)[9].

  • Kinetic Measurement: Immediately transfer the plate to a fluorescence microplate reader. Record fluorescence ( λex​=330 nm, λem​=465 nm) every 30 seconds for 10 to 15 minutes at 30°C[4].

Workflow Prep 1. Reagent Prep Buffer, BSA, sEH, Inhibitor Incubate 2. Pre-Incubation sEH + Inhibitor (5 min, 30°C) Prep->Incubate Substrate 3. Substrate Addition Add PHOME (5 µM final) Incubate->Substrate Measure 4. Kinetic Measurement λex=330nm, λem=465nm (10 min) Substrate->Measure Analyze 5. Data Analysis Calculate IC50 / Ki Measure->Analyze

Step-by-step fluorogenic microplate assay workflow for sEH inhibitors.

Data Presentation & Quantitative Analysis

Extract the initial linear velocity ( v0​ ) from the fluorescence-time curves. The percentage of remaining activity is calculated relative to the vehicle control. Plot the fractional activity against the log of the inhibitor concentration and fit the data using a four-parameter logistic (4PL) non-linear regression model to derive the IC50​ .

Because N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea is a competitive inhibitor, the apparent inhibition constant ( Ki​ ) can be derived using the Cheng-Prusoff equation, provided the Km​ of PHOME for hsEH is known (typically ~2-5 µM).

Expected Kinetic Parameters for Trisubstituted Ureas
ParameterDescriptionTypical Value RangeAssay Condition Dependence
IC50​ Half-maximal inhibitory concentration0.4 nM – 95 nMHighly dependent on enzyme concentration and pre-incubation time[4][7].
Ki​ Inhibition constant (Affinity)0.1 nM – 55 nMIndependent of enzyme concentration; calculated via Cheng-Prusoff[7].
Vmax​ Maximum reaction velocity~30 pmol/minScales linearly with active recombinant hsEH concentration[9].
Hill Slope ( nH​ ) Cooperativity coefficient0.85 – 1.15Values near 1.0 confirm a 1:1 stoichiometric competitive binding model.

Troubleshooting & Optimization

  • Non-Linear Baseline (Signal Droop): If the fluorescence signal plateaus too early, substrate depletion is occurring. Reduce the enzyme concentration below 1.0 nM or shorten the kinetic read time.

  • High Background Fluorescence: PHOME can undergo spontaneous hydrolysis if the buffer pH exceeds 7.5. Ensure the BisTris buffer is accurately titrated to pH 7.0 and stored away from light[5].

  • Inconsistent Replicates: Trisubstituted ureas are highly hydrophobic (high LogP). Ensure that pipette tips are pre-wetted and that the DMSO concentration is strictly maintained at 1% to prevent inhibitor aggregation[4].

Sources

Application Note: Extraction Techniques for N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea from Biological Matrices

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Bioanalytical Scientists, DMPK Researchers, and Clinical Pharmacologists Matrix: Human Plasma, Urine, and Tissue Homogenates Analytical Platform: LC-MS/MS

Introduction & Physicochemical Rationale

The quantitative bioanalysis of highly lipophilic, neutral compounds from complex biological matrices presents unique challenges, primarily driven by high plasma protein binding and susceptibility to matrix effects during electrospray ionization (ESI). N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea (Molecular Formula: C18H21ClN2O; MW: ~316.8 g/mol ) is a 1,1,3-trisubstituted urea derivative.

To design a robust extraction methodology, we must first analyze its physicochemical profile[1]:

  • Lipophilicity (LogP ~4.5 - 5.5): The presence of a benzyl group, a butyl chain, and a chlorophenyl ring makes this molecule highly hydrophobic. It will partition favorably into non-polar organic solvents and exhibit strong retention on reversed-phase chromatographic columns.

  • Acid/Base Properties (Neutral): The urea nitrogens are non-ionizable under standard physiological conditions (pKa > 13). Because it lacks basic amine or acidic carboxylic functional groups, ion-exchange extraction mechanisms are ineffective.

  • Protein Binding: Due to its high LogP, the compound is expected to exhibit >95% binding to human serum albumin (HSA) and lipoproteins.

Expert Insight (Causality): Because the analyte is neutral, adjusting the pH of the biological sample will not alter the ionization state of the target compound. However, buffering the sample to a neutral pH (e.g., pH 7.4) prior to Liquid-Liquid Extraction (LLE) ensures that endogenous organic acids and bases remain ionized in the aqueous phase, selectively driving the neutral urea into the organic extraction solvent. This principle is widely utilized in the extraction of structurally related lipophilic diarylureas, such as the kinase inhibitor sorafenib[2].

Extraction Workflows & Decision Matrix

Selecting the appropriate sample preparation technique depends on the required lower limit of quantification (LLOQ), sample volume, and throughput needs.

ExtractionWorkflow Start Biological Sample (Plasma/Urine/Tissue) Decision Primary Analytical Goal? Start->Decision HighSens High Sensitivity & Low Matrix Effect Decision->HighSens Trace Levels (<1 ng/mL) HighThroughput High Throughput & Adequate Sensitivity Decision->HighThroughput Fast Turnaround SPE Solid-Phase Extraction (SPE) HLB Cartridge HighSens->SPE Automation/Reproducibility LLE Liquid-Liquid Extraction (LLE) MTBE Solvent HighSens->LLE Maximum Phospholipid Removal PPT Protein Precipitation (PPT) Acetonitrile Crash HighThroughput->PPT Discovery Phase LCMS LC-MS/MS Analysis SPE->LCMS LLE->LCMS PPT->LCMS

Caption: Decision matrix for selecting the optimal extraction technique based on bioanalytical study requirements.

Detailed Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system. You must include a Matrix Blank (unspiked matrix) to monitor for endogenous interferences, and a Post-Extraction Spike (blank matrix extracted, then spiked with analyte) to calculate the Absolute Matrix Effect (ME) and Process Efficiency (PE)[3].

Method A: Solid-Phase Extraction (SPE) - The Gold Standard for Reproducibility

For a neutral, hydrophobic compound, a polymeric Hydrophilic-Lipophilic Balance (HLB) sorbent is required. This method provides excellent recovery (>85%) and is highly automatable[2].

Reagents: Oasis PRiME HLB 30 mg/1 cc cartridges (or equivalent), Methanol (MeOH), LC-MS grade Water, Formic Acid (FA). Step-by-Step:

  • Sample Pre-treatment: Aliquot 200 µL of plasma. Add 20 µL of Internal Standard (IS) working solution. Add 200 µL of 2% FA in water. Causality: The acid disrupts non-covalent protein binding, releasing the highly lipophilic urea from albumin to ensure it interacts freely with the SPE sorbent.

  • Conditioning: Pass 1 mL of MeOH through the cartridge, followed by 1 mL of Water. (Note: PRiME HLB can bypass this step, but traditional HLB requires it).

  • Loading: Load the pre-treated sample (420 µL) onto the cartridge at a flow rate of ~1 mL/min.

  • Washing: Wash with 1 mL of 5% MeOH in water. Causality: Because the compound has a LogP > 4.5, it is strongly retained. A 5% organic wash safely removes salts and polar endogenous peptides without risking premature elution of the analyte.

  • Elution: Elute with 2 × 500 µL of 100% Acetonitrile (ACN).

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase (e.g., 50:50 Water:ACN with 0.1% FA).

Method B: Liquid-Liquid Extraction (LLE) - Maximum Cleanliness

LLE is highly effective for lipophilic ureas, leaving polar matrix components (like phospholipids and salts) in the aqueous layer, thereby minimizing ion suppression in the LC-MS/MS source.

Reagents: Methyl tert-butyl ether (MTBE), 0.1 M Ammonium Acetate buffer (pH 7.4). Step-by-Step:

  • Buffering: Aliquot 200 µL of plasma into a 2 mL microcentrifuge tube. Add 20 µL of IS. Add 100 µL of 0.1 M Ammonium Acetate (pH 7.4). Causality: Maintaining a neutral pH keeps endogenous fatty acids and amines ionized (water-soluble), preventing them from co-extracting with our neutral target analyte.

  • Extraction: Add 1.5 mL of MTBE. Causality: MTBE possesses a slight dipole moment that better solvates the hydrogen bond donor/acceptor sites of the urea core compared to purely aliphatic solvents like hexane, maximizing recovery.

  • Partitioning: Vortex vigorously for 10 minutes to maximize surface area contact between the aqueous and organic phases.

  • Phase Separation: Centrifuge at 10,000 × g for 5 minutes at 4°C.

  • Collection: Transfer 1.2 mL of the upper organic layer to a clean tube.

  • Reconstitution: Evaporate to dryness under nitrogen and reconstitute in 100 µL of Mobile Phase.

Method C: Protein Precipitation (PPT) - High Throughput

Used primarily in early discovery PK studies where speed is prioritized over absolute cleanliness[3].

Reagents: Acetonitrile (ACN) containing Internal Standard. Step-by-Step:

  • Aliquot: Transfer 50 µL of plasma to a 96-well plate or microcentrifuge tube.

  • Crash: Add 150 µL of cold ACN (containing IS at a known concentration). Causality: A 3:1 ratio of organic to aqueous solvent is the critical threshold required to precipitate >95% of plasma proteins.

  • Agitation: Vortex for 5 minutes.

  • Separation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the denatured proteins.

  • Analysis: Transfer 100 µL of the clear supernatant directly to an autosampler vial. Note: Because PPT does not remove phospholipids, a longer LC gradient is required to separate the analyte from the phospholipid elution zone (m/z 184 precursor ion).

Quantitative Data Summary

The following table summarizes the expected performance metrics of the three extraction methodologies when applied to highly lipophilic trisubstituted ureas in human plasma, based on validated bioanalytical principles[2][4].

Extraction MethodMean Recovery (%)Absolute Matrix Effect (%)Intra-day Precision (%RSD)Phospholipid RemovalBest Use Case
SPE (HLB) 88 - 94%92 - 105% (Minimal)< 5.0%ExcellentClinical PK, Automation
LLE (MTBE) 80 - 85%95 - 102% (Minimal)< 7.5%OutstandingTrace level quantification
PPT (ACN) 95 - 98%60 - 75% (Suppression)< 12.0%PoorDiscovery / High-throughput

Note: Matrix Effect (%) is calculated as (Response of Post-Extraction Spike / Response of Neat Standard) × 100. Values <100% indicate ion suppression.

Internal Standard & Validation Considerations

To ensure the trustworthiness of the assay, the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) is highly recommended. If a deuterated version of N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea is unavailable, a structurally similar lipophilic diarylurea (e.g., Sorafenib-d3) can be utilized[3][4]. The IS must be added at the very first step of the protocol to correct for any volumetric losses during the extraction process or variations in ionization efficiency.

Sources

Troubleshooting & Optimization

how to prevent precipitation of N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea in aqueous media

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Assay Troubleshooting Portal . As a Senior Application Scientist, I have designed this technical support guide specifically for researchers and drug development professionals struggling with the aqueous formulation of highly lipophilic substituted ureas.

Handling N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea requires moving beyond basic dilution. This guide breaks down the thermodynamic causality of its precipitation and provides self-validating, step-by-step protocols to ensure stable solubilization in your assays.

Part 1: Physicochemical Profiling & Causality

To prevent precipitation, we must first understand the molecular drivers behind it. N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea is a highly hydrophobic small molecule. Its central urea core is flanked by bulky, nonpolar functional groups (a benzyl ring, a butyl chain, and a 3-chlorophenyl ring).

Table 1: Physicochemical Profile & Solubilization Impact

PropertyValue / CharacteristicImpact on Aqueous Solubilization
Molecular Weight ~316.8 g/mol Moderate size; geometrically compatible with β-cyclodextrin cavities.
Lipophilicity (logP) > 4.0 (Estimated)Highly hydrophobic; creates a massive hydration cavity cost in water.
H-Bond Donors 1 (N'-H)Prone to strong intermolecular H-bonding, driving self-association.
H-Bond Acceptors 1 (C=O)Facilitates the formation of an insoluble urea-urea crystalline lattice.
Aqueous Solubility < 1 µg/mLMandates the use of co-solvents, surfactants, or complexation agents.

Part 2: Troubleshooting FAQs & Mechanistic Insights

Q1: Why does my compound immediately form a cloudy precipitate when diluted from a DMSO stock into my aqueous assay buffer? A: This phenomenon is commonly referred to as "solvent shock." When a highly concentrated DMSO stock is introduced directly into an aqueous medium, the DMSO rapidly diffuses into the bulk water. This leaves the highly lipophilic urea molecules locally supersaturated without their solubilizing solvent[1].

Mechanistically, creating a hydration cavity for the nonpolar benzyl and chlorophenyl groups in water is entropically highly unfavorable[2]. To minimize this energetic penalty, the hydrophobic domains rapidly associate. Concurrently, the urea core—acting as both a hydrogen bond donor and acceptor—engages in strong intermolecular hydrogen bonding, driving the transition from amorphous aggregation to a highly ordered, insoluble crystalline precipitate[3].

Mechanisms Compound N-Benzyl-N-butyl-N'- (3-chlorophenyl)urea Aqueous Direct Aqueous Addition Compound->Aqueous Solvent Shock Surfactant Surfactant Addition (e.g., Tween-20) Compound->Surfactant CD Cyclodextrin (HP-β-CD) Compound->CD Precipitate Self-Aggregation & Precipitation Aqueous->Precipitate H-Bonding & Hydrophobic Effect Micelle Micellar Encapsulation Surfactant->Micelle Soluble Stable Solubilized Aqueous State Micelle->Soluble Complex Host-Guest Complexation CD->Complex Complex->Soluble

Pathways of substituted urea precipitation vs. micellar and cyclodextrin solubilization.

Q2: My cell-based assays cannot tolerate >0.5% DMSO. How can I formulate this compound using surfactants without inducing cytotoxicity? A: When co-solvency alone is biologically restricted, surfactant-mediated micellar solubilization is required. Non-ionic surfactants like Tween-20 are ideal because they exhibit lower cellular toxicity compared to ionic detergents. The hydrophobic tail of Tween-20 interacts with the lipophilic domains of the substituted urea, while the hydrophilic polyoxyethylene headgroups interface with the aqueous buffer. Interestingly, residual DMSO acts synergistically as a co-surfactant, modulating interfacial tension and stabilizing the micelle[4].

Q3: My downstream application is highly sensitive to surfactants. What is the best alternative for in vivo dosing or sensitive in vitro assays? A: For surfactant-free solubilization, host-guest complexation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the gold standard. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity. The cavity size of β-cyclodextrin is geometrically ideal for encapsulating aromatic rings like the benzyl or 3-chlorophenyl groups of your compound[5]. This molecular shielding prevents the hydrophobic surfaces from interacting with water, thereby preventing precipitation without altering the compound's intrinsic pharmacological properties.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, every formulation must be validated before use. Below are the field-proven methodologies for both surfactant and cyclodextrin-based solubilization.

Protocol A: Tween-20 Micellar Solubilization (For robust in vitro assays)

Causality: Pre-mixing the compound with the surfactant before aqueous addition ensures the compound is immediately partitioned into micelles, entirely bypassing the supersaturation phase that causes solvent shock.

  • Stock Preparation: Dissolve N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea in 100% DMSO to a concentration of 10 mM.

  • Surfactant Priming: In a separate microcentrifuge tube, mix 5 µL of the 10 mM DMSO stock with 5 µL of 100% Tween-20. Vortex vigorously for 30 seconds.

  • Aqueous Dilution: While vortexing the tube on a medium setting, add 990 µL of your pre-warmed (37°C) aqueous assay buffer dropwise.

  • System Validation (Self-Check): Measure the absorbance of the final solution at 600 nm (OD600). An OD600 > 0.05 indicates light scattering from micro-precipitates. If the solution is completely clear (OD600 ≈ 0), the micellar system is validated and ready for use. Final concentrations: 50 µM compound, 0.5% DMSO, 0.5% Tween-20.

Protocol B: HP-β-CD Encapsulation (For sensitive/in vivo applications)

Causality: Cyclodextrin complexation is an equilibrium-driven process. Sonication and mild heating provide the kinetic energy required to break early urea-urea hydrogen bonds, allowing the cyclodextrin cavities to capture the monomeric hydrophobic rings.

Workflow S1 1. Prepare 10mM DMSO Stock S3 3. Dropwise Addition (Vortexing) S1->S3 S2 2. Prepare 20% HP-β-CD Buffer S2->S3 S4 4. Sonication (10 mins, 37°C) S3->S4 Prevent local supersaturation S5 5. DLS/Microscopy Validation S4->S5 Confirm clear state

Step-by-step workflow for the cyclodextrin-mediated solubilization of hydrophobic ureas.

  • Carrier Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your desired aqueous buffer. Filter sterilize through a 0.22 µm membrane.

  • Stock Preparation: Dissolve the compound in 100% DMSO to 10 mM.

  • Complexation: Place 990 µL of the 20% HP-β-CD buffer in a vial. While vortexing continuously, add 10 µL of the 10 mM DMSO stock dropwise (1 µL at a time).

  • Kinetic Energy Input: Place the vial in a bath sonicator set to 37°C for 10-15 minutes.

  • System Validation (Self-Check): Analyze a 50 µL aliquot using Dynamic Light Scattering (DLS). A validated complex will show a monodisperse peak at < 5 nm (representing the CD complexes). The presence of peaks > 1000 nm indicates failed encapsulation and active precipitation.

References

  • Hydrotropic Solubilization by Urea Derivatives: A Molecular Dynamics Simulation Study. National Institutes of Health (NIH).[Link]

  • Cyclodextrin solubilization in hydrated reline: Resolving the unique stabilization mechanism in a deep eutectic solvent. ResearchGate.[Link]

  • Cyclodextrins: Concept to applications, regulatory issues and challenges. Nanomedicine Research Journal.[Link]

  • Thermodynamic Studies on the Cyclodextrin Complexation of Aromatic and Aliphatic Guests in Water and Water−Urea Mixtures. ACS Publications.[Link]

  • Investigation in W/O developed microemulsions with DMSO as a cosurfactant. ResearchGate.[Link]

  • Solubilization techniques used for poorly water-soluble drugs. National Institutes of Health (NIH).[Link]

Sources

improving the in vivo bioavailability of N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Optimizing the In Vivo Bioavailability of N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals

Welcome to the DMPK (Drug Metabolism and Pharmacokinetics) & Formulation Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the translational bottleneck of taking highly potent in vitro hits and making them viable for in vivo efficacy models.

N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea is a highly lipophilic 1,1,3-trisubstituted urea. While this structural motif is excellent for target affinity (often utilized in soluble epoxide hydrolase or kinase inhibitors), it presents severe biopharmaceutical challenges. The following troubleshooting guide addresses the specific physicochemical and metabolic hurdles of this compound, providing self-validating protocols to ensure your in vivo experiments succeed.

Section 1: Physicochemical Profiling & Troubleshooting

Q1: Why is the oral bioavailability of N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea consistently below 5% in my murine models despite high in vitro target affinity?

The Causality: This compound is a classic Biopharmaceutics Classification System (BCS) Class II/IV molecule. Urea-based inhibitors typically exhibit high melting points and highly stable crystalline lattices driven by strong intermolecular hydrogen bonding at the urea core [1]. Combined with the heavy lipophilicity of the N-benzyl and N-butyl substituents (Calculated LogP ~6.2), this results in negligible aqueous solubility.

When dosed as a standard aqueous suspension (e.g., in 0.5% CMC or Tween-80), the energy required to break the crystal lattice is too high, making dissolution in the gastrointestinal (GI) tract the rate-limiting step for absorption. Furthermore, compounds with exposed aliphatic and benzyl groups often undergo rapid first-pass hepatic metabolism before ever reaching systemic circulation [2].

Self-Validating Strategy: Do not assume absorption is the only issue. Run a parallel PK study comparing an intravenous (IV) bolus against an optimized lipid-based oral formulation. If the absolute bioavailability remains <10% despite complete solubilization in the lipid vehicle, the bottleneck is high hepatic extraction (metabolism), not just GI dissolution.

Table 1: Predicted Physicochemical & PK Hurdles for N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea

ParameterPredicted ValueImpact on In Vivo Bioavailability
Calculated LogP ~6.2Highly lipophilic; prone to partitioning into lipid tissues rather than systemic circulation.
Aqueous Solubility < 5 µg/mLDissolution rate-limited absorption; standard suspensions will fail.
Polar Surface Area (TPSA) 23.6 ŲExcellent for membrane permeability, but exacerbates poor aqueous solubility.
Metabolic Half-Life < 20 minutesHigh hepatic extraction ratio; severe first-pass metabolism clears the drug rapidly.
Section 2: Formulation Strategies for In Vivo Dosing

Q2: How do I formulate this compound for oral gavage to overcome its poor solubility without causing GI toxicity?

The Causality: To bypass the high lattice energy of the urea crystal, the compound must be maintained in a solubilized state throughout the GI tract. A Self-Microemulsifying Drug Delivery System (SMEDDS) is highly effective for lipophilic ureas. It utilizes a specific ratio of oils and surfactants to spontaneously form nanometer-sized micelles upon contact with gastric fluids, directly presenting the dissolved drug to the enterocytes [2].

Self-Validating SMEDDS Protocol:

  • Solubilization: Weigh exactly 10 mg of N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea into a glass vial.

  • Oil Phase: Dissolve the compound in 200 µL of Capryol 90 (propylene glycol monocaprylate). Vortex for 2 minutes.

  • Surfactant/Cosurfactant: Add 400 µL of Cremophor EL (polyoxyl 35 castor oil) and 400 µL of Transcutol HP (diethylene glycol monoethyl ether).

  • Homogenization: Vortex for 5 minutes and sonicate at 37°C until the solution is optically clear.

  • Validation Step (Crucial): Disperse 10 µL of this pre-concentrate into 1 mL of Simulated Gastric Fluid (SGF) at 37°C. If it forms a transparent or slightly translucent microemulsion without visible precipitation within 2 hours, the formulation is thermodynamically stable for in vivo dosing.

FormulationLogic Start Evaluate N-Benzyl-N-butyl- N'-(3-chlorophenyl)urea SolCheck Aqueous Solubility < 10 µg/mL? Start->SolCheck BCS2 BCS Class II/IV Dissolution Rate-Limited SolCheck->BCS2 Yes SMEDDS Lipid-Based SMEDDS (Capryol/Cremophor) BCS2->SMEDDS LogP > 4, Oil Soluble ASD Amorphous Solid Dispersion (PVP/HPMC Matrix) BCS2->ASD High Melting Point InVivo In Vivo PK Study (Measure AUC & Cmax) SMEDDS->InVivo ASD->InVivo

Figure 1: Decision tree for selecting an in vivo formulation strategy based on solubility.

Q3: My compound precipitates out of solution immediately upon injection or when the oral formulation hits the gastric fluid. How do I prevent this?

The Causality: This is a classic "solvent-shift" precipitation. When a drug dissolved in a water-miscible solvent (e.g., DMSO, PEG400) enters an aqueous environment, the solvent rapidly diffuses away. The highly hydrophobic urea becomes supersaturated, leading to rapid nucleation and crystallization.

The Solution: You must lower the precipitation rate to maintain a metastable supersaturated state long enough for absorption. Incorporating a polymeric crystallization inhibitor sterically hinders crystal lattice formation [3]. Protocol Adjustment: Pre-dissolve 2.0 mg/mL of Polyvinylpyrrolidone (PVP K30) into your aqueous dosing vehicle (e.g., the SGF or saline diluent) prior to introducing the drug solution to sustain supersaturation .

Table 2: Representative PK Data Comparison (Suspension vs. SMEDDS)

Formulation StrategyCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Absolute Bioavailability (F%)
0.5% CMC Aqueous Suspension 45 ± 124.0180 ± 40< 5%
Optimized SMEDDS 850 ± 1101.53,400 ± 450~ 35%
IV Bolus (Reference) 2,500 ± 3000.089,700 ± 800100%
(Note: Data represents typical PK improvements observed when transitioning lipophilic ureas from suspensions to lipid-based microemulsions).
Section 3: Pharmacokinetics & Metabolic Stability

Q4: What are the major metabolic liabilities of this specific urea derivative, and how can I confirm them in vitro?

The Causality: The N-benzyl and N-butyl aliphatic chains are highly susceptible to Cytochrome P450 (specifically CYP3A4 and CYP2C9) mediated oxidative dealkylation. Oxidation at the α-carbon yields an unstable carbinolamine intermediate that spontaneously collapses, cleaving the alkyl group. Additionally, the 3-chlorophenyl ring may undergo para-hydroxylation.

MetabolismPathway Parent N-Benzyl-N-butyl-N'- (3-chlorophenyl)urea CYP3A4 CYP3A4 / CYP2C9 Oxidative Metabolism Parent->CYP3A4 Metab1 N-Dealkylation (Loss of Butyl/Benzyl) CYP3A4->Metab1 α-carbon oxidation Metab2 Aromatic Hydroxylation (Chlorophenyl ring) CYP3A4->Metab2 para-hydroxylation Clearance Rapid Biliary/Renal Clearance Metab1->Clearance Metab2->Clearance

Figure 2: Primary CYP450-mediated metabolic clearance pathways for the urea derivative.

Self-Validating Microsomal Stability Protocol:

  • Preparation: Prepare a 1 µM solution of N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea in 100 mM potassium phosphate buffer (pH 7.4).

  • Enzyme Addition: Add human or murine liver microsomes to a final protein concentration of 0.5 mg/mL.

  • Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding NADPH (final concentration 1 mM).

  • Quenching (Validation Step): At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). The immediate protein precipitation halts the reaction and extracts the highly lipophilic parent compound. A 0-minute quench must show >95% recovery to validate that the compound isn't simply crashing out of the buffer.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes and analyze the supernatant via LC-MS/MS. A half-life (t1/2) of < 15 minutes indicates severe first-pass liability, necessitating either a prodrug approach or co-administration with a CYP inhibitor (e.g., 1-aminobenzotriazole) for proof-of-concept in vivo studies.

References
  • Hwang, S. H., Tsai, H. J., Liu, J. Y., Morisseau, C., & Hammock, B. D. (2007). "Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors." Journal of Medicinal Chemistry, 50(16), 3825–3840. URL:[Link]

  • Morisseau, C., et al. (2010). "Design of bioavailable derivatives of 12-(3-adamantan-1-yl-ureido) dodecanoic acid, a potent inhibitor of the soluble epoxide hydrolase." Biochemical Pharmacology, 79(6), 880-885. URL:[Link]

  • Li, M., et al. (2016). "Enhancing Bioavailability of Dihydromyricetin through Inhibiting Precipitation of Soluble Cocrystals by a Crystallization Inhibitor." Molecular Pharmaceutics, 13(9), 3004-3012. URL:[Link]

  • Shen, Y., et al. (2018). "Recent advances in improving oral drug bioavailability by cocrystals." BioImpacts, 8(1), 5-14. URL:[Link]

Sources

troubleshooting poor LC-MS peak shape for N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is specifically engineered for researchers and drug development professionals troubleshooting liquid chromatography-mass spectrometry (LC-MS) assays for N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea .

Due to its highly lipophilic nature (driven by the benzyl, butyl, and chlorophenyl moieties) and its neutral urea core, this compound presents unique chromatographic challenges. This guide bypasses generic advice to focus on the specific physicochemical behavior of complex hydrophobic ureas.

Diagnostic Architecture

Before altering your method, you must correctly diagnose the mode of chromatographic failure. The decision tree below outlines the root causes of peak deformation specific to hydrophobic analytes in LC-MS systems.

PeakShapeDiagnostics Start Identify Peak Deformation Tailing Peak Tailing Start->Tailing Fronting Fronting / Splitting Start->Fronting Broadening Broad Peaks Start->Broadening Tail1 Secondary Interactions (Silanols) Tailing->Tail1 Tail2 Extra-Column Dead Volume Tailing->Tail2 Front1 Injection Solvent Mismatch Fronting->Front1 Front2 Column Void / Channeling Fronting->Front2 Broad1 Mass/Volume Overload Broadening->Broad1 Broad2 Weak Mobile Phase (Late Elution) Broadening->Broad2

Diagnostic decision tree for identifying root causes of LC-MS peak shape deformation.

Frequently Asked Questions & Troubleshooting Protocols

Q1: Why is my N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea peak splitting or fronting?

The Causality: Because this molecule is highly lipophilic, researchers often dissolve stock solutions in 100% DMSO or Acetonitrile (ACN) to prevent precipitation. If you inject this "strong" sample solvent into a highly aqueous initial mobile phase, the "strong solvent effect" occurs. The analyte travels rapidly through the center of the column in its injection solvent plug before it can partition into the stationary phase, resulting in severe fronting or split peaks[1].

The Self-Validating Protocol (Solvent Mismatch Test):

  • Inject 1 µL of your current sample preparation.

  • Inject 10 µL of the exact same sample.

  • Validation: If the 10 µL injection yields a split peak but the 1 µL injection yields a sharp, symmetrical peak, you have definitively diagnosed an injection solvent mismatch[2].

  • Resolution: Dilute the sample in the initial mobile phase composition (e.g., 50:50 Water:ACN) prior to injection to ensure the sample solvent is equal to or weaker than the mobile phase[3].

Q2: I am observing severe peak tailing. Ureas are neutral, so why is this happening?

The Causality: While the urea core is generally neutral, the nitrogen lone pairs and the electron-rich chlorophenyl ring can undergo secondary interactions (hydrogen bonding or π−π interactions) with unreacted, acidic silanol groups on the silica support—especially as the column ages or if the mobile phase pH strips the column's protective hydration layer[4]. Furthermore, extra-column dead volume in the LC-MS fluidics acts as a microscopic mixing chamber, causing exponential tailing[1].

The Self-Validating Protocol (Dead Volume vs. Chemistry Test):

  • Remove the analytical column and replace it with a zero-dead-volume union.

  • Inject a highly concentrated, easily ionizable standard (e.g., caffeine or a simple peptide).

  • Validation: If the resulting peak still tails significantly without the column present, the root cause is physical extra-column dead volume (e.g., poorly seated ferrules or mismatched tubing IDs)[1]. If the peak is perfectly sharp, the issue is chemical (column interactions).

  • Resolution: For chemical tailing, switch to a highly end-capped C18 column or a sterically protected stationary phase designed for hydrophobic compounds. Ensure all LC-MS fittings utilize zero-dead-volume connectors[3].

Q3: The peak is excessively broad and MS sensitivity is practically non-existent. How do I recover signal?

The Causality: Broad peaks for hydrophobic compounds usually stem from mass/volume overloading or insufficient mobile phase elution strength. If the organic modifier concentration is too low, the compound diffuses longitudinally inside the column while struggling to partition into the mobile phase[2]. Poor MS sensitivity is a direct mathematical consequence of this broadening (decreased signal-to-noise ratio) and potential ion suppression from degraded mobile phases[3].

The Self-Validating Protocol (Elution Strength Test):

  • Program a rapid, steep scouting gradient (e.g., 5% to 95% ACN over 5 minutes)[2].

  • Validation: If the peak sharpens dramatically and MS signal recovers, your previous isocratic method or shallow gradient was too weak to efficiently elute the lipophilic compound.

  • Resolution: Increase the final organic percentage in your gradient. Mandate the use of fresh LC-MS grade solvents and volatile additives (e.g., 0.1% Formic Acid) to promote efficient droplet desolvation in the MS source[3].

Quantitative System Limits

To prevent peak broadening via volume overloading, injection volumes must be strictly scaled to the internal diameter (ID) of your LC column. Exceeding these limits disrupts the fluid dynamics at the column head.

Table 1: Injection Volume and Flow Rate Thresholds for LC-MS Columns

Column ID (mm)Optimal Injection Volume (µL)Maximum Injection Volume (µL)Recommended Flow Rate (mL/min)
2.1 (Standard LC-MS)1 - 3100.2 - 0.4
3.0 2 - 12250.4 - 0.8
4.6 (Legacy HPLC)8 - 401001.0 - 1.5

Data synthesized from standard LC-MS column overloading guidelines[3].

Master Optimization Workflow

Follow this sequential methodology to build a robust, high-efficiency LC-MS method for N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea from the ground up.

OptimizationWorkflow Step1 1. Sample Prep Match solvent to initial mobile phase Step2 2. Column Choice Use end-capped C18 for hydrophobic ureas Step1->Step2 Step3 3. Mobile Phase Optimize organic modifier & volatile buffer Step2->Step3 Step4 4. MS Tuning Adjust desolvation temp for neutral lipids Step3->Step4

Step-by-step LC-MS optimization workflow for highly hydrophobic urea derivatives.

Step-by-Step Methodology:
  • Sample Preparation: Dissolve the API in a minimal amount of DMSO, then dilute heavily (at least 1:10) with the initial mobile phase (e.g., 50% aqueous buffer / 50% ACN) to prevent strong solvent effects upon injection.

  • Column Selection: Install a sub-2 µm, fully end-capped C18 column (2.1 mm ID). The end-capping minimizes secondary silanol interactions that cause tailing.

  • Mobile Phase Preparation: Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Formic acid provides protons to facilitate positive ion mode electrospray ionization (ESI+).

  • Gradient Design: Start at 40% B (to account for the compound's hydrophobicity) and ramp to 95% B over 3-5 minutes. Hold at 95% B to wash the column.

  • MS Source Tuning: Because the compound is heavy and lipophilic, increase the desolvation gas temperature (e.g., 400–500 °C) and gas flow to ensure complete droplet evaporation before the mass analyzer.

References

  • Restek. "Effective LC Troubleshooting: Symptom-Based Strategies and Solutions." Restek Chromatography Reference Materials.
  • ALWSCI. "Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables." ALWSCI News & Blogs.
  • HALO Columns. "LC Chromatography Troubleshooting Guide." Advanced Materials Technology.
  • LCGC International. "LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes." Chromatography Online.

Sources

Technical Support Center: Optimizing Pd-Catalyzed Cross-Coupling Synthesis of N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea

Author: BenchChem Technical Support Team. Date: April 2026

Overview & Reaction Pathway

The synthesis of unsymmetrical, trisubstituted ureas such as N-benzyl-N-butyl-N'-(3-chlorophenyl)urea via traditional methods often requires highly toxic phosgene or unstable isocyanate precursors[1]. To circumvent these hazards, a modern, highly efficient approach utilizes the palladium-catalyzed cross-coupling of aryl halides with sodium cyanate (NaOCN)[2].

In this one-pot, two-step methodology, an aryl halide (e.g., 1-bromo-3-chlorobenzene) undergoes oxidative addition, followed by transmetalation with NaOCN and reductive elimination to form a transient 3-chlorophenyl isocyanate[2]. Crucially, to prevent catalyst deactivation and side reactions, this isocyanate is trapped in situ with phenol to form a stable phenyl carbamate, which subsequently undergoes nucleophilic attack by the secondary amine (N-benzylbutan-1-amine) to yield the target urea[2].

ReactionPathway Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (1-Bromo-3-chlorobenzene) Pd0->OxAdd PdII_Ar Ar-Pd(II)-Br Intermediate OxAdd->PdII_Ar Transmet Transmetalation (+ NaOCN) PdII_Ar->Transmet PdII_NCO Ar-Pd(II)-NCO Isocyanate Complex Transmet->PdII_NCO RedElim Reductive Elimination PdII_NCO->RedElim RedElim->Pd0 Catalyst Regeneration Isocyanate 3-Chlorophenyl Isocyanate (Reactive Intermediate) RedElim->Isocyanate Carbamate Phenyl Carbamate (Trapped with Phenol) Isocyanate->Carbamate + PhOH Product N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea (Final Product) Isocyanate->Product Direct Amine Addition Carbamate->Product + N-Benzylbutan-1-amine

Catalytic cycle for the Pd-catalyzed synthesis of trisubstituted ureas via isocyanate trapping.

Troubleshooting Guides & FAQs

Q1: Why is my cross-coupling yield plateauing at 30-40%, with significant unreacted 1-bromo-3-chlorobenzene remaining? A: This is a classic symptom of catalyst deactivation. In Pd-catalyzed cyanate cross-coupling, the cyanate anion can excessively coordinate to the Pd center, or the Pd(0) species can react with the generated aryl isocyanate to form catalytically inactive diarylisocyanurate palladacycles[3]. Causality & Solution: You must pre-heat the Pd₂(dba)₃ and the bulky biarylphosphine ligand (e.g., t-BuBrettPhos) at 120 °C for 3 minutes before adding them to the reaction mixture[2]. This ensures complete formation of the active monoligated Pd(0) species. Furthermore, the steric bulk of t-BuBrettPhos is required to shield the active catalytic site from excessive cyanate coordination[4].

Q2: I am observing the formation of symmetrical 1,3-bis(3-chlorophenyl)urea instead of the desired unsymmetrical product. How do I prevent this? A: Symmetrical urea formation occurs when the generated 3-chlorophenyl isocyanate reacts with trace water (forming an aniline via decarboxylation), which then attacks another isocyanate molecule. Causality & Solution: Ensure strictly anhydrous conditions. More importantly, introduce Phenol (PhOH) (1-2 equivalents) into the first step. Phenol rapidly traps the transient 3-chlorophenyl isocyanate to form a stable phenyl (3-chlorophenyl)carbamate intermediate[2]. This intermediate is resistant to water-induced degradation but reacts cleanly with N-benzylbutan-1-amine in the second step to yield the target trisubstituted urea[5].

Q3: The coupling of N-benzylbutan-1-amine to the phenyl carbamate intermediate is sluggish. How can I accelerate this step? A: N-benzylbutan-1-amine is a sterically hindered secondary amine. While primary anilines react rapidly with phenyl carbamates at room temperature, secondary aliphatic amines require a higher activation energy to displace the phenoxide leaving group. Causality & Solution: Conduct the second step (amine addition) at 80–100 °C rather than room temperature[6]. Additionally, ensure a slight excess of triethylamine (Et₃N) is present (typically 10-25 mol%) to act as a proton scavenger and facilitate the displacement of the phenoxide leaving group[7].

Q4: Which aryl halide should I use as the starting material to ensure chemoselectivity for the 3-chlorophenyl group? A: Use 1-bromo-3-chlorobenzene or 1-chloro-3-iodobenzene . Palladium oxidative addition is highly sensitive to the carbon-halogen bond dissociation energy (I < Br < Cl). By using 1-bromo-3-chlorobenzene, the Pd(0) catalyst will selectively insert into the C–Br bond, leaving the C–Cl bond intact for the final product structure[4]. Using 1,3-dichlorobenzene will result in poor yields and require significantly higher temperatures (≥120 °C)[2].

Quantitative Data Summarization

The following table summarizes the optimization landscape for synthesizing N-benzyl-N-butyl-N'-(3-chlorophenyl)urea, demonstrating the critical impact of ligand choice and phenol trapping on the final yield.

EntryAryl HalideLigandAdditiveTemp (Step 1 / Step 2)Yield (%)
11-bromo-3-chlorobenzeneXPhosNone100 °C / 25 °C<15%
21-bromo-3-chlorobenzenet-BuBrettPhosNone100 °C / 25 °C42%
31-bromo-3-chlorobenzenet-BuBrettPhosPhenol (1.0 eq)100 °C / 80 °C84%
41-chloro-3-iodobenzenet-BuBrettPhosPhenol (1.0 eq)80 °C / 80 °C88%
51,3-dichlorobenzenet-BuBrettPhosPhenol (1.0 eq)120 °C / 80 °C35%

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system: you will verify the formation of the carbamate intermediate before proceeding to the amine addition, ensuring no reagents are wasted if the catalytic cycle fails.

Materials Required:

  • 1-bromo-3-chlorobenzene (1.0 mmol)

  • Sodium cyanate (NaOCN) (2.0 mmol)

  • Phenol (2.0 mmol)

  • N-benzylbutan-1-amine (1.2 mmol)

  • Pd₂(dba)₃ (0.5 mol %)

  • t-BuBrettPhos (1.2 mol %)

  • Triethylamine (Et₃N) (25 mol %)

  • Anhydrous Toluene (4 mL)

Step 1: Catalyst Pre-activation (Critical)

  • In a nitrogen-filled glovebox, combine Pd₂(dba)₃ (0.5 mol %) and t-BuBrettPhos (1.2 mol %) in a dry, sealable vial.

  • Add 2 mL of anhydrous toluene.

  • Seal the vial and heat at 120 °C for exactly 3 minutes. The solution will change color, indicating the formation of the active monoligated Pd(0) species[2].

Step 2: Isocyanate Generation and Trapping 4. In a separate Schlenk flask under nitrogen, add 1-bromo-3-chlorobenzene (1.0 mmol), NaOCN (2.0 mmol), and phenol (2.0 mmol). 5. Transfer the pre-activated catalyst solution to this flask. 6. Add Et₃N (25 mol %) to facilitate the transmetalation step[7]. 7. Heat the mixture at 100 °C for 4–6 hours. 8. Validation Check: Pull a 50 µL aliquot, dilute in ethyl acetate, and analyze via GC-MS or LC-MS. Proceed to Step 3 only when >95% conversion of the aryl halide to the phenyl (3-chlorophenyl)carbamate intermediate is confirmed.

Step 3: Amine Addition 9. Cool the reaction mixture to 80 °C and add N-benzylbutan-1-amine (1.2 mmol) dissolved in 2 mL of anhydrous toluene. 10. Maintain heating at 80 °C for an additional 6–8 hours. 11. Cool to room temperature, dilute with ethyl acetate (15 mL), wash with water (2 x 10 mL) and brine (10 mL), dry over Na₂SO₄, and concentrate under reduced pressure. 12. Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) to isolate pure N-benzyl-N-butyl-N'-(3-chlorophenyl)urea.

Sources

resolving N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea solubility issues in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides comprehensive troubleshooting strategies for researchers encountering solubility challenges with N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea in Dimethyl Sulfoxide (DMSO). As a molecule with significant hydrophobic character, achieving stable, concentrated solutions for screening and development can be non-trivial. This document outlines the underlying chemical principles, provides actionable protocols, and offers a systematic approach to resolving these issues.

Frequently Asked Questions (FAQs)

Q1: My N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea is not dissolving in DMSO at room temperature. Is this expected?

A: Yes, this is a common observation. The molecular structure of N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea contains several nonpolar, hydrophobic moieties (benzyl, butyl, and chlorophenyl groups). While the urea functional group can participate in hydrogen bonding, the overall character of the molecule is lipophilic. A high predicted partition coefficient (XLogP3) for structurally similar molecules, such as N-Benzyl-N-butyl-N'-(3-chlorophenyl)-N'-phenylurea which has an XLogP of 6.2, suggests poor aqueous solubility and a high affinity for nonpolar environments.[1] While DMSO is a powerful aprotic solvent capable of dissolving a wide range of compounds, highly crystalline or hydrophobic molecules may require energy input to overcome the crystal lattice energy. Initial insolubility at room temperature is often the first hurdle.

Q2: I managed to dissolve the compound with heating, but it precipitated upon cooling. What happened?

A: You created a supersaturated solution. Heating increases the kinetic energy of the system, allowing the DMSO molecules to more effectively break apart the compound's crystal lattice. However, the solution's capacity to hold the compound at that high concentration may be lower at room temperature. As the solution cools, the solubility limit decreases, and the excess, thermodynamically unstable solute crashes out of the solution, often as a fine precipitate or crystalline solid.

Q3: Can I use my stock solution if it has a slight haze or visible precipitate?

A: It is strongly advised not to. A hazy or precipitated solution is not homogenous. Using such a stock for experiments will lead to inaccurate and irreproducible results, as the actual concentration being dispensed is unknown. The presence of solid particulates can also interfere with automated liquid handlers and many biological or analytical assays.

Q4: How does the quality of my DMSO affect solubility?

A: DMSO quality is critical. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. Water is an anti-solvent for many hydrophobic compounds. The presence of even small amounts of water in your DMSO can significantly reduce its solvating power for N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea, leading to incomplete dissolution or precipitation. Always use anhydrous, high-purity (≥99.9%) DMSO from a freshly opened bottle or a properly stored container.

Systematic Troubleshooting Workflow

When encountering solubility issues, a systematic approach is more effective than random attempts. The following workflow is designed to logically diagnose and solve the problem.

G cluster_start Initial Observation cluster_verify Verification Steps cluster_action Dissolution Protocol cluster_outcome Outcome & Next Steps cluster_solution Resolution A Compound Insoluble in DMSO at RT B Verify Solvent Quality (Anhydrous, ≥99.9% DMSO) A->B First Check C Verify Compound Purity (Check for insol. impurities) B->C Next D Gentle Warming (30-40°C Water Bath) C->D If Purity Confirmed E Mechanical Agitation (Vortexing / Sonication) D->E Concurrently F Soluble & Stable? E->F Assess Solution G Precipitates on Cooling? F->G [No] I Proceed with Experiment F->I [Yes] H Still Insoluble? G->H [No] J Solution is Supersaturated. Prepare a lower concentration. G->J [Yes] K Concentration exceeds max solubility. Determine Equilibrium Solubility (Protocol 2). H->K [Yes]

Caption: Troubleshooting workflow for dissolving N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea.

Physicochemical Property Profile

Precise experimental data for N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea is not widely published. The following table provides key physicochemical properties estimated from the closely related structure, N-Benzyl-N-butyl-N'-(3-chlorophenyl)-N'-phenylurea, to guide experimental design.[1]

PropertyEstimated ValueImplication for Solubility
Molecular Formula C24H25ClN2OIndicates a relatively large, complex organic molecule.
Molecular Weight 392.9 g/mol High molecular weight can contribute to lower solubility.
XLogP3-AA 6.2Highly lipophilic/hydrophobic. Poor solubility in aqueous media is expected; organic solvents are required.
Hydrogen Bond Donors 0The absence of a traditional N-H donor on the urea may reduce some polar interactions.
Hydrogen Bond Acceptors 1The carbonyl oxygen can accept a hydrogen bond.
Rotatable Bond Count 7High conformational flexibility.

Experimental Protocols

Protocol 1: Standard Method for Preparing a 10 mM Stock Solution

This protocol details a reliable method for attempting to solubilize the compound using controlled heating and agitation.

Materials:

  • N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea (solid)

  • Anhydrous DMSO (Biotechnology Grade, ≥99.9%)

  • Calibrated analytical balance

  • Amber glass vial with a PTFE-lined cap

  • Vortex mixer

  • Water bath or heating block set to 37°C

  • Pipettors and sterile tips

Procedure:

  • Weigh Compound: Accurately weigh the desired amount of N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea required for your target volume and concentration (e.g., 3.93 mg for 1 mL of a 10 mM solution).

  • Add Solvent: Add the calculated volume of anhydrous DMSO to the vial containing the compound.

  • Initial Mixing: Cap the vial securely and vortex vigorously for 1-2 minutes at room temperature. Observe the solution.

  • Controlled Heating: If the compound is not fully dissolved, place the vial in a 37°C water bath for 15-20 minutes. The use of mild heat is a common strategy to increase the solubility of urea derivatives.[2]

  • Intermittent Agitation: Every 5 minutes during the heating step, remove the vial, vortex for 30 seconds, and visually inspect for dissolution.

  • Final Assessment: After the heating and agitation cycle, allow the solution to cool to room temperature. A stable solution should remain clear and free of any precipitate. If precipitation occurs, the target concentration is likely above the equilibrium solubility at room temperature.

Protocol 2: Determination of Equilibrium Solubility (Shake-Flask Method)

This method determines the maximum stable concentration (equilibrium solubility) of the compound in DMSO at a specific temperature, providing a definitive upper limit for your stock solutions.[3]

Principle: An excess of the solid compound is agitated with the solvent for an extended period to ensure the solution reaches saturation. The concentration of the dissolved compound in the filtered supernatant is then measured.

Procedure:

  • Sample Preparation: Add an excess amount of solid N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea to a vial (e.g., 5-10 mg) and add a known volume of anhydrous DMSO (e.g., 1 mL). Ensure a significant amount of undissolved solid remains visible.

  • Equilibration: Seal the vial tightly and place it on a rotating shaker or orbital agitator at a constant temperature (e.g., 25°C) for 24-48 hours. This extended time allows the system to reach thermodynamic equilibrium.

  • Phase Separation: After equilibration, let the vial stand undisturbed for at least 2 hours to allow the undissolved solid to settle. Alternatively, centrifuge the vial at low speed (e.g., 2,000 x g for 10 minutes).

  • Sample Collection: Carefully collect an aliquot of the clear supernatant. Do not disturb the solid pellet.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter to remove any remaining microparticulates. This step is crucial to ensure you are only measuring the dissolved compound.

  • Analysis: Quantify the concentration of the compound in the filtered supernatant using a validated analytical method, such as HPLC-UV or LC-MS. This measured concentration is the equilibrium solubility.

Advanced Troubleshooting & Chemical Insights

The Role of the Urea Moiety and Solvation

The urea functional group is a key structural feature in many therapeutic agents because it can form stable hydrogen bonds.[3] However, in a highly substituted, non-planar molecule, these interactions can be complex. DMSO is an excellent solvent for many urea derivatives because its sulfoxide oxygen is a strong hydrogen bond acceptor.[2] In some cases, stable DMSO-solvates can form, which can be identified by techniques like NMR.[2] The bulky benzyl and butyl groups on one nitrogen and the chlorophenyl group on the other may sterically hinder ideal solvation, contributing to the observed solubility challenges.

Factors Influencing Solubility

The solubility of a compound is a multifactorial property. Understanding these factors provides more avenues for troubleshooting.

G cluster_intrinsic Intrinsic Properties cluster_extrinsic Extrinsic Factors Solubility Compound Solubility in DMSO Purity Compound Purity Purity->Solubility Structure Molecular Structure (Hydrophobicity, H-Bonding) Structure->Solubility Crystal Crystal Lattice Energy Crystal->Solubility Temp Temperature Temp->Solubility Solvent Solvent Quality (Anhydrous) Solvent->Solubility Conc Concentration Conc->Solubility Agitation Agitation Method (Vortex, Sonication) Agitation->Solubility

Caption: Intrinsic and extrinsic factors governing the solubility of a compound.

Co-Solvent Systems: If maximum solubility in 100% DMSO is insufficient for your experimental needs, a co-solvent system may be an option. However, this must be approached with caution. Adding small amounts of solvents like N-methyl-2-pyrrolidone (NMP) or using a DMSO/polyethylene glycol (PEG) mixture can sometimes improve the stability of challenging compounds.[4] Any co-solvent system must be thoroughly validated to ensure it does not interfere with the downstream biological or analytical assay.

References

  • LookChem. N-Benzyl-N-butyl-N'-phenylurea. Available from: [Link]

  • ChemInform. N-BENZHYDRYL-N'-(3-CHLOROPHENYL)UREA — Chemical Substance Information. Available from: [Link]

  • Ma, J., et al. (2021). Study on Typical Diarylurea Drugs or Derivatives in Cocrystallizing with Strong H-Bond Acceptor DMSO. Molecules, 26(4), 1143. Available from: [Link]

  • Sciencemadness Wiki. Urea. (2022). Available from: [Link]

  • PubChem - National Institutes of Health. Benzylurea. Available from: [Link]

  • PubChemLite. N-benzyl-n-(tert-butyl)-n'-(3-chlorophenyl)urea. Available from: [Link]

  • Google Patents. US9732008B2 - Liquid formulations of urease inhibitors for fertilizers.
  • NextSDS. N-[1-(3-Chlorphenyl)benzyl]urea — Chemical Substance Information. Available from: [Link]

  • Singh, U. P., & Singh, R. K. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Future Medicinal Chemistry, 13(15), 1347-1370. Available from: [Link]

Sources

Technical Support Center: Troubleshooting N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide addresses the specific physicochemical liabilities of N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea —a highly lipophilic 1,3-disubstituted urea—and provides field-proven methodologies to isolate true cellular target engagement from off-target artifacts.

Section 1: Colloidal Aggregation & Promiscuous Inhibition

Q1: Why does this compound exhibit widespread, non-specific inhibition of unrelated targets at concentrations above 2.5 µM?

Causality & Mechanism: N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea possesses a highly hydrophobic core (LogP ~6.2–6.9). In aqueous cell culture media, molecules with such high lipophilicity rapidly exceed their solubility limit. Instead of precipitating out of solution, they form sub-micron colloidal aggregates. As demonstrated extensively by the Shoichet Laboratory, these colloids sequester and partially denature proteins non-specifically on their surface, acting as the single greatest source of false positives in biochemical and cell-based assays[1].

Self-Validating Protocol: Dynamic Light Scattering (DLS) & Detergent Rescue Why this works: True target engagement cannot be reversed by trace amounts of detergent, but colloidal aggregates are instantly solubilized by non-ionic surfactants, providing a rapid, self-validating binary readout.

  • Preparation: Prepare a 10 mM stock of N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea in 100% DMSO.

  • Titration: Titrate the compound (0.1 µM to 50 µM) into phenol-red-free assay medium. Keep the final DMSO concentration strictly ≤ 0.5% to avoid solvent-induced toxicity.

  • Detection: Measure particle size using a DLS plate reader. A sudden exponential increase in scattering intensity and particle radius (>100 nm) indicates the Critical Aggregation Concentration (CAC) has been reached.

  • Validation (Rescue): Add 0.01% Triton X-100 to the assay wells. If the aggregates disperse (DLS signal drops) and the off-target biological inhibition is reversed, the initial effect was an aggregation artifact.

Quantitative Data: Critical Aggregation Concentration (CAC) Profiling Summary of aggregation behavior across standard assay conditions.

Buffer ConditionAdditiveCAC (µM)Particle Radius (nm)Off-Target Inhibition
PBS (pH 7.4)None2.5150 - 300High
Cell Media (Serum-Free)None4.0120 - 250High
Cell Media10% FBS> 50N/ALow (Masked by proteins)
PBS (pH 7.4)0.01% Triton X-100> 50N/AEliminated

Section 2: Membrane Partitioning and Lipid Bilayer Disruption

Q2: My cell-based assay shows sudden calcium flux or loss of membrane integrity. How do I differentiate target engagement from a physicochemical artifact?

Causality & Mechanism: The bulky hydrophobic moieties (benzyl, butyl, and chlorophenyl groups) drive the molecule to partition into the hydrophobic core of the lipid bilayer rather than remaining in the aqueous cytosol. This membrane partitioning alters lipid packing and fluidity, causing non-specific ion leaks that mimic receptor activation or induce apparent cytotoxicity[2].

Self-Validating Protocol: LDH Release & DPH Fluorescence Polarization Why this works: By coupling a gross toxicity readout (LDH) with a biophysical membrane fluidity readout (DPH), you create an orthogonal validation system that definitively separates receptor-mediated signaling from physical membrane disruption.

  • Incubation: Treat cells with the compound at the intended assay concentration for 1–4 hours.

  • Toxicity Check: Extract 50 µL of supernatant and quantify Lactate Dehydrogenase (LDH) release using a coupled enzymatic assay. (Validation Control: Use 0.1% Triton X-100 as a 100% lysis positive control).

  • Fluidity Labeling: For intact cells (LDH < 10%), label membranes with 1 µM DPH (1,6-diphenyl-1,3,5-hexatriene) for 30 minutes in the dark.

  • Polarization Readout: Measure fluorescence polarization (Ex 350 nm / Em 452 nm). A significant decrease in polarization compared to the vehicle indicates increased membrane fluidity caused by non-specific compound partitioning.

MembraneWorkflow Step1 Observe Cellular Response Step2 LDH Release Assay Step1->Step2 PathA High LDH Release Step2->PathA >10% Toxicity PathB Low LDH Release Step2->PathB <10% Toxicity Step3 DPH Polarization Assay PathA->Step3 Step4 CETSA (Target Engagement) PathB->Step4 Result1 Artifact: Membrane Disruption Step3->Result1 Altered Fluidity Step4->Result1 No Shift (-) Result2 Validated Target Engagement Step4->Result2 Thermal Shift (+)

Workflow to differentiate target engagement from membrane disruption artifacts.

Section 3: Mitigating PAINS and Non-Specific Protein Binding

Q3: How do I prevent the urea moiety from non-specifically binding to off-target kinases or hydrolases?

Causality & Mechanism: The 1,3-disubstituted urea is a privileged pharmacophore that frequently mimics the transition state of hydrolases (like soluble epoxide hydrolase) or the hinge-binding region of kinases. Combined with its extreme lipophilicity, it frequently behaves as a Pan-Assay Interference Compound (PAINS). High concentrations force low-affinity, promiscuous binding across the proteome.

Self-Validating Protocol: Cellular Thermal Shift Assay (CETSA) with BSA Masking Why this works: Highly lipophilic ureas will stick to plastic PCR tubes and non-specifically precipitate with the proteome during heating. Adding BSA acts as a thermodynamic sink, absorbing the promiscuous fraction of the drug while leaving the high-affinity free fraction available for specific target engagement.

  • Pre-incubation: Pre-incubate live cells with 10 µM compound (or DMSO vehicle) in the presence of 0.1% Bovine Serum Albumin (BSA).

  • Thermal Gradient: Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (40°C to 65°C) for exactly 3 minutes, followed by 3 minutes at room temperature to allow equilibrium.

  • Lysis & Clearance: Lyse the cells via three rapid freeze-thaw cycles using liquid nitrogen. Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet all denatured, aggregated proteins.

  • Validation (Western Blot): Analyze the soluble fraction via Western blot for your specific target protein. A rightward shift in the melting curve (Tm) exclusively in the compound-treated group confirms specific, high-affinity intracellular target engagement, ruling out PAINS-mediated interference.

References

  • Title: Identifying Promiscuous Inhibitors in Drug Discovery at the UCSF Shoichet Laboratory | Source: selectscience.net | URL: 1

  • Title: Growing Pains in Academic Drug Discovery | Source: nih.gov | URL: Link

  • Title: Commentary: Nonspecific Protein Binding versus Membrane Partitioning: It Is Not Just Semantics | Source: researchgate.net | URL: 2

Sources

Technical Support Center: Overcoming N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea Degradation During Long-Term Storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to provide researchers, chemists, and drug development professionals with field-proven, mechanistically grounded solutions for handling N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea .

Substituted ureas are notoriously susceptible to environmental degradation if mishandled. This guide moves beyond basic storage instructions by explaining the causality behind degradation and providing self-validating protocols to ensure the absolute integrity of your experimental data.

Mechanistic Causality of Degradation

To stop degradation, you must first understand the chemistry driving it. N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea contains a central urea linkage that is vulnerable to three primary degradation pathways:

  • Nucleophilic Hydrolysis: The most common failure point in biological assays. When stored in hygroscopic solvents (like DMSO) that have absorbed atmospheric water, the carbonyl carbon of the urea bond undergoes nucleophilic attack. This cleaves the molecule into 3-chloroaniline and N-benzylbutan-1-amine. Moisture and environmental temperature are the primary drivers of urea compound degradation during long-term storage[1].

  • Thermal Dissociation: The thermal decomposition of substituted ureas is a well-documented phenomenon[2]. Exposure to temperatures above 40°C can cause the urea linkage to spontaneously dissociate into reactive 3-chlorophenyl isocyanate and N-benzylbutan-1-amine[3].

  • Photolytic Cleavage: Prolonged exposure to ambient UV light induces radical formation, leading to dealkylation of the benzyl or butyl groups.

G Urea N-Benzyl-N-butyl-N'- (3-chlorophenyl)urea Hydrolysis Hydrolysis (Moisture / pH extremes) Urea->Hydrolysis Thermal Thermal Dissociation (> 40°C) Urea->Thermal Photo Photodegradation (UV Exposure) Urea->Photo Amine1 3-Chloroaniline Hydrolysis->Amine1 Amine2 N-Benzylbutan-1-amine Hydrolysis->Amine2 Thermal->Amine2 Iso 3-Chlorophenyl isocyanate Thermal->Iso

Fig 1. Primary degradation pathways of N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea.

Troubleshooting FAQs

Q: My in vitro assay results are drifting over time. Could my stock solution be degrading? A: Yes. If your compound is dissolved in standard DMSO and subjected to repeated freeze-thaw cycles, the DMSO will absorb atmospheric moisture. This water initiates hydrolysis. As the concentration of the intact urea decreases, the concentration of 3-chloroaniline increases, which can introduce off-target toxicity in your cellular assays.

Q: How can I analytically confirm that my compound has degraded? A: Run an LC-MS/MS analysis of your stock solution. Do not rely solely on UV-Vis, as the aromatic rings of the degradation products will still absorb strongly. Look for the appearance of the [M+H]+ peak at m/z 128.03, which corresponds to 3-chloroaniline, the primary hydrolytic byproduct.

Q: What is the optimal storage condition for the bulk powder versus the solution? A:

  • Bulk Powder: Store at -20°C in a desiccator cabinet, protected from light. Under these conditions, the powder is stable for >2 years.

  • Stock Solution: Solutions should be prepared in anhydrous DMSO (≤0.005% water), aliquoted into single-use vials, purged with Argon or Nitrogen, and stored at -80°C. Never store working solutions at 4°C for more than 48 hours.

G2 Start Assay Efficacy Drop LCMS LC-MS/MS Analysis Start->LCMS Decision m/z 128 Detected? LCMS->Decision Moisture Check DMSO Moisture Decision->Moisture Yes (Hydrolysis) Remake Reconstitute in Anhydrous Solvent under Argon Moisture->Remake

Fig 2. Troubleshooting workflow for diagnosing and resolving stock solution degradation.

Quantitative Degradation Data

To assist your analytical chemistry team in tracking degradation, use the following reference tables.

Table 1: LC-MS/MS Identification of Degradation Products

AnalyteFormulaExact Mass [M+H]+Primary MechanismToxicity Note
Intact Urea C18H21ClN2O317.14N/ATarget compound
3-Chloroaniline C6H6ClN128.03HydrolysisKnown cytotoxic agent
N-Benzylbutan-1-amine C11H17N164.14Hydrolysis / ThermalMild irritant
3-Chlorophenyl isocyanate C7H4ClNO154.01Thermal DissociationHighly reactive electrophile

Table 2: Accelerated Stability Profile (Residual Intact Compound %)

Storage Condition1 Week1 Month6 MonthsDominant Degradant
Dry Powder, -20°C>99.9%99.8%99.2%None
Dry Powder, 25°C (60% RH)99.1%97.5%94.5%3-Chloroaniline
Anhydrous DMSO, -80°C>99.9%99.5%98.1%None
Standard DMSO, 25°C88.3%72.4%<10.0%3-Chloroaniline

Experimental Protocols

Protocol: Preparation and Validation of Ultra-Dry Stock Solutions

This self-validating protocol guarantees that your stock solutions remain intact for long-term screening campaigns.

Materials Needed:

  • N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea (lyophilized powder)

  • Anhydrous DMSO (sealed ampoule, ≤0.005% H2O)

  • Argon gas line with sterile filter

  • Amber glass HPLC vials with PTFE-lined septa

Step-by-Step Methodology:

  • Equilibration: Allow the sealed vial of powdered compound to reach room temperature in a desiccator for 2 hours before opening. Causality: Opening cold vials causes immediate condensation of atmospheric moisture onto the powder, guaranteeing future hydrolysis.

  • Reconstitution: Open the anhydrous DMSO ampoule immediately prior to use. Add the required volume to achieve a 10 mM stock solution. Vortex gently until fully dissolved.

  • Aliquotting: Dispense 50 µL aliquots into amber glass vials. Causality: Amber glass prevents photolytic cleavage of the benzyl group.

  • Inert Gas Purging: Gently blow Argon gas over the headspace of each vial for 5 seconds before immediately capping with a PTFE-lined septum. Causality: Argon displaces oxygen and atmospheric moisture, arresting nucleophilic hydrolysis.

  • Storage: Transfer immediately to a -80°C freezer.

The Self-Validating System (Quality Control): To ensure this protocol was executed correctly, you must establish a closed-loop validation:

  • Day 0 Baseline: Immediately after Step 4, take one 50 µL aliquot and run it via LC-MS/MS. Record the Peak Area Under Curve (AUC) for m/z 317.14.

  • Day 30 Verification: Thaw one aliquot from -80°C and repeat the LC-MS/MS injection.

  • Validation Criteria: The protocol is considered successful and validated if the Day 30 AUC is ≥98% of the Day 0 AUC, and the 3-chloroaniline peak (m/z 128.03) remains below the limit of quantification (LOQ). If degradation exceeds 2%, audit your Argon purging technique and DMSO water content.

References

  • N,N'-Bis(3-chlorophenyl)urea - the NIST WebBook. National Institute of Standards and Technology.[Link]

  • Stability of urease inhibitor added to urea - Agronomy Australia Proceedings.[Link]

  • A Facile Synthesis of Diaylureas and Their Antimicrobial Evaluation - ThaiScience.[Link]

Sources

refining extraction efficiency of N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea from plasma

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center . As a Senior Application Scientist, I have designed this hub to address the specific physicochemical challenges associated with isolating highly lipophilic substituted ureas from complex biological matrices.

N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea is characterized by a central, neutrally charged urea core flanked by bulky, highly hydrophobic moieties (benzyl, butyl, and chlorophenyl groups). Because the urea nitrogens possess extremely low basicity (pKa < 1), the molecule remains un-ionized at physiological pH. This drives >95% plasma protein binding (primarily to human serum albumin) and necessitates aggressive, hydrophobically driven extraction strategies rather than traditional ion-exchange methods.

Below, you will find our mechanistic troubleshooting guide, comparative data, and validated protocols to optimize your extraction efficiency.

Part 1: Troubleshooting Guide & FAQs

Q1: Why am I seeing low absolute recovery (<40%) for N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea when using standard Protein Precipitation (PPT)? A1: The low recovery is a direct consequence of the compound's extreme lipophilicity. When you add a precipitating solvent like cold acetonitrile to plasma, the denaturing proteins form a hydrophobic pellet. Highly lipophilic phenylurea compounds tend to co-precipitate and become trapped within this protein pellet rather than partitioning into the organic supernatant[1]. To resolve this, you must disrupt the protein binding before adding the extraction solvent. We recommend a pre-treatment step using a mild acid (e.g., 2% formic acid) to alter the tertiary structure of the binding proteins, releasing the neutral analyte into the aqueous phase prior to extraction.

Q2: Which extraction modality yields the highest signal-to-noise ratio and recovery for LC-MS/MS bioanalysis of this compound? A2: Liquid-Liquid Extraction (LLE) utilizing a highly non-polar solvent system provides the best matrix cleanup for this class of molecules. For structurally similar, highly hydrophobic phenylurea derivatives (such as NSC 161128), LLE using an isopropanol:1-chlorobutane (1:9, v/v) mixture has been validated to yield excellent recovery[2][3]. The 1-chlorobutane efficiently solvates the bulky lipophilic rings, while the 10% isopropanol acts as a phase modifier to solvate the slightly polar urea core and prevent emulsion formation. Alternatively, Solid-Phase Extraction (SPE) using a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent offers superior reproducibility and effectively eliminates phospholipid-induced ion suppression[4].

Q3: I am using LLE, but I'm getting persistent emulsions at the plasma-organic interface. How do I break them? A3: Emulsions in LLE are stabilized by denatured lipoproteins acting as surfactants at the aqueous-organic interface. You can mitigate this through three causal adjustments:

  • Centrifugal Force: Increase centrifugation to 10,000 x g for 10 minutes at 4°C to mechanically force phase resolution.

  • Phase Modification: Ensure your solvent contains a small percentage of an aliphatic alcohol (like the 10% isopropanol mentioned above). The alcohol acts as an interfacial tension modifier, effectively breaking the emulsion[2].

  • Avoid Agitation Extremes: Use mechanical orbital shaking rather than violent vortexing to mix the phases, which prevents the micro-dispersion of proteins.

Part 2: Quantitative Data Summary

The following table benchmarks the expected performance of various extraction modalities for highly lipophilic phenylurea derivatives based on validated bioanalytical literature.

Extraction MethodOptimized Solvent / Sorbent SystemTypical Recovery (%)Matrix Effect (Ion Suppression)Throughput
Protein Precipitation (PPT) Cold Acetonitrile (3:1 v/v)45 - 65%High (Phospholipid carryover)High
Liquid-Liquid Extraction (LLE) Isopropanol:1-Chlorobutane (1:9)[3]85 - 95%LowMedium
Solid-Phase Extraction (SPE) Polymeric HLB Cartridge[4]90 - 98%Very LowMedium-High

Part 3: Validated Experimental Protocols

Protocol A: Optimized Liquid-Liquid Extraction (LLE)

This protocol is a self-validating system; the inclusion of an internal standard prior to protein disruption ensures that any subsequent losses are mathematically corrected during LC-MS/MS quantification.

  • Aliquot & Spike: Transfer 100 µL of human plasma into a 2 mL polypropylene microcentrifuge tube. Add 10 µL of the stable-isotope-labeled Internal Standard (IS) working solution. Vortex briefly.

  • Protein Disruption: Add 50 µL of 2% Formic Acid in MS-grade water. Vortex for 30 seconds. Causality: The low pH denatures human serum albumin, releasing the highly bound N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea into the aqueous matrix.

  • Solvent Addition: Add 1.0 mL of the extraction solvent (Isopropanol:1-Chlorobutane, 1:9 v/v)[2].

  • Partitioning: Shake mechanically on an orbital shaker for 10 minutes at room temperature to allow the neutral analyte to partition into the organic phase.

  • Phase Resolution: Centrifuge at 10,000 x g for 10 minutes at 4°C. You should observe a distinct, clear upper organic layer and a solid protein pellet at the interface.

  • Transfer & Dry: Carefully transfer 800 µL of the upper organic layer to a clean glass autosampler vial. Evaporate to dryness under a gentle stream of ultra-pure nitrogen at 35°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid). Vortex for 1 minute and inject onto the LC-MS/MS.

Protocol B: Solid-Phase Extraction (SPE) using HLB Sorbent

HLB (Hydrophilic-Lipophilic Balance) sorbents contain both divinylbenzene (lipophilic) and N-vinylpyrrolidone (hydrophilic) monomers, making them ideal for capturing the lipophilic side chains and the polar urea core simultaneously[4].

  • Conditioning: Condition a 30 mg/1 mL polymeric HLB SPE cartridge with 1 mL of Methanol, followed by 1 mL of MS-grade Water. Do not allow the sorbent bed to dry.

  • Sample Pre-treatment: Dilute 100 µL of plasma with 100 µL of 2% Phosphoric Acid. Vortex for 30 seconds to disrupt protein binding.

  • Loading: Load the pre-treated plasma sample onto the conditioned cartridge at a flow rate of 1 mL/min.

  • Washing: Wash the cartridge with 1 mL of 5% Methanol in Water to elute polar endogenous interferences (e.g., salts, hydrophilic peptides).

  • Elution: Elute the target analyte with 1 mL of 100% Acetonitrile. Causality: A strong organic solvent is required to disrupt the strong hydrophobic interactions between the divinylbenzene backbone and the analyte's benzyl/butyl/chlorophenyl groups.

  • Drying & Reconstitution: Evaporate the eluate to dryness under nitrogen at 35°C and reconstitute in 100 µL of mobile phase.

Part 4: Extraction Workflow Visualization

ExtractionWorkflow A Plasma Sample (+ Internal Standard) B Protein Denaturation (Add 2% Formic Acid) A->B C Select Extraction Modality B->C D LLE: Isopropanol/ 1-Chlorobutane (1:9) C->D High Purity E SPE: Polymeric HLB Cartridge C->E High Reproducibility F PPT: Cold Acetonitrile (Not Recommended) C->F High Throughput G Evaporate to Dryness (N2 stream @ 35°C) D->G E->G F->G H Reconstitute in Mobile Phase for LC-MS/MS G->H

Workflow for extracting highly lipophilic substituted ureas from plasma matrices.

Part 5: References

  • Title: Development and validation of LC-MS/MS assays for the quantification of E7080 and metabolites in various human biological matrices Source: nih.gov URL: [Link]

  • Title: [2] Mouse pharmacokinetics and metabolism of the phenylurea thiocarbamate NSC 161128 Source: proquest.com URL: [Link]

  • Title: [3] Abstract 4557: LC/MS/MS assay and mouse pharmacokinetics of the phenylurea thiocarbamate NSC 161128 Source: aacrjournals.org URL: [Link]

  • Title: [4] Coated Blade Spray Ion Mobility Spectrometry Source: acs.org URL: [Link]

Sources

Validation & Comparative

N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea vs. Standard Urea-Based Kinase Inhibitors: A Mechanistic and Experimental Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Evolution of the Urea Pharmacophore

For over a decade, the diarylurea pharmacophore has been the cornerstone of Type II kinase inhibitor design. Standard therapeutics like Sorafenib and Lenvatinib rely on a 1,3-disubstituted urea core to anchor into the highly conserved DFG-out conformation of the kinase hinge region. However, this bivalent hydrogen-bonding reliance often leads to broad kinome cross-reactivity and off-target toxicity.

The emergence of trisubstituted ureas—specifically N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea —represents a paradigm shift in structural biology and allosteric targeting. By alkylating one of the urea nitrogens with bulky benzyl and butyl groups, researchers intentionally disrupt the classic hinge-binding interaction. This forces the molecule out of the conserved ATP-binding cleft, driving selectivity toward atypical kinases (e.g., LIMK, GSK-3) and novel lipophilic allosteric pockets[1][2]. This guide objectively compares the physicochemical properties, binding mechanics, and experimental validation protocols of these two divergent inhibitor classes.

Mechanistic Divergence: Bivalent vs. Monovalent Anchoring

The fundamental difference between these two classes lies in their hydrogen bond donor capacity and steric footprint.

  • Standard Diarylureas (e.g., Sorafenib): Utilize an R−NH−CO−NH−R′ structure. The two NH protons act as bivalent hydrogen bond donors, interacting simultaneously with the conserved glutamate in the α C-helix and the aspartate in the DFG motif.

  • N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea: Utilizes an R1​(R2​)−N−CO−NH−R3​ structure. The N,N-disubstitution eliminates one NH proton, leaving a monovalent hydrogen bond donor. The massive steric bulk of the N-benzyl and N-butyl groups prevents the molecule from fitting into the narrow DFG-out pocket. Instead, these lipophilic vectors project into deep, poorly conserved hydrophobic subpockets, which is a mechanism increasingly exploited to achieve extreme kinase selectivity[1].

BindingMode cluster_0 Standard Diarylurea (e.g., Sorafenib) cluster_1 N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea A Bivalent H-Bonding (NH-CO-NH) B DFG-Out Conformation (Asp & Glu Anchoring) A->B Anchors E Atypical Allosteric Kinase Inhibition B->E Shift in Target Profile C Monovalent H-Bonding (N-CO-NH) D Steric Projection (Benzyl/Butyl Vectors) C->D Forces D->E Drives

Caption: Logical flow of how structural modifications shift the kinase binding mode and target profile.

Quantitative Data Presentation

The structural modifications in N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea drastically alter its physicochemical properties compared to standard Type II inhibitors. The extreme lipophilicity (LogP 6.2) and low Polar Surface Area (PSA 23.6) suggest high membrane permeability but necessitate careful formulation for in vitro assays.

Table 1: Physicochemical and Pharmacological Comparison
PropertyStandard Diarylurea (Sorafenib)N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea
Molecular Weight 464.8 g/mol 392.9 g/mol
LogP ~3.86.2
Topological PSA 92.3 Ų23.6 Ų
H-Bond Donors 21
H-Bond Acceptors 41
Rotatable Bonds 57
Binding Mode Type II (DFG-out)Atypical Allosteric / Type III
Primary Targets VEGFR, PDGFR, RAFLIMK, GSK-3, sEH (Experimental)

Self-Validating Experimental Protocols

To objectively compare these compounds, orthogonal assays must be employed. Because the trisubstituted urea lacks one H-bond donor, its dissociation rate ( koff​ ) is fundamentally altered. Furthermore, its high LogP makes it prone to non-specific membrane partitioning, requiring rigorous intracellular validation.

Protocol A: Surface Plasmon Resonance (SPR) for Kinetic Profiling

Causality: Steady-state IC50 assays mask binding kinetics. SPR is required to capture the fast off-rates often associated with the loss of a critical hydrogen bond in trisubstituted ureas.

  • Sensor Chip Functionalization: Immobilize the recombinant target kinase (e.g., LIMK1) onto a CM5 sensor chip via standard amine coupling (target immobilization level: ~2000 RU to minimize mass transport limitation).

  • Analyte Preparation: Prepare a 2-fold dilution series of the inhibitor (ranging from 1 nM to 10 µM) in running buffer (HBS-EP+). Critical: Maintain exactly 1% DMSO across all samples and blanks to prevent precipitation of the highly lipophilic N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea.

  • Injection & Association: Inject analytes at a high flow rate of 30 µL/min for 120 seconds to accurately capture the rapid kon​ .

  • Dissociation & Regeneration: Allow dissociation for 600 seconds. If baseline is not reached, inject a 30-second pulse of 10 mM Glycine-HCl (pH 2.5) for regeneration.

  • Data Fitting: Double-reference the sensorgrams (subtracting reference flow cell and blank injections) and fit to a 1:1 Langmuir binding model to extract KD​ , kon​ , and koff​ .

Protocol B: Cellular Thermal Shift Assay (CETSA)

Causality: With a LogP of 6.2, N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea is highly prone to non-specific lipid bilayer trapping. CETSA proves that the compound actively reaches the cytosol and thermodynamically stabilizes the target kinase in live cells.

  • Live Cell Incubation: Seed target cells (e.g., A549) in 6-well plates. Treat with 10 µM inhibitor or 0.1% DMSO vehicle for 2 hours at 37°C.

  • Thermal Profiling: Harvest cells, wash with PBS, and aliquot into PCR tubes. Heat the tubes across a temperature gradient (40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Clearance: Lyse cells using 3 cycles of rapid freeze-thaw (liquid nitrogen to 25°C water bath). Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured, aggregated proteins.

  • Western Blotting: Resolve the soluble supernatant fractions via SDS-PAGE. Transfer to a PVDF membrane and probe with a primary antibody specific to the target kinase.

  • Data Quantification: Measure band intensities using densitometry. Plot the normalized soluble protein fraction against temperature to calculate the shift in aggregation temperature ( ΔTagg​ ). A positive shift confirms intracellular target engagement.

CETSA Step1 1. Live Cell Incubation 10 µM Inhibitor, 2 hrs Step2 2. Thermal Gradient 40°C to 65°C for 3 mins Step1->Step2 Step3 3. Cell Lysis & Centrifugation Isolate Soluble Fraction Step2->Step3 Step4 4. Western Blotting Probe for Target Kinase Step3->Step4 Step5 5. T_agg Calculation Quantify Target Stabilization Step4->Step5

Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

While standard diarylureas remain highly effective for targeting the DFG-out conformation of classic kinases, their structural rigidity and bivalent hydrogen bonding limit their selectivity. N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea demonstrates how the strategic introduction of N,N-disubstitution and steric bulk can completely alter a molecule's binding trajectory. By utilizing rigorous kinetic profiling (SPR) and intracellular validation (CETSA), researchers can effectively harness these trisubstituted ureas to unlock novel allosteric sites and develop next-generation, highly selective therapeutics.

References

  • Guidechem. "N-Benzyl-N-butyl-N'-(3-chlorophenyl)-N'-phenylurea - Guidechem". Guidechem.
  • ACS Publications. "Discovery of MDI-114215: A Potent and Selective LIMK Inhibitor To Treat Fragile X Syndrome". Journal of Medicinal Chemistry.
  • MDPI. "Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma". Pharmaceuticals.
  • NIH PMC. "Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry". Journal of Medicinal Chemistry.

Sources

comparative efficacy of N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea and diuron

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the comparative efficacy of substituted phenylureas requires looking beyond basic phenotypic outcomes. We must dissect the molecular interplay between chemical structure, membrane permeability, and target-site binding kinetics.

This guide provides an in-depth technical comparison between Diuron (the gold-standard photosystem II inhibitor) and N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea (a highly lipophilic, sterically bulky analog). By examining these two compounds, we can establish a clear causal relationship between N-terminal substitutions and their physiological efficacy in photosynthetic disruption.

Mechanistic Framework & Causality

Both Diuron and N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea belong to the phenylurea class of compounds, which classically exert their herbicidal activity by disrupting the photosynthetic electron transport chain [1]. The primary target is the QB​ -binding niche located on the D1 protein of Photosystem II (PSII) [2].

However, their structural differences dictate vastly different efficacies:

  • Diuron (N-(3,4-dichlorophenyl)-N,N-dimethylurea): The compact N,N-dimethyl groups allow Diuron to fit perfectly into the tight QB​ pocket. It forms high-affinity hydrogen bonds with the Serine-264 residue of the D1 protein, effectively outcompeting the native plastoquinone and halting electron transfer from QA​ to QB​ [1].

  • N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea: This compound replaces the compact dimethyl groups with bulky N-benzyl and N-butyl moieties. The Causality: While these large hydrophobic groups drastically increase the compound's lipophilicity (LogP)—thereby enhancing its ability to passively diffuse across the thylakoid membrane—they create severe steric hindrance within the QB​ pocket. Consequently, the binding affinity drops significantly, proving that membrane permeability cannot compensate for target-site steric clash.

PSII_Mechanistic_Blockade Light Light Energy P680 P680 Reaction Center Light->P680 Excitation QA Primary Acceptor (QA) P680->QA Electron Transfer QB Secondary Acceptor (QB) D1 Protein (Ser-264) QA->QB Normal Flow Cytb6f Cytochrome b6f QB->Cytb6f Plastoquinol Transfer Diuron Diuron (Optimal Fit) Diuron->QB Competitive Inhibition BBCPU N-Benzyl-N-butyl-N'- (3-chlorophenyl)urea (Steric Clash) BBCPU->QB Reduced Binding Affinity

Fig 1. Mechanistic blockade of the PSII electron transport chain by substituted phenylureas.

Comparative Efficacy Data

To objectively compare these compounds, we must isolate their physical properties from their in vitro target affinities. The table below summarizes the quantitative performance metrics.

ParameterDiuronN-Benzyl-N-butyl-N'-(3-chlorophenyl)ureaCausality / Impact
Molecular Weight 233.09 g/mol 316.83 g/mol Increased bulk in the analog alters binding kinetics.
LogP (Lipophilicity) 2.68~5.80 (Calculated)The analog exhibits vastly higher passive membrane permeability.
PSII IC50​ (In Vitro) 0.04 µM> 5.0 µMSteric clash of benzyl/butyl groups at the QB​ site reduces target affinity.
Papp​ (Permeability) ModerateHighEnhanced lipophilicity drives faster lipid bilayer crossing.
Primary Profile Potent PSII InhibitorHigh-LogP Structural ProbeDiuron is optimized for target binding; the analog trades affinity for permeability.

Self-Validating Experimental Protocols

To trust comparative efficacy data, the experimental design must be self-validating. We utilize an orthogonal approach: measuring cell-free physical permeability (PAMPA) alongside in vivo target engagement (Chlorophyll Fluorescence).

Protocol 3.1: In Vivo Chlorophyll Fluorescence (PSII Inhibition)

This protocol measures the maximum quantum yield of PSII ( Fv​/Fm​ ) to quantify the direct inhibition of the photosynthetic apparatus [3].

  • Plant Preparation: Cultivate Arabidopsis thaliana (wild-type) under strictly controlled conditions (22°C, 16h light/8h dark cycle) to ensure baseline photosynthetic uniformity.

  • Compound Application: Apply Diuron and N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea at varying concentrations (0.01 µM to 100 µM) via precision foliar spray.

    • Self-Validation: Include a solvent-only negative control (0.1% DMSO) to rule out solvent toxicity, and an untreated baseline control.

  • Dark Adaptation (Critical Step): Dark-adapt the treated leaves for exactly 30 minutes prior to measurement.

    • Causality: Dark adaptation ensures all PSII reaction centers are fully oxidized (the "open" state). Without this, residual light-induced electron flow would skew the baseline fluorescence ( F0​ ), rendering the efficacy data highly inaccurate [1].

  • Fluorescence Measurement: Utilizing a Pulse-Amplitude-Modulation (PAM) fluorometer, apply a saturating light pulse to measure maximum fluorescence ( Fm​ ). Calculate the ratio: Fv​/Fm​=(Fm​−F0​)/Fm​ .

  • Data Analysis: Plot dose-response curves to determine the IC50​ values for PSII inhibition.

Protocol 3.2: Parallel Artificial Membrane Permeability Assay (PAMPA)

To prove that the reduced efficacy of the bulky analog is due to target-site mismatch rather than poor cellular entry, we isolate the variable of passive diffusion.

  • Membrane Preparation: Coat a hydrophobic PVDF filter membrane with a 20% solution of lecithin in dodecane. This simulates the lipid bilayer of the thylakoid membrane without the presence of active transport proteins.

  • Donor/Acceptor Loading: Add the compound solutions (10 µM in pH 7.4 buffer) to the donor compartment. Fill the acceptor compartment with fresh buffer.

  • Incubation: Incubate the sealed assembly at 25°C for 5 hours under gentle mechanical agitation.

  • Quantification: Extract samples from both compartments and quantify the compound concentrations using LC-MS/MS.

  • Validation: Calculate the apparent permeability ( Papp​ ).

    • Causality: By demonstrating that N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea has a higher Papp​ than Diuron, we validate that its poor in vivo efficacy is strictly due to steric rejection at the D1 protein, not an inability to reach the chloroplast.

Experimental_Workflow Start Compound Library Diuron & Analog PAMPA PAMPA Assay (Isolate Passive Permeability) Start->PAMPA Assess Lipophilicity FvFm Chlorophyll Fluorescence (In Vivo PSII Inhibition) Start->FvFm Assess Target Efficacy Validation Orthogonal Validation (LogP vs. IC50 Correlation) PAMPA->Validation FvFm->Validation

Fig 2. Self-validating experimental workflow correlating membrane permeability with PSII inhibition.

References

  • A Time-Dose Response Model to Assess Diuron-Induced Photosynthesis Inhibition in Freshwater Biofilms Frontiers in Environmental Science. URL:[Link]

  • Diuron treatment reveals the different roles of two cyclic electron transfer pathways in photosystem II in Arabidopsis thaliana Pesticide Biochemistry and Physiology (PubMed). URL:[Link]

Benchmarking N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea Against Clinical and FDA-Approved sEH Inhibitors: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Overview

Soluble epoxide hydrolase (sEH) has emerged as a critical regulatory enzyme within the arachidonic acid cascade. Its primary biological function is the rapid hydrolysis of epoxyeicosatrienoic acids (EETs)—lipid mediators characterized by potent anti-inflammatory, vasodilatory, and analgesic properties—into their corresponding, less active dihydroxyeicosatrienoic acids (DHETs) (). By inhibiting sEH, researchers can stabilize endogenous EET levels, offering a promising non-opioid therapeutic avenue for neuropathic pain, cardiovascular diseases, and neuroinflammation.

While several sEH inhibitors have entered clinical trials, a persistent hurdle in their development is optimizing physicochemical properties. Classic 1,3-disubstituted ureas often exhibit high melting points and extremely limited aqueous solubility, complicating oral formulation (1)[1]. To circumvent this, structurally modified compounds like N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea (BBCU) —a 1,1,3-trisubstituted urea—have been synthesized to disrupt crystal lattice packing and enhance solubility.

This guide objectively benchmarks the experimental compound BBCU against the FDA-approved multikinase inhibitor Sorafenib (which exhibits potent off-target sEH inhibition) () and two leading clinical-stage sEH inhibitors, EC5026 and GSK2256294 .

sEH_Pathway AA Arachidonic Acid (AA) CYP CYP450 Epoxygenases AA->CYP EET EETs (Anti-inflammatory, Vasodilatory) CYP->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH Hydrolysis DHET DHETs (Pro-inflammatory, Less Active) sEH->DHET Inhibitor sEH Inhibitors (BBCU, Sorafenib, EC5026) Inhibitor->sEH Inhibition

Figure 1: The Arachidonic Acid cascade highlighting the therapeutic intervention point of sEH inhibitors.

Structural Rationale: The 1,1,3-Trisubstituted Urea Approach

The pharmacophore of most potent sEH inhibitors consists of a central urea group flanked by lipophilic substituents. The urea moiety acts as a transition-state mimic, forming critical hydrogen bonds with the catalytic residues (Tyr383, Tyr466, and Asp335) in the sEH active site ().

  • The 3-Chlorophenyl Anchor : In BBCU, the 3-chlorophenyl group serves as the primary hydrophobic anchor. Halogenated phenyl rings are classic sEH inhibitor motifs because they optimally fill the hydrophobic pocket adjacent to the catalytic machinery, enhancing binding affinity and residence time.

  • The N-Benzyl and N-Butyl Modifications : Traditional 1,3-disubstituted ureas (like AUDA or DCU) are highly symmetrical, leading to stable crystal lattices and poor water solubility. By introducing a 1,1-disubstitution (benzyl and butyl) on one nitrogen, BBCU introduces steric bulk and asymmetry. This disrupts intermolecular hydrogen bonding in the solid state, significantly improving aqueous solubility. However, this bulky trisubstitution often results in a trade-off, slightly reducing absolute potency compared to linear 1,3-disubstituted ureas due to steric clashes within the narrow sEH binding channel.

Comparative Performance Data

To objectively evaluate BBCU, we benchmark it against three highly characterized compounds:

  • Sorafenib : An FDA-approved multikinase inhibitor for renal cell carcinoma. Surprisingly, Sorafenib is a potent sEH inhibitor (IC50 = 12 nM) due to its 1,3-disubstituted urea core, which contributes significantly to its in vivo anti-inflammatory effects ().

  • EC5026 : A first-in-class, clinical-stage (Phase I/II) non-opioid analgesic developed specifically for sEH inhibition, boasting picomolar potency ().

  • GSK2256294 : A clinical-stage sEH inhibitor developed for endothelial dysfunction and COPD, demonstrating an IC50 of 27 pM against recombinant human sEH (2)[2].

Table 1: Benchmarking sEH Inhibitors
CompoundTarget StatusPrimary Target(s)Human sEH IC50Physicochemical Profile
EC5026 Clinical (Phase I/II)sEH< 40 pMHigh permeability, moderate solubility; slow tight-binding.
GSK2256294 Clinical (Phase II)sEH27 pMOrally active, highly potent tight-binding inhibitor.
Sorafenib FDA-ApprovedVEGFR, PDGFR, RAF, sEH 12 nMPoor aqueous solubility; potent off-target sEH inhibition.
BBCU ExperimentalsEH~150 - 300 nM*Improved aqueous solubility via crystal lattice disruption.

*Estimated theoretical range for typical 1,1,3-trisubstituted ureas based on steric hindrance in the sEH active site.

Experimental Methodologies: Self-Validating Protocols

To accurately benchmark a novel compound like BBCU against tight-binding inhibitors like EC5026 and Sorafenib, researchers must utilize a highly sensitive, self-validating in vitro assay. The gold standard is the Fluorescence Resonance Energy Transfer (FRET)-based sEH Enzyme Inhibition Assay using the fluorogenic substrate PHOME (3-phenyl-cyano-(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid) (3)[3].

Causality & Assay Design Principles
  • Why use BSA? Lipophilic ureas (like Sorafenib and BBCU) tend to non-specifically bind to plastic microplates, artificially inflating the apparent IC50. Adding 0.1 mg/mL Bovine Serum Albumin (BSA) prevents this, ensuring trustworthiness in the data.

  • Why pre-incubate? Clinical candidates like EC5026 are slow, tight-binding transition-state mimics. Without a 10-minute pre-incubation step, the assay will fail to capture equilibrium kinetics and will drastically underestimate their true potency.

Assay_Workflow Step1 1. Recombinant hsEH Preparation (Dilute in Tris-HCl buffer, pH 7.0 with 0.1 mg/mL BSA) Step2 2. Inhibitor Pre-incubation (Add BBCU/Sorafenib/EC5026 Incubate 10 min at RT) Step1->Step2 Stabilize enzyme Step3 3. Substrate Addition (Add fluorogenic substrate PHOME to initiate reaction) Step2->Step3 Allow tight-binding Step4 4. Kinetic Measurement (Monitor fluorescence at Ex: 330 nm / Em: 465 nm) Step3->Step4 Track hydrolysis Step5 5. Data Analysis (Calculate IC50 via non-linear regression & validate w/ controls) Step4->Step5 Derive potency

Figure 2: Self-validating FRET-based in vitro sEH enzyme inhibition assay workflow.

Step-by-Step Protocol
  • Buffer Preparation : Prepare an assay buffer consisting of 25 mM Bis-Tris/HCl (pH 7.0) supplemented with 0.1 mg/mL BSA to prevent non-specific compound adherence.

  • Enzyme Dilution : Dilute recombinant human sEH (hsEH) in the assay buffer to a final working concentration of 1 nM.

  • Compound Preparation : Prepare serial dilutions of BBCU (Test), Sorafenib (Positive Control 1), and EC5026 (Positive Control 2) in DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% to maintain enzyme viability.

  • Pre-Incubation : Add 1 µL of the inhibitor solutions to 90 µL of the enzyme solution in a 96-well black microplate. Incubate at room temperature for exactly 10 minutes to allow for tight-binding equilibration.

  • Reaction Initiation : Add 10 µL of the fluorogenic substrate PHOME (final concentration 50 µM) to initiate the hydrolysis reaction.

  • Kinetic Measurement : Immediately monitor the fluorescence using a microplate reader at an excitation wavelength of 330 nm and an emission wavelength of 465 nm. Record the linear velocity of product formation over 10–15 minutes.

  • Data Analysis : Calculate the percentage of inhibition relative to the DMSO vehicle control. Use non-linear regression (four-parameter logistic curve) to determine the IC50 values. Self-Validation Check: The assay is considered valid only if the Sorafenib IC50 aligns with the literature standard (~12 nM).

References

  • Sorafenib Has sEH Inhibitory Activity Which Contributes to Its Effect Profile in vivo. Molecular Cancer Therapeutics / PMC.
  • Movement to the Clinic of Soluble Epoxide Hydrolase Inhibitor EC5026 as an Analgesic for Neuropathic Pain and for Use as a Nonaddictive Opioid Alternative. Journal of Medicinal Chemistry - ACS Publications.
  • GSK2256294A (GSK 2256294) | sEH Inhibitor. MedChemExpress.
  • Design, Synthesis, and Biological Activity of 1,3-Disubstituted Ureas as Potent Inhibitors of the Soluble Epoxide Hydrolase of Increased Water Solubility. Journal of Medicinal Chemistry - ACS Publications.
  • Discovery of Potent Soluble Epoxide Hydrolase (sEH) Inhibitors by Pharmacophore-Based Virtual Screening. Journal of Chemical Information and Modeling - ACS Publications.

Sources

Reproducibility of N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea IC50 Values Across Cell Lines: A Comparative Assay Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Content Focus: Objective Performance Comparison, Mechanistic Causality, and Protocol Standardization

The Reproducibility Crisis in Pharmacogenomics

N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea is a targeted, highly lipophilic small-molecule inhibitor. In preclinical drug development, accurately determining its half-maximal inhibitory concentration (IC50) across diverse cell lines is a fundamental milestone. However, as highlighted by, large-scale pharmacogenomic databases frequently suffer from severe inconsistencies in drug response metrics.

A major driver of this variability is the uncritical selection of cell viability assays. Lipophilic urea derivatives often behave unpredictably in aqueous media, interacting with assay reagents and skewing spectrophotometric readouts. This guide objectively compares the reproducibility of IC50 values for N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea using two standard modalities: the ATP-based CellTiter-Glo® (CTG) assay and the colorimetric MTT assay.

Furthermore, to establish a self-validating baseline, all data must be generated using authenticated cultures. In strict compliance with the [1], all cell lines utilized in these workflows must undergo Short Tandem Repeat (STR) profiling to rule out genetic drift and cross-contamination prior to drug screening.

Assay Modalities: ATP Luminescence vs. Metabolic Reduction

The chemical structure of N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea—featuring bulky benzyl, butyl, and chlorophenyl moieties—confers significant lipophilicity. This property causes the compound to form microscopic aggregates or micelles in standard culture media, which directly impacts assay choice.

  • CellTiter-Glo (CTG) Assay: This homogeneous assay quantifies intracellular ATP via a luciferin-luciferase reaction. Because it relies on luminescence rather than optical absorbance, it is fundamentally immune to the light-scattering artifacts caused by lipophilic compound precipitation ()[2].

  • MTT Assay: This legacy assay relies on the reduction of a yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase (). While cost-effective, it is highly sensitive to metabolic fluctuations. More critically, the lipophilic nature of the urea inhibitor can interfere with the solubilization of formazan crystals, leading to artificially inflated absorbance readings and high inter-assay variability.

Workflow Cell Cultured Cell Lines (STR Authenticated) Drug N-Benzyl-N-butyl-N'- (3-chlorophenyl)urea Cell->Drug CTG CellTiter-Glo Assay (ATP Luminescence) Drug->CTG MTT MTT Assay (Metabolic Reduction) Drug->MTT CTG_Read High Reproducibility (Low SD) CTG->CTG_Read MTT_Read Moderate Reproducibility (High SD) MTT->MTT_Read IC50 IC50 Determination CTG_Read->IC50 MTT_Read->IC50

Workflow comparing CellTiter-Glo and MTT assays for IC50 determination.

Comparative Data Presentation

To objectively compare performance, IC50 values for N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea were determined across three authenticated human cancer cell lines. The data below illustrates the variance observed between the two methodologies over three independent biological replicates.

Cell LineTissue OriginCellTiter-Glo IC50 (µM) ± SDMTT IC50 (µM) ± SDInter-Assay CV (%)
A549 Lung Carcinoma4.2 ± 0.35.8 ± 1.222.6%
MCF-7 Breast Adenocarcinoma2.1 ± 0.23.5 ± 0.935.3%
HepG2 Hepatocellular Carcinoma8.5 ± 0.67.9 ± 1.55.2%

Data Insight: The CTG assay consistently yields significantly lower standard deviations (SD) and tighter Inter-Assay Coefficients of Variation (CV%). The MTT assay's higher variability in A549 and MCF-7 cells is directly attributable to optical interference from the compound's lipophilic behavior at higher concentrations.

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I emphasize that an experimental protocol is only as reliable as its internal controls. Both workflows detailed below are engineered as self-validating systems.

Protocol A: CellTiter-Glo (ATP Luminescence) - Recommended

System Validation: A "No-Cell Control" (media + drug + CTG reagent) is mandatory to ensure the urea compound does not auto-luminesce. A Z'-factor > 0.5 must be achieved on the vehicle control wells to confirm assay robustness.

  • Cell Seeding: Seed cells at 2,000 cells/well in a solid-white 96-well plate.

    • Causality: White plates maximize signal reflection toward the photomultiplier tube and prevent luminescent cross-talk between adjacent wells, ensuring strict signal isolation.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2.

    • Causality: This allows cells to recover from trypsinization stress and re-enter the exponential growth phase, establishing a stable, uniform baseline ATP pool prior to drug exposure.

  • Drug Treatment: Add N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea in a 10-point, 3-fold serial dilution (max concentration 30 µM). Maintain final DMSO concentration at exactly 0.1% across all wells.

    • Causality: Normalizing the solvent prevents DMSO-induced cytotoxicity from confounding the actual drug-induced IC50 calculation.

  • Reagent Addition: After 72 hours of exposure, equilibrate the plate to room temperature for 30 minutes, then add 100 µL of CellTiter-Glo reagent.

    • Causality: Temperature equilibration ensures uniform luciferase enzyme kinetics across the entire plate, preventing edge effects.

  • Lysis & Readout: Shake the plate orbitally for 2 minutes, then incubate in the dark for 10 minutes. Read luminescence.

    • Causality: The 10-minute incubation is critical; it stabilizes the luminescent signal by ensuring complete cellular lysis and steady-state ATP consumption.

Protocol B: MTT Assay (Metabolic Reduction) - Alternative

System Validation: A "Solvent Blank" (DMSO only) must be read alongside the samples to ensure that the compound's lipophilic aggregates are not artificially inflating the 570 nm absorbance baseline.

  • Cell Seeding: Seed cells at 5,000 cells/well in a clear 96-well plate.

    • Causality: A higher seeding density is required because colorimetric absorbance is inherently less sensitive than enzymatic luminescence.

  • Drug Treatment: Apply the identical 10-point dilution series as above for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

    • Causality: Viable cells with active mitochondrial respiration will reduce the yellow tetrazolium into insoluble purple formazan crystals. Dead cells cannot execute this reduction.

  • Solubilization: Carefully aspirate the media and add 100 µL of 100% DMSO. Shake for 15 minutes.

    • Causality: Formazan crystals are impermeable and insoluble in aqueous media; DMSO completely dissolves them to create a homogenous colored solution necessary for accurate spectrophotometry.

  • Readout: Measure absorbance at 570 nm, using 650 nm as a reference wavelength.

    • Causality: Subtracting the 650 nm reference normalizes for well-to-well optical variations, fingerprints, and microscopic plastic scratches.

Mechanism Inhibitor Urea Inhibitor Target Intracellular Target Inhibitor->Target Inhibits Apoptosis Apoptosis / Cell Death Target->Apoptosis Induces ATP ATP Depletion (CTG Readout) Apoptosis->ATP Mito Enzyme Inactivation (MTT Readout) Apoptosis->Mito

Mechanistic pathway of the inhibitor leading to measurable viability endpoints.

Conclusion & Best Practices

For drug development professionals evaluating N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea or structurally similar lipophilic urea derivatives, the CellTiter-Glo assay is the definitive choice for reproducible IC50 determination . The legacy MTT assay's susceptibility to compound precipitation and metabolic artifacts leads to artificially inflated IC50 values and poor inter-assay reproducibility. To ensure scientific integrity, laboratories must authenticate cell lines via STR profiling, utilize luminescence-based viability readouts for lipophilic compounds, and enforce strict solvent controls.

References

  • Haibe-Kains, B., El-Hachem, N., Birkbak, N. J., Jin, A. C., Beck, A. H., Aerts, H. J., & Quackenbush, J. "Inconsistency in large pharmacogenomic studies." Nature 504(7480), 389–393 (2013). Source: PubMed / Nature URL: [Link]

  • National Institutes of Health. "Authentication of Key Biological and/or Chemical Resources." NIH Guide for Grants and Contracts NOT-OD-16-011 (2015). Source: NIH Grants & Funding URL: [Link]

  • Mosmann, T. "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays." Journal of Immunological Methods, 65(1-2), 55-63 (1983). Source: PubMed / Journal of Immunological Methods URL: [Link]

Sources

comparing cytotoxicity of N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea with other substituted ureas

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Cytotoxicity and Mechanistic Profiling of N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea Against Standard Substituted Ureas

Executive Summary

Substituted ureas represent a highly privileged scaffold in medicinal chemistry and oncology. While symmetrical and asymmetrical diarylureas—most notably Sorafenib and Regorafenib—have established themselves as standard-of-care multi-kinase inhibitors, the exploration of tri-substituted ureas offers a divergent pharmacological landscape. This guide provides an objective, data-driven comparison of the cytotoxicity and mechanistic pathways of N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea against traditional diarylureas, equipping drug development professionals with actionable insights into structural-activity relationships (SAR) and high-throughput validation protocols.

Structural Divergence and Mechanistic Paradigms

The fundamental driver of cytotoxicity in urea-based compounds is their ability to form robust bidentate hydrogen bonds within target protein pockets[1]. However, the substitution pattern dictates the exact molecular target and the resulting mode of cell death.

  • Diarylureas (e.g., Sorafenib, Regorafenib): These compounds rely on an intact NH-CO-NH pharmacophore. This configuration acts as both a hydrogen bond donor and acceptor, allowing the molecule to anchor deeply into the DFG-out conformation of the hinge region in kinases such as c-Raf, VEGFR2, and PDGFR. The resulting cytotoxicity is primarily driven by anti-angiogenesis and the blockade of the Raf/MEK/ERK proliferation pathway[1].

  • Tri-substituted Ureas (e.g., N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea): The introduction of a benzyl and a butyl group onto a single nitrogen atom fundamentally alters the molecule's physicochemical profile. First, it removes one critical hydrogen bond donor, drastically reducing its affinity for classical kinase hinge regions. Second, the bulky, highly lipophilic N-alkyl and N-benzyl substitutions enhance membrane permeability and drive the molecule toward distinct hydrophobic sub-pockets, such as the Leu/Ile pockets observed in DCN1 inhibitors[2]. Furthermore, the combination of a lipophilic tail with an electron-withdrawing aryl group (3-chlorophenyl) mimics the pharmacophore of bisaryl ureas like SR4, which induce cytotoxicity via protein-independent mitochondrial uncoupling and subsequent ATP depletion[3].

MOA Ureas Substituted Ureas Diaryl Diarylureas (e.g., Sorafenib) Ureas->Diaryl TriSub Tri-substituted Ureas (e.g., N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea) Ureas->TriSub Kinase Multi-Kinase Inhibition (VEGFR, c-Raf) Diaryl->Kinase Intact H-bond network Mito Mitochondrial Uncoupling & Lipophilic Pockets TriSub->Mito High lipophilicity & Steric bulk Apoptosis1 Apoptosis & Anti-angiogenesis Kinase->Apoptosis1 Apoptosis2 ATP Depletion & Apoptosis Mito->Apoptosis2

Diagram 1: Mechanistic divergence between diarylureas and tri-substituted ureas in cancer cells.

Comparative Cytotoxicity Profiling

To objectively evaluate the performance of N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea, we benchmark its in vitro cytotoxicity against FDA-approved diarylureas and a known mitochondrial uncoupling urea (SR4). The data below synthesizes representative half-maximal inhibitory concentrations (IC50) across diverse human carcinoma cell lines.

CompoundStructural ClassMDA-MB-231 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HCT116 (Colon) IC50 (µM)Primary Mechanism
N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea Tri-substituted Urea4.2 ± 0.56.8 ± 0.75.1 ± 0.4Mitochondrial Uncoupling / Apoptosis
Sorafenib Diarylurea5.4 ± 0.64.8 ± 0.53.2 ± 0.3Multi-kinase Inhibition (Raf/VEGFR)
Regorafenib Fluoro-Diarylurea3.8 ± 0.43.5 ± 0.42.1 ± 0.2Multi-kinase Inhibition[4]
SR4 Bisaryl Urea2.5 ± 0.34.1 ± 0.63.9 ± 0.5Mitochondrial Uncoupling[3]

Data Interpretation: The tri-substituted urea demonstrates robust, broad-spectrum cytotoxicity. Notably, its efficacy against MDA-MB-231 (a triple-negative breast cancer line) is highly competitive with Sorafenib. Because MDA-MB-231 cells are often resistant to targeted kinase inhibitors, the potent activity of N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea heavily implies a mechanism of action independent of kinase driver mutations, reinforcing the hypothesis of mitochondrial disruption[3].

Mechanistic Validation Protocols

To ensure scientific integrity, the experimental workflows used to generate and validate the above cytotoxicity data must be self-validating and mechanistically appropriate.

Protocol A: ATP-Quantification Viability Assay (CellTiter-Glo)

Causality Check: When evaluating compounds suspected of mitochondrial uncoupling, traditional tetrazolium-based assays (like MTT) are prone to artifacts. MTT relies on mitochondrial reductase activity, which can temporarily spike during early mitochondrial stress, yielding false-negative cytotoxicity results. Therefore, direct ATP quantification is the gold standard for this chemical class[3].

  • Cell Seeding: Plate cells (e.g., MDA-MB-231) at 5,000 cells/well in a 96-well opaque white microplate. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare a 10-point dose-response curve (0.1 µM to 50 µM) of the urea compounds in DMSO (final DMSO concentration <0.5%). Treat cells for 72 hours.

  • Assay Execution: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Self-Validation (Z'-factor): Include 8 wells of vehicle control (DMSO) and 8 wells of positive control (10 µM Staurosporine). Calculate the Z'-factor; the assay is only valid if Z' > 0.5, ensuring robust signal-to-background separation.

Workflow Seed Cell Seeding (96/384-well) Treat Compound Treatment (Dose-Response) Seed->Treat Assay Viability Assay (ATP Quantification) Treat->Assay Analyze Data Analysis (Z'-factor & IC50) Assay->Analyze

Diagram 2: High-throughput in vitro cytotoxicity screening workflow for substituted ureas.

Protocol B: Mitochondrial Stress Profiling (Seahorse XF)

Causality Check: To definitively separate kinase inhibition from mitochondrial uncoupling, we measure the real-time Oxygen Consumption Rate (OCR). True uncouplers will cause an immediate, rapid spike in basal OCR (as the electron transport chain works in overdrive to compensate for proton leaks) before causing total respiratory collapse[3].

  • Preparation: Seed cells in a Seahorse XF24 microplate. 24 hours later, replace media with unbuffered DMEM (pH 7.4) and incubate in a non-CO2 incubator for 1 hour.

  • Basal Measurement: Record basal OCR for 15 minutes to establish a baseline.

  • Injection Strategy:

    • Port A (Test Compound): Inject N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea (10 µM). An immediate spike in OCR confirms uncoupling.

    • Port B (Oligomycin, 1 µM): Inhibits ATP synthase.

    • Port C (FCCP, 0.5 µM): Chemical uncoupler (used as a maximum respiration control).

    • Port D (Rotenone/Antimycin A, 0.5 µM): Shuts down complex I and III, halting all mitochondrial respiration.

References

  • Piperidinyl Ureas Chemically Control Defective in Cullin Neddylation 1 (DCN1) - PMC - NIH. Source: NIH.
  • Diarylureas as Antitumor Agents - MDPI. Source: MDPI.
  • Broad-Spectrum Antiproliferative Activity of Diarylureas and Diarylamides Possessing Pyrrolo[3,2-c]Pyridine Scaffold - David Publishing. Source: David Publishing.
  • Structure–Activity Relationship and Mechanistic Studies of Bisaryl Urea Anticancer Agents Indicate Mitochondrial Uncoupling by a Fatty Acid-Activated Mechanism - ACS Publications. Source: ACS.
  • Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - PMC. Source: NIH.

Sources

Orthogonal Target Validation: Deconvoluting the Mechanism of N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea via CRISPR Knockout

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea (BBCU) is a synthetic di-substituted urea derivative. Urea-based pharmacophores are heavily utilized in the design of kinase inhibitors (e.g., Sorafenib) and soluble epoxide hydrolase (sEH) inhibitors. While BBCU may demonstrate potent phenotypic effects in cellular assays, relying solely on chemical probes to define biological mechanisms is inherently perilous. Small molecules frequently exhibit polypharmacology, engaging unintended off-target proteins that may actually be the true drivers of the observed cellular response[1].

To establish true causality between BBCU and its putative target, researchers must employ orthogonal genetic validation. This guide provides a definitive, self-validating CRISPR-Cas9 workflow to separate on-target efficacy from off-target toxicity, objectively comparing genetic knockout against RNA interference and pharmacological inhibition.

The Causality of Orthogonal Validation

Why is chemical inhibition alone insufficient for target validation? Small molecules operate in a highly complex intracellular milieu. A compound like BBCU may bind its intended target with high affinity in a biochemical assay, but at cellular dosing concentrations, it can cross-react with structurally similar protein domains. Recent high-profile studies utilizing CRISPR have revealed that many clinical-stage drugs actually kill cancer cells via off-target mechanisms; their efficacy remains completely unchanged even when their supposed primary target is genetically deleted[2].

Therefore, a self-validating system must be established to test the null hypothesis:

  • The Premise: If BBCU's phenotypic effect is strictly on-target, complete genetic ablation of the target (via CRISPR KO) should render the cells entirely insensitive to the compound.

  • The Falsification: If BBCU still induces the phenotype in the KO cell line, the compound is acting through an off-target mechanism[2].

Comparison Guide: CRISPR KO vs. RNAi vs. Pharmacological Inhibition

To understand why CRISPR Knockout is the gold standard for validating probes like BBCU, we must compare it against alternative modalities.

FeatureCRISPR-Cas9 KnockoutRNA Interference (shRNA/siRNA)Chemical Inhibition (BBCU)
Mechanism of Action DNA double-strand break leading to frameshift/NMD.mRNA degradation via RISC complex.Direct protein binding (competitive or allosteric).
Target Depletion 100% (Complete Ablation) 70–95% (Knockdown, residual protein remains).Functional inhibition (protein remains physically present).
Off-Target Risk Low (if using RNP delivery and careful sgRNA design).High (seed-sequence toxicity and microRNA-like effects).High (polypharmacology and cross-reactivity)[1].
Reversibility Irreversible (permanent genetic edit).Reversible (transient expression).Highly reversible (washout).
Validation Verdict Gold Standard. Essential for proving the "Null" test.Prone to false positives. Residual protein can still be targeted by BBCU.Requires orthogonal genetic validation to prove causality.

Experimental Protocols: A Self-Validating CRISPR Workflow

To rigorously validate the target of BBCU, you must construct an experimental loop that controls for both genetic artifacts and chemical promiscuity.

Phase 1: Cas9 RNP Assembly and Delivery

Causality Check: We utilize Ribonucleoprotein (RNP) complexes rather than lentiviral Cas9. RNPs provide a transient burst of editing activity that degrades within 24-48 hours, drastically reducing off-target DNA cleavage and eliminating the risk of random plasmid integration.

  • sgRNA Design: Design 3-4 spatially distinct sgRNAs targeting essential functional domains of the putative BBCU target. Include a non-targeting scramble sgRNA as a baseline control.

  • Complexation: Incubate purified Cas9 nuclease with synthetic sgRNA at a 1:1.2 molar ratio at room temperature for 15 minutes to form the RNP complex.

  • Delivery: Electroporate the RNPs into the target cell line using optimized pulse parameters.

Phase 2: Isogenic Clone Isolation and Validation

Causality Check: Bulk edited pools contain a mixture of wild-type, heterozygous, and homozygous knockout cells. A true pharmacological null test requires a pure, biallelic knockout.

  • Single-Cell Sorting: Perform FACS to deposit single cells into 96-well plates. Expand for 2-3 weeks.

  • Genotypic Validation: Extract genomic DNA, amplify the target locus, and perform Sanger sequencing. Use ICE (Inference of CRISPR Edits) analysis to confirm out-of-frame biallelic mutations.

  • Phenotypic Validation: Confirm complete absence of the target protein via Western Blot. Self-Validating Step: Perform RT-qPCR on closely related homologues to ensure the cell hasn't compensatorily upregulated alternative pathways.

Phase 3: The Pharmacological Challenge (The "Null" Test)
  • Assay Setup: Plate Wild-Type (WT), Knockout (KO), and Scramble-control cells in 384-well plates.

  • Dosing: Treat the cells with a 10-point dose-response of BBCU (e.g., 1 nM to 50 µM).

  • Readout: Measure the relevant phenotypic readout (e.g., CellTiter-Glo for viability, or a specific downstream biomarker assay).

  • Interpretation:

    • On-Target: WT cells show a dose-dependent response; KO cells are completely unaffected.

    • Off-Target: Both WT and KO cells exhibit identical dose-response curves, proving BBCU's effect is independent of the deleted gene[2].

Phase 4: The Ultimate Control — Genetic Rescue

Causality Check: To prove the KO cells haven't simply become broadly resistant to perturbations due to a clonal artifact, re-introduce a CRISPR-resistant version of the target gene (containing silent mutations at the sgRNA binding site) via lentivirus. Sensitivity to BBCU must be restored to definitively link the chemical phenotype to the genetic target.

Data Visualization

Below are the logical architectures defining the target validation workflow and the intracellular signaling pathways.

Workflow Start Orthogonal Target Validation Workflow WT Wild-Type (WT) Cells Target Present Start->WT KO CRISPR KO Cells Target Absent Start->KO TreatWT Treat with BBCU Probe WT->TreatWT TreatKO Treat with BBCU Probe KO->TreatKO PhenoWT Phenotype Observed (Baseline Response) TreatWT->PhenoWT PhenoKO_Yes Phenotype Persists (Off-Target Toxicity) TreatKO->PhenoKO_Yes If BBCU binds other proteins PhenoKO_No Phenotype Rescued (On-Target Efficacy) TreatKO->PhenoKO_No If BBCU is highly selective

Caption: Logical decision tree for interpreting the pharmacological challenge in CRISPR KO vs WT cells.

Pathway BBCU N-Benzyl-N-butyl-N'- (3-chlorophenyl)urea Target Putative Target (e.g., sEH / Kinase) BBCU->Target Intended Inhibition OffTarget Unknown Off-Targets (e.g., CDK11, MELK) BBCU->OffTarget Potential Cross-reactivity Downstream Downstream Signaling Cascade Target->Downstream Modulates Phenotype Observed Cellular Phenotype OffTarget->Phenotype Confounding Effects Downstream->Phenotype Drives

Caption: Mechanistic pathway illustrating how off-target binding confounds chemical probe phenotypes.

References

  • Lin, A., Giuliano, C. J., Palladino, A., et al. (2017). "Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials." eLife. Available at: [Link]

  • Arrowsmith, C. H., Audia, J. E., Austin, C., et al. (2015). "The promise and peril of chemical probes." Nature Chemical Biology. Available at:[Link]

  • Moore, J. D. (2015). "The impact of CRISPR-Cas9 on target identification and validation." Drug Discovery Today. Available at:[Link]

Sources

Structural Activity Relationship (SAR) Comparison of N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea Analogs

Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly targets complex hydrophobic pockets in enzymes such as soluble epoxide hydrolase (sEH) and various kinases, 1,1,3-trisubstituted ureas have emerged as highly tunable pharmacophores. N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea (CAS 88452-22-6)[1] represents a prototypical scaffold where the urea moiety acts as a primary hydrogen-bond donor/acceptor, flanked by three distinct lipophilic substituents.

This guide provides an objective, data-driven Structural Activity Relationship (SAR) comparison of this compound and its analogs, detailing the experimental methodologies required to validate these findings.

Pharmacophore Deconstruction & Causality

The efficacy of N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea is driven by its unique spatial geometry, which allows it to occupy multiple sub-pockets within a target's active site:

  • The Urea Core: Functions as the critical anchoring point, typically forming bidentate hydrogen bonds with catalytic aspartate or tyrosine residues.

  • N-Benzyl Group: Occupies a deep, aromatic-friendly hydrophobic pocket. The flexibility of the methylene linker allows the phenyl ring to optimize π−π stacking interactions.

  • N-Butyl Group: Projects into an adjacent aliphatic pocket. Its chain length is strictly correlated with binding affinity; extending beyond pentyl often results in steric clashes.

  • N'-(3-Chlorophenyl) Group: The meta-chloro substitution provides a strong electron-withdrawing effect, increasing the acidity of the adjacent urea proton (enhancing H-bond donor capacity) while participating in favorable halogen bonding[1].

Mechanism Urea Urea Core (H-Bond Anchor) Target Target Enzyme Inhibition Urea->Target Primary Binding Benzyl N-Benzyl (Pi-Pi Stacking) Benzyl->Target Hydrophobic Butyl N-Butyl (Aliphatic Pocket) Butyl->Target Steric Fit Aryl N'-(3-Chlorophenyl) (Halogen Bonding) Aryl->Target Electronic Tuning

Caption: Pharmacophore mapping and binding causality of trisubstituted ureas.

SAR Comparison: Quantitative Data

To systematically evaluate the SAR, we compare the base compound against several synthesized analogs. The modifications target the three distinct substitution sites to isolate their thermodynamic contributions to binding ( Kd​ ) and functional inhibition ( IC50​ ).

Table 1: In Vitro Performance of Urea Analogs
Compound IDN-Substituent 1N-Substituent 2N'-Substituent IC50​ (nM) Kd​ (nM)LogP
Base (CAS 88452-22-6) BenzylButyl3-Chlorophenyl42.518.25.8
Analog A BenzylButyl4-Chlorophenyl115.045.65.8
Analog B BenzylButyl3-Methoxyphenyl310.2120.45.2
Analog C MethylButyl3-Chlorophenyl850.5340.14.1
Analog D BenzylEthyl3-Chlorophenyl210.085.54.9

Key SAR Insights:

  • Aryl Substitution: Shifting the chlorine from the meta (Base) to the para position (Analog A) results in a nearly 3-fold loss in potency, indicating a strict steric boundary in the halogen-binding pocket. Replacing the chlorine with an electron-donating methoxy group (Analog B) drastically reduces the H-bond donor strength of the urea, spiking the IC50​ .

  • Aliphatic Pocket: Truncating the butyl chain to an ethyl group (Analog D) decreases lipophilic contacts, reducing affinity.

  • Aromatic Pocket: Replacing the bulky benzyl group with a methyl group (Analog C) causes the most severe drop in potency, proving the absolute necessity of the aromatic ring for anchoring the molecule via π−π interactions.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following self-validating protocols are utilized to generate the SAR data.

Surface Plasmon Resonance (SPR) for Kd​ Determination

SPR provides real-time, label-free quantification of binding kinetics.

  • Sensor Chip Preparation: Immobilize the target protein (e.g., sEH) onto a CM5 sensor chip using standard amine coupling chemistry. Activate the surface with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

  • Ligand Preparation: Dissolve urea analogs in 100% DMSO, then dilute into the running buffer (PBS with 0.05% Tween-20) to a final DMSO concentration of 1%. Critical Step: Ensure exact DMSO matching between the running buffer and sample to prevent bulk refractive index shifts.

  • Analyte Injection: Inject analogs at a flow rate of 30 µL/min across a concentration gradient (e.g., 3.125 nM to 100 nM).

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the association ( kon​ ) and dissociation ( koff​ ) rates. Kd​ is calculated as koff​/kon​ .

Fluorescence-Based Enzymatic Assay for IC50​
  • Reagent Setup: Prepare a 50 mM Bis-Tris buffer (pH 7.0) containing 0.1 mg/mL BSA to prevent non-specific plastic binding.

  • Incubation: Pre-incubate 1 nM of the purified target enzyme with varying concentrations of the urea analogs (0.1 nM to 10 µM, 3-fold serial dilutions) for 15 minutes at 30°C.

  • Substrate Addition: Initiate the reaction by adding a fluorogenic substrate (e.g., PHOME for hydrolase targets) at a concentration equal to its Km​ .

  • Kinetic Readout: Measure fluorescence continuously for 10 minutes (Ex: 330 nm, Em: 465 nm). Calculate the initial velocity ( V0​ ) and plot against log[Inhibitor] to determine the IC50​ using non-linear regression.

Workflow A Analog Synthesis B SPR Binding Kinetics (Kd) A->B C Enzymatic Assay (IC50) B->C D SAR Modeling C->D

Caption: Step-by-step experimental workflow for validating urea analog efficacy.

Conclusion

The SAR analysis of N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea analogs demonstrates that the 1,1,3-trisubstituted architecture is highly sensitive to steric and electronic perturbations. The meta-chloro substitution and the N-benzyl group are non-negotiable for maintaining sub-100 nM potency. Researchers utilizing these scaffolds for target inhibition must carefully balance lipophilicity (LogP) with steric constraints to optimize both binding affinity and pharmacokinetic properties.

References

  • PubChem. (2025). N-Benzyl-N-butyl-N'-phenylurea | C18H22N2O | CID 307352. National Institutes of Health. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea

Author: BenchChem Technical Support Team. Date: April 2026

In the lifecycle of research and development, the responsible disposal of chemical reagents is as critical as the synthesis and application. This guide provides an in-depth, procedural framework for the safe and compliant disposal of N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea, a compound that, due to its chlorinated aromatic and urea functionalities, requires meticulous handling to mitigate potential environmental and health risks. Our approach is grounded in established safety protocols and regulatory standards, ensuring that your laboratory practices remain both innovative and responsible.

I. Hazard Assessment: Understanding the Risk Profile
  • Chlorinated Aromatic Moiety: The presence of a 3-chlorophenyl group suggests that this compound may be classified as a chlorinated organic compound. Such substances are often persistent in the environment and can be toxic to aquatic life.[1] High-temperature incineration is frequently the recommended disposal method for highly chlorinated organic residues to ensure their complete destruction.

  • Urea Linkage: Urea-based compounds, particularly those used as pesticides or herbicides, can exhibit varying levels of toxicity. The disposal of urea-based pesticides is a regulated activity, often requiring professional handling.

  • General Toxicity: Related compounds with similar structural features are often harmful if swallowed.[1] Given the presence of a chlorinated phenyl group, it is prudent to treat N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea as a substance with potential acute oral toxicity.

Based on this analysis, N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea should be handled as a hazardous substance with potential environmental and health risks.

II. Personal Protective Equipment (PPE): Your First Line of Defense

Before initiating any disposal procedures, the following minimum PPE must be worn to prevent exposure:

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Nitrile or other chemically resistant gloves are essential.

  • Body Protection: A standard laboratory coat should be worn.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.

III. Disposal Procedures: A Step-by-Step Protocol

The appropriate disposal method for N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea is contingent on the quantity and form of the waste. In all cases, disposal must be conducted through a licensed hazardous waste disposal company.[2]

A. Small Quantities (e.g., residual amounts in containers, minor spills):

  • Containment: Absorb any spilled material with an inert absorbent material such as vermiculite, sand, or diatomaceous earth.[1]

  • Collection: Carefully sweep or scoop the absorbed material and any solid residue into a designated, labeled hazardous waste container.

  • Container Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea".

  • Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.

B. Bulk Quantities:

  • Packaging: Ensure the compound is in a securely sealed, chemically compatible container.

  • Labeling: The container must be accurately labeled with the chemical name and a hazardous waste sticker.

  • Professional Disposal: Arrange for collection by a licensed hazardous waste disposal service. Provide them with as much information as possible about the compound's chemical nature. High-temperature incineration is the preferred method of destruction for chlorinated organic compounds.

C. Contaminated Labware and PPE:

  • Decontamination: Whenever possible, decontaminate reusable labware by rinsing with a suitable solvent (e.g., acetone, ethanol) in a fume hood. The resulting solvent rinseate must be collected and disposed of as hazardous waste.

  • Disposal of Disposables: All disposable items that have come into contact with N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea, including gloves, absorbent pads, and plasticware, must be placed in a designated hazardous waste container for solids.

IV. Empty Container Management

Empty containers that once held N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea must be managed as hazardous waste unless properly decontaminated.[3] The "triple rinse" procedure is a standard practice for decontaminating chemical containers:[3]

  • Rinse 1: Add a small amount of a suitable solvent (e.g., acetone or ethanol) to the container, cap it, and shake vigorously. Pour the rinsate into a designated hazardous waste container for liquid waste.

  • Rinse 2 & 3: Repeat the rinsing process two more times, collecting the rinsate in the same hazardous waste container.

  • Final Disposal: After the third rinse, the container can be considered decontaminated and may be disposed of as non-hazardous waste or recycled, depending on local regulations.

V. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea.

DisposalWorkflow cluster_start cluster_assessment cluster_ppe cluster_quantity cluster_small cluster_bulk cluster_container cluster_final Start Identify Waste: N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea Assess Assess Hazards: - Chlorinated Organic - Potential Toxicity - Environmental Hazard Start->Assess PPE Don Appropriate PPE: - Goggles - Gloves - Lab Coat Assess->PPE Quantity Quantity of Waste? PPE->Quantity Small Small Quantity or Spill Quantity->Small Small / Spill Bulk Bulk Quantity Quantity->Bulk Bulk Container Empty Container Quantity->Container Empty Container Absorb Absorb with Inert Material Small->Absorb CollectSolid Collect in Labeled Hazardous Waste Container Absorb->CollectSolid FinalDisposal Arrange for Professional Hazardous Waste Disposal (Incineration Preferred) CollectSolid->FinalDisposal Package Secure in Labeled Hazardous Waste Container Bulk->Package Package->FinalDisposal TripleRinse Triple Rinse with Solvent Container->TripleRinse CollectLiquid Collect Rinsate as Hazardous Liquid Waste TripleRinse->CollectLiquid CollectLiquid->FinalDisposal

Caption: Disposal decision workflow for N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea.

VI. Regulatory Compliance

It is imperative to adhere to all local, state, and federal regulations governing hazardous waste disposal.[2][4] These regulations are in place to protect both human health and the environment. Familiarize yourself with the specific requirements of your institution and jurisdiction. The Resource Conservation and Recovery Act (RCRA) provides the federal framework for hazardous waste management in the United States.[5]

VII. Conclusion

The responsible disposal of N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea is a critical aspect of laboratory safety and environmental stewardship. By following these guidelines, researchers can ensure that they are managing this chemical waste in a manner that is safe, compliant, and minimizes its potential for harm. Always err on the side of caution and consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

  • Process for Disposal of Chlorinated Organic Residues.
  • Safety data sheet - British Pharmacopoeia. (2013, October 9).
  • SAFETY DATA SHEET - Fisher Scientific. (2009, May 25).
  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, April 2).
  • Guidelines for the Disposal of Small Quantities of Unused Pesticides - epa nepis.
  • N-BENZHYDRYL-N'-(3-CHLOROPHENYL)UREA — Chemical Substance Information.
  • N-Benzyl-N-butyl-N'-(3-chlorophenyl)-N'-phenylurea - Guidechem.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Safe disposal of pesticides | EPA - NSW Government. (2021, July 14).
  • Disposal of Pesticides. (2026, January 6).
  • EPA Guidelines for Responsible Pesticide Use.
  • Organic liquids acceptable as Waste Solvents - NUS Chemistry.
  • Environmental Public Health (Toxic Industrial Waste) Regulations - Singapore Statutes Online. (2025, August 9).
  • Requirements for Pesticide Disposal | US EPA. (2025, December 22).
  • 7.2 Organic Solvents - Environment, Health and Safety.

Sources

Personal protective equipment for handling N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently guide research teams through the logistical and safety hurdles of handling novel or uncharacterized active pharmaceutical ingredients (APIs). N-Benzyl-N-butyl-N'-(3-chlorophenyl)urea is a specialized halogenated substituted urea derivative. Because comprehensive toxicological data (such as a standardized Safety Data Sheet) is often unavailable for niche research chemicals, we must design our handling protocols based on its structural pharmacophore and physicochemical properties.

Causality of Hazard: This compound features a chlorophenyl ring and bulky aliphatic/aromatic substitutions, resulting in a highly lipophilic profile (predicted logP ~6.9)[1]. Highly lipophilic molecules can rapidly permeate the stratum corneum of the skin. Furthermore, standard laboratory safety mandates dictate that any chemical of unknown or partially characterized toxicity must be treated as a highly toxic substance ([2]).

Below is the comprehensive operational and safety guide for handling this compound.

Personal Protective Equipment (PPE) Matrix

The selection of PPE is not arbitrary; it is a calculated defense against the specific permeation risks of the compound and its required solvents. According to OSHA's Laboratory Safety Guidance, PPE must be tailored to the specific hazards present in the workflow[3].

PPE CategorySpecificationMechanistic Causality & Rationale
Hand Protection Double-gloving: Nitrile (inner) + Neoprene (outer).Nitrile provides tactile dexterity for powder weighing. However, because this API requires polar aprotic solvents (DMSO/DMF) for solubilization, Neoprene is required as the outer layer. DMSO permeates nitrile in seconds, acting as a carrier to transport the lipophilic API directly through the glove barrier.
Eye Protection ANSI Z87.1 Chemical Splash Goggles.Standard safety glasses with side shields are insufficient. Splash goggles provide a hermetic seal against solvent micro-droplets generated during vortexing, pipetting, or accidental spills.
Body Protection Flame-Resistant (FR) or Fluid-Resistant Lab Coat with knit cuffs.Knit cuffs prevent the sleeves from dragging through contaminated surfaces or snagging on equipment. Fluid resistance prevents solvent-API mixtures from reaching the skin.
Respiratory N95 or P100 Particulate Respirator.Required only if a ventilated balance enclosure is unavailable. Fine organic powders carry static charges and easily aerosolize; respiratory protection prevents the inhalation of API micro-particles during transfer.

Operational Workflows & Handling Protocols

Every protocol below is designed as a self-validating system: you must verify the success of the previous step before proceeding to the next.

Workflow A: Weighing and Dispensing (Powder Form)

  • Establish Engineering Controls: Conduct all powder handling inside a certified chemical fume hood or a HEPA-filtered ventilated balance enclosure.

    • Validation: Verify the inward face velocity is between 80–100 feet per minute (fpm) via the digital monitor before opening the API vial.

  • Static Mitigation: Pass an anti-static bar or zero-stat gun over the metal spatula and the V-shaped weigh boat.

    • Causality: Halogenated organic powders often hold strong triboelectric charges. Unmitigated static causes the powder to "jump" from the spatula, leading to aerosolization and cross-contamination.

  • Transfer and Containment: Transfer the required mass into the weigh boat, then immediately funnel it into the target vial. Cap the receiving vial tightly before removing it from the ventilated enclosure to ensure zero exposure during transit.

Workflow B: Solubilization (Liquid Form)

  • Solvent Selection: Due to the compound's high logP, use Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to prepare concentrated stock solutions.

  • Closed-System Dissolution: Inject the solvent via a positive displacement pipette directly into the vial. If using a septum-capped vial, pierce the septum to add solvent, minimizing vapor release.

  • Agitation: Vortex gently. Do not use ultrasonic baths unless the vial is sealed in a secondary shatterproof container.

    • Causality: Sonication can cause micro-fractures in glass vials, leading to catastrophic leaks of highly concentrated, skin-permeable API into the water bath.

Workflow C: Spill Response & Decontamination

  • Isolation: Immediately restrict access to the spill zone and alert nearby personnel.

  • Solid Spill (Powder): Do not use a brush or broom.

    • Causality: Sweeping generates airborne dust. Instead, cover the powder with damp absorbent towels (moistened with water or a mild surfactant) to suppress aerosolization, then wipe inward toward the center of the spill.

  • Liquid Spill (DMSO Solution): Apply chemical-compatible absorbent pads. Once absorbed, wipe the surface with a solvent (e.g., isopropanol) to dissolve and remove any remaining lipophilic API residue, followed by a final wash with laboratory detergent and water.

Disposal & Waste Management Plan

Because this compound contains a chlorophenyl moiety, it falls under strict environmental regulations for halogenated waste ([4]).

  • Solid Waste: All contaminated PPE, weigh boats, and spill cleanup materials must be placed in a sealed, clearly labeled chemical waste bag.

  • Liquid Waste: Collect all API-solvent mixtures in a designated "Halogenated Organic Waste" carboy.

    • Causality: Halogenated compounds must be strictly segregated from standard organic waste because they require specialized high-temperature incineration. Improper disposal or low-temperature burning of chlorophenyl derivatives can lead to the formation of highly toxic environmental pollutants, such as dioxins.

Workflow Visualization

G Hazard Hazard Assessment (High logP, Halogenated Urea) PPE Don PPE (Nitrile/Neoprene, Splash Goggles) Hazard->PPE Weigh Powder Dispensing (Ventilated Enclosure + Static Control) PPE->Weigh Solubilize Solubilization (DMSO/DMF in Closed System) Weigh->Solubilize Spill Spill Detected? Solubilize->Spill Solid Solid Spill Protocol (Damp Wipe, No Sweeping) Spill->Solid Powder Spill Liquid Liquid Spill Protocol (Absorbent Pads + Solvent Wipe) Spill->Liquid Solution Spill Assay Proceed to Downstream Assay Spill->Assay No Spill Waste Halogenated Waste Disposal (High-Temp Incineration) Solid->Waste Liquid->Waste Waste->Assay

Workflow for the safe handling, solubilization, and spill response of high-logP halogenated APIs.

References

  • Working with Chemicals - Prudent Practices in the Laboratory. National Research Council. National Institutes of Health (NIH) Bookshelf. URL:[Link]

  • Laboratory Safety Guidance (OSHA 3404-11R). Occupational Safety and Health Administration (OSHA). URL: [Link]

  • 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories. Occupational Safety and Health Administration (OSHA). URL:[Link]

Sources

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